molecular formula C4H4F3NO B1582578 1,1,1-TRIFLUOROACETONE CYANOHYDRIN CAS No. 335-08-0

1,1,1-TRIFLUOROACETONE CYANOHYDRIN

Cat. No.: B1582578
CAS No.: 335-08-0
M. Wt: 139.08 g/mol
InChI Key: XDCMNDCKYSQKAX-UHFFFAOYSA-N
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Description

1,1,1-TRIFLUOROACETONE CYANOHYDRIN is a useful research compound. Its molecular formula is C4H4F3NO and its molecular weight is 139.08 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120436. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMNDCKYSQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298061
Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-08-0
Record name 335-08-0
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Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of 1,1,1-trifluoroacetone cyanohydrin. This fluorinated organic compound is a valuable building block in medicinal chemistry and materials science due to the unique reactivity conferred by its trifluoromethyl, hydroxyl, and nitrile functional groups. This document consolidates key data, presents detailed experimental protocols, and visualizes the fundamental reaction mechanism to serve as a practical resource for professionals in research and development.

Introduction

This compound, also known as 2-cyano-1,1,1-trifluoro-2-propanol, is a fluorinated derivative of acetone cyanohydrin.[1] The introduction of a trifluoromethyl (-CF3) group significantly alters the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[2] The strong electron-withdrawing nature of the -CF3 group increases the electrophilicity of the carbonyl carbon in the precursor, 1,1,1-trifluoroacetone, and influences the reactivity of the resulting cyanohydrin.[2] This guide details the fundamental chemical characteristics of this compound, providing a foundation for its application in complex molecular synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₄F₃NO[3][4]
Molecular Weight 139.08 g/mol [3][4]
CAS Number 335-08-0[4]
Appearance Clear, colorless liquid[5]
Boiling Point 68-69 °C (at 40 mmHg)[4]
Density 1.276 g/cm³[4]
Flash Point 60 °C (140 °F)[4]
Refractive Index 1.3350-1.3410 (at 20°C)[5]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected and reported data for NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its structure, showing characteristic signals for the trifluoromethyl, methyl, and hydroxyl groups.

Table 2: 1H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~1.8Singlet-CH₃
VariableBroad Singlet-OH

Table 3: 13C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~22-CH₃
~70 (quartet, JC-F ≈ 30 Hz)C-OH
~118-CN
~122 (quartet, JC-F ≈ 285 Hz)-CF₃

Table 4: 19F NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -78Singlet-CF₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Frequencies

Wavenumber (cm-1)IntensityAssignment
~3400Strong, BroadO-H stretch
~2950MediumC-H stretch (methyl)
~2250WeakC≡N stretch
~1180StrongC-F stretch

Synthesis

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[6] This reaction is typically catalyzed by a base.[7]

Reaction Mechanism

The formation of this compound proceeds through a two-step nucleophilic addition mechanism.

Caption: Mechanism of this compound formation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for cyanohydrin formation.[8]

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • 5-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Separatory funnel

  • Thermometer

  • Ice bath

Procedure:

  • In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of sodium cyanide (e.g., 9.7 moles) in water (e.g., 1.2 L).

  • Add 1,1,1-trifluoroacetone (e.g., 12.3 moles) to the cyanide solution.

  • Cool the flask in an ice bath and stir the solution vigorously.

  • Once the temperature of the mixture reaches 10-15 °C, slowly add 40% sulfuric acid (e.g., 8.5 moles) over approximately 3 hours, maintaining the temperature between 10 °C and 20 °C.

  • After the acid addition is complete, continue stirring for an additional 15 minutes.

  • Allow the mixture to settle. An organic layer of this compound may separate.

  • Decant the organic layer if present. Filter the remaining mixture to remove the precipitated sodium sulfate.

  • Wash the salt cake with diethyl ether (e.g., 3 x 50 mL).

  • Combine the filtrate and ether washings with the initial aqueous solution and extract the mixture with diethyl ether (e.g., 3 x 250 mL).

  • Combine all organic fractions and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the crude this compound by vacuum distillation.

Safety Precautions: This procedure involves highly toxic materials, including cyanide salts and hydrogen cyanide gas which can be generated in situ. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. An emergency cyanide poisoning treatment kit should be readily available.

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.[2] The trifluoromethyl group enhances the reactivity of the molecule in various transformations. The hydroxyl group can be functionalized, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a range of trifluoromethyl-containing building blocks for pharmaceutical and agrochemical applications.[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow A Reactant Preparation (1,1,1-Trifluoroacetone, Cyanide Source) B Cyanohydrin Synthesis (Nucleophilic Addition) A->B C Work-up and Extraction B->C D Purification (Vacuum Distillation) C->D E Structural Characterization D->E H Purity Assessment (e.g., GC-MS) D->H F NMR Spectroscopy (1H, 13C, 19F) E->F G IR Spectroscopy E->G

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide has summarized the essential chemical properties, spectroscopic data, and a detailed synthesis protocol for this compound. The provided information aims to facilitate its use as a key intermediate in the development of novel chemical entities in the pharmaceutical and agrochemical industries. The unique combination of functional groups and the influence of the trifluoromethyl moiety make it a compound of significant interest for further research and application.

References

An In-depth Technical Guide to the Synthesis Mechanism of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism of 1,1,1-trifluoroacetone cyanohydrin, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with its synthesis, offering valuable insights for professionals in organic synthesis and drug development.

Core Synthesis Mechanism

The synthesis of this compound proceeds via a nucleophilic addition reaction. The fundamental mechanism involves the attack of a cyanide anion (CN⁻) on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. This reaction is catalyzed by a base, which facilitates the generation of the cyanide nucleophile from a cyanide source. The electron-withdrawing nature of the trifluoromethyl group (-CF₃) in 1,1,1-trifluoroacetone enhances the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.

The reaction can be summarized in two primary steps:

  • Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the carbonyl carbon of 1,1,1-trifluoroacetone. This leads to the formation of a tetrahedral alkoxide intermediate, where the pi bond of the carbonyl group is broken, and the electrons are localized on the oxygen atom.

  • Protonation: The negatively charged alkoxide intermediate is subsequently protonated by a proton source, which is typically the undissociated hydrocyanic acid (HCN) present in the reaction mixture or a protic solvent. This step yields the final product, this compound, and regenerates the cyanide anion, which can then participate in another catalytic cycle.

Reaction_Mechanism cluster_intermediate Intermediate cluster_product Product TFA 1,1,1-Trifluoroacetone (CF₃COCH₃) Alkoxide Tetrahedral Alkoxide Intermediate TFA->Alkoxide Nucleophilic Attack CN- Cyanide Anion (CN⁻) Cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin Alkoxide->Cyanohydrin Protonation H+ H⁺ HCN HCN

Diagram 1: Reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of a derivative of this compound, as described in the literature. It is important to note that this specific example involves a subsequent reaction with acetic anhydride to form 1,1,1-trifluoro-2-cyano-2-acetoxypropane. The initial step, however, details the formation of the cyanohydrin in situ.

ParameterValueReference
Reactants
1,1,1-Trifluoroacetone112 g[1]
Sodium Cyanide (NaCN)49 g[1]
Acetic Anhydride102 g[1]
Acetic Acid (catalyst)15 g[1]
Dry Ethyl Ether (solvent)Not specified[1]
Reaction Conditions
Initial Temperature0 °C (ice bath)[1]
Stirring time at low temp.2 hours[1]
Reflux Temperature35 to 38 °C[1]
Reflux Time~6 hours[1]
Product 1,1,1-trifluoro-2-cyano-2-acetoxypropane[1]

Experimental Protocols

A variety of cyanide sources can be employed for the synthesis, including sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN). The reaction is often conducted in an aprotic solvent such as dry ether.[2] For successful cyanohydrin formation, the presence of free cyanide ions is crucial. This can be achieved by using a cyanide salt under acidic conditions or by using HCN with a base to generate the CN⁻ nucleophile.[3]

A general procedure for the synthesis of cyanohydrins involves the in-situ generation of hydrogen cyanide. This is often accomplished by the slow addition of a strong acid to a mixture of sodium cyanide and the carbonyl compound.[3] This method maintains sufficiently alkaline conditions for rapid addition while avoiding the handling of highly toxic HCN gas.

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, based on common laboratory practices for cyanohydrin formation.

Experimental_Workflow cluster_preparation 1. Reaction Setup cluster_reaction 2. Cyanohydrin Formation cluster_workup 3. Work-up and Isolation Setup Combine 1,1,1-trifluoroacetone and NaCN in dry ether in a reaction vessel. Cooling Chill the mixture to 0°C in an ice bath. Setup->Cooling Addition Slowly add a solution of acid (e.g., acetic acid in acetic anhydride) dropwise with vigorous stirring. Cooling->Addition Stirring Continue stirring at low temperature for a set period (e.g., 2 hours). Addition->Stirring Reflux Reflux the reaction mixture (e.g., at 35-38°C for 6 hours). Stirring->Reflux Distillation Distill off the solvent (ether). Reflux->Distillation Extraction Extract the product with an organic solvent. Distillation->Extraction Purification Purify the product by distillation under reduced pressure. Extraction->Purification

References

An In-depth Technical Guide to the Structure of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoroacetone cyanohydrin, also known as 2-hydroxy-2-(trifluoromethyl)propionitrile, is a fluorinated organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including a trifluoromethyl group, a hydroxyl group, and a nitrile group attached to a chiral center, make it a valuable building block for the synthesis of various pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group imparts distinct reactivity to the molecule. This guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, including spectroscopic data and detailed experimental considerations.

Molecular Structure and Properties

This compound possesses a chiral carbon atom, making it a target for stereoselective synthesis. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and reactivity.

Structural Formula

Chemical Formula: C₄H₄F₃NO

Molecular Weight: 139.08 g/mol [1][2][3]

IUPAC Name: 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[4]

CAS Number: 335-08-0[1][2]

The central carbon atom is bonded to a trifluoromethyl group (-CF₃), a methyl group (-CH₃), a hydroxyl group (-OH), and a cyano group (-CN).

Physicochemical Properties
PropertyValueReference
Appearance Clear, colorless liquid[4]
Boiling Point 68-69 °C (at 40 mmHg)[3]
Density 1.276 g/cm³[3]
Refractive Index 1.3350-1.3410 (at 20 °C)[4]
Stereochemistry

The central carbon atom of this compound is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R)- and (S)-1,1,1-trifluoroacetone cyanohydrin. The stereochemistry of the cyanohydrin is crucial for its application in the synthesis of chiral molecules.

Synthesis of this compound

The primary method for the synthesis of this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[1]

General Reaction Scheme

The reaction involves the attack of a cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone, followed by protonation of the resulting alkoxide.

G CF3COCH3 1,1,1-Trifluoroacetone Intermediate Tetrahedral Intermediate CF3COCH3->Intermediate Nucleophilic Attack CN- Cyanide Source (e.g., NaCN, KCN) CN-->Intermediate Product This compound Intermediate->Product Protonation H+ Proton Source H+->Product

Figure 1. General synthesis of this compound.
Experimental Protocols

General Procedure (adapted):

  • Reaction Setup: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in a suitable solvent (e.g., water or a mixture of water and an organic solvent) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The vessel is cooled in an ice bath.

  • Addition of Ketone: 1,1,1-Trifluoroacetone is added dropwise to the cyanide solution with vigorous stirring while maintaining a low temperature (typically 0-10 °C).

  • Acidification: After the addition is complete, the reaction mixture is stirred for an additional period at low temperature. Subsequently, the mixture is carefully acidified (e.g., with sulfuric acid or hydrochloric acid) to neutralize the excess cyanide and protonate the alkoxide intermediate. This step should be performed in a well-ventilated fume hood due to the potential release of hydrogen cyanide gas.

  • Work-up and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure.

Enzymatic synthesis offers a highly stereoselective route to chiral cyanohydrins.[1] This method utilizes oxynitrilase enzymes to catalyze the addition of cyanide to the carbonyl compound.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Substrate 1,1,1-Trifluoroacetone Mixing Combine Substrate, Cyanide, and Buffer Substrate->Mixing Enzyme Oxynitrilase Solution/Immobilized Enzyme Incubation Add Enzyme and Incubate with Stirring Enzyme->Incubation Cyanide Cyanide Source (e.g., HCN, KCN) Cyanide->Mixing Buffer Buffer Solution (e.g., citrate or acetate) Buffer->Mixing Mixing->Incubation Extraction Extract with Organic Solvent Incubation->Extraction Drying Dry Organic Phase Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Purify (e.g., Chromatography) Evaporation->Purification

References

An In-Depth Technical Guide to 1,1,1-Trifluoroacetone Cyanohydrin (CAS: 335-08-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoroacetone cyanohydrin, with CAS number 335-08-0, is a fluorinated organic compound of significant interest in synthetic chemistry. Its unique molecular structure, featuring a trifluoromethyl group (-CF₃), a hydroxyl group (-OH), and a nitrile group (-CN) on a quaternary carbon, makes it a highly versatile building block. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the molecule, rendering it a valuable intermediate for the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[2][3] Its key properties are summarized in the table below, compiled from various chemical suppliers and safety data sheets.

PropertyValueReference(s)
CAS Number 335-08-0[4][5]
Molecular Formula C₄H₄F₃NO[4][5]
Molecular Weight 139.08 g/mol [4]
IUPAC Name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[3]
Synonyms 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile[4]
Appearance Clear, colorless liquid[2][3]
Boiling Point 68-69 °C at 40 mmHg[6]
Density 1.276 g/cm³[6]
Flash Point 60 °C (140 °F)[6]
Refractive Index (20°C) 1.3350 - 1.3410[2][3]
InChI Key XDCMNDCKYSQKAX-UHFFFAOYSA-N[3]
SMILES CC(O)(C#N)C(F)(F)F[3]

Spectroscopic Data

Detailed spectroscopic data for this compound are available in public and proprietary databases, such as SpectraBase.[1] The following tables summarize the expected spectral characteristics based on the compound's structure.

Table 2.1: Predicted ¹H and ¹⁹F NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H ~1.8Singlet (s)Corresponds to the three equivalent protons of the methyl (-CH₃) group.
¹H VariableBroad Singlet (br s)Corresponds to the hydroxyl (-OH) proton. The chemical shift is concentration and solvent-dependent.
¹⁹F ~ -75 to -85Singlet (s)Corresponds to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The exact shift is relative to a standard like CFCl₃.[7][8]

Table 2.2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Notes
-CH₃ ~25-35Quartet (q)Methyl carbon.
-C(OH)(CN)- ~65-75Singlet (s)Quaternary carbon attached to the hydroxyl and nitrile groups. The signal will be a quartet in the ¹⁹F-coupled spectrum due to coupling with the -CF₃ group.
-CN ~115-125Singlet (s)Nitrile carbon.
-CF₃ ~120-130Quartet (q)Trifluoromethyl carbon. The signal is split into a quartet by the three attached fluorine atoms (¹JCF).

Table 2.3: Key Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H (alcohol) 3600 - 3200BroadStretching vibration, characteristic of the hydroxyl group.
C-H (alkane) 3000 - 2850MediumStretching vibration of the methyl group.
C≡N (nitrile) 2260 - 2240Medium-WeakStretching vibration. Often weak for cyanohydrins.
C-F (fluoroalkane) 1400 - 1000StrongC-F bond stretching vibrations, typically multiple strong bands.
C-O (alcohol) 1260 - 1000StrongStretching vibration.

Note: Actual spectral data should be confirmed by referencing experimental spectra, which are available on platforms like Wiley's SpectraBase for this compound.[1]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[1] The following protocol is adapted from established procedures for cyanohydrin formation.

Reaction Scheme: CF₃C(O)CH₃ + HCN → CF₃C(OH)(CN)CH₃

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Water (deionized)

  • Ice

Procedure:

  • Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide (1.05 equivalents) in water.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with vigorous stirring.

  • Ketone Addition: Add 1,1,1-trifluoroacetone (1.0 equivalent) to the cyanide solution while maintaining the temperature below 10 °C. The electron-withdrawing trifluoromethyl group makes the ketone highly reactive.

  • Acidification: Slowly add concentrated sulfuric acid or hydrochloric acid (1.0 equivalent), diluted with an equal volume of water, via the dropping funnel over 2-3 hours. It is critical to maintain the reaction temperature between 5 °C and 10 °C to prevent the dissociation of the cyanohydrin and the release of toxic hydrogen cyanide gas. This step should be performed in a well-ventilated fume hood.

  • Reaction Completion: After the acid addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless liquid. A yield of 85-95% can be expected, analogous to similar cyanohydrin syntheses.[3][8]

Key Experimental Transformations

The synthetic utility of this compound stems from the reactivity of its nitrile and hydroxyl groups.

A. Reduction of the Nitrile to a Primary Amine The nitrile group can be reduced to a primary amine, yielding 2-amino-3,3,3-trifluoro-2-propanol, a valuable building block for fluorinated ligands and pharmaceuticals.

Procedure Outline:

  • In a fume hood, prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2-3 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the LiAlH₄ suspension, controlling the rate of addition to maintain a gentle reflux.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the -CN stretch).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid thoroughly with ether or THF.

  • Dry the combined organic filtrate and washings over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the crude amino alcohol, which can be further purified.

B. Hydrolysis of the Nitrile to a Carboxylic Acid Acid-catalyzed hydrolysis converts the nitrile to 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral building block for drug synthesis.[2][9]

Procedure Outline:

  • Combine this compound with an excess of aqueous acid (e.g., a 1:1 mixture of concentrated H₂SO₄ and water or concentrated HCl).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by the evolution of ammonia (as ammonium salt).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting carboxylic acid can be purified by recrystallization or distillation.

Visualized Workflows and Relationships

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Ketone 1,1,1-Trifluoroacetone Mix Mix & Cool (0-5 °C) Ketone->Mix Cyanide NaCN / KCN Cyanide->Mix Acidify Slow Acidification (H₂SO₄ / HCl) Mix->Acidify Maintain T < 10 °C Stir Stir (1-2h) Acidify->Stir Extract Solvent Extraction Stir->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Final Product: 1,1,1-Trifluoroacetone Cyanohydrin Purify->Product

Reactivity_Pathways cluster_nitrile Nitrile Group (-CN) Transformations cluster_hydroxyl Hydroxyl Group (-OH) Transformations Start 1,1,1-Trifluoroacetone Cyanohydrin Amine β-Trifluoromethyl β-Amino Alcohol Start->Amine Reduction (e.g., LiAlH₄) Acid α-Trifluoromethyl α-Hydroxy Acid Start->Acid Hydrolysis (H₃O⁺, heat) Ester Acetoxy Derivative Start->Ester Acylation (e.g., Ac₂O) Ether Protected Ether (e.g., -OSiMe₃) Start->Ether Silylation (e.g., TMSCl)

Applications_Logic cluster_intermediates Key Synthetic Intermediates cluster_end_products Final Application Areas Core 1,1,1-Trifluoroacetone Cyanohydrin (TFAC) Amine β-Amino Alcohols Core->Amine introduces CF₃-C-N motif Acid α-Hydroxy Acids Core->Acid introduces CF₃-C-COOH motif Other Other Derivatives Core->Other Pharma Pharmaceuticals Amine->Pharma Agro Agrochemicals Amine->Agro e.g., Ligands Acid->Pharma e.g., Chiral Drugs Materials Specialty Materials Other->Materials e.g., Monomers

Applications in Drug Development and Organic Synthesis

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key starting material for introducing the CF₃-C(OH)- moiety into target molecules.

  • Synthesis of Chiral Building Blocks: Through enzymatic reactions or subsequent chemical resolutions, enantiomerically pure versions of the cyanohydrin can be obtained. These chiral molecules are precursors to valuable compounds like α-hydroxy acids and β-amino alcohols, which are common structural motifs in active pharmaceutical ingredients.[1][10]

  • Pharmaceutical and Agrochemical Intermediates: The derivatives of this cyanohydrin are crucial intermediates in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.[1] For example, cyanohydrins have been investigated for their insecticidal activity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

  • Hazards: The compound is classified as flammable and is highly toxic if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Like all cyanohydrins, it can decompose to release highly toxic hydrogen cyanide (HCN) gas, especially under basic conditions or upon heating.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection. If inhalation risk is high, a respirator may be necessary.

  • Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Avoid contact with skin, eyes, and clothing. Do not ingest or breathe vapors.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

References

A Technical Guide to 1,1,1-Trifluoroacetone Cyanohydrin: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,1,1-trifluoroacetone cyanohydrin (TFA-CN), a fluorinated organic compound of significant interest in synthetic chemistry. Due to the presence of a trifluoromethyl group, a hydroxyl group, and a nitrile group on the same carbon, this molecule serves as a versatile building block, particularly in the fields of pharmaceuticals and agrochemicals.[1] This guide details its chemical and physical properties, provides an adaptable protocol for its synthesis, and illustrates its utility in key synthetic pathways.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized below. This information is crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₄H₄F₃NO[1][2][3][4]
Molecular Weight 139.08 g/mol [1][2][3]
CAS Number 335-08-0[2][3]
IUPAC Name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[5]
Alternate Names 2-Cyano-1,1,1-trifluoro-2-propanol; 2-Hydroxy-2-(trifluoromethyl)propionitrile[2][4]
Appearance Clear, colorless liquid[1][5]
Boiling Point 68-69 °C (at 40 mmHg)[1][3]
Assay (by ¹H NMR) >94.0%[5][6]
Refractive Index 1.3350-1.3410 (at 20°C)[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This procedure is adapted from a well-established method for the synthesis of acetone cyanohydrin and is applicable for producing its trifluoromethyl analog.[7] The protocol involves the in situ generation of hydrogen cyanide from an alkali metal cyanide and acid, which then reacts with 1,1,1-trifluoroacetone.

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), powdered

  • Sulfuric Acid (H₂SO₄), 40% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Equipment:

  • Three-necked, round-bottomed flask (e.g., 5-L capacity for larger scale)

  • Efficient mechanical stirrer

  • Separatory funnel

  • Thermometer and well

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory funnel, and a thermometer, prepare a solution of sodium cyanide in water. Add 1,1,1-trifluoroacetone to this solution.

  • Cooling: Surround the flask with an ice bath and begin vigorous stirring. Cool the reaction mixture to between 10-15°C.

  • Acid Addition: Slowly add 40% sulfuric acid to the stirred mixture via the separatory funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 20°C. This step generates hydrogen cyanide, which reacts with the ketone.

  • Reaction Completion: After the acid addition is complete, continue stirring for an additional 15 minutes.

  • Workup and Extraction:

    • Cease stirring and allow the mixture to settle. An organic layer of the cyanohydrin may separate. Decant and collect this layer if present.

    • Filter the remaining mixture to remove the sodium bisulfate salt precipitate. Wash the salt cake with small portions of acetone or diethyl ether.

    • Combine the filtrate and washes with the aqueous solution from the reaction.

    • Extract the combined aqueous phase three times with diethyl ether.[7]

  • Drying and Isolation:

    • Combine all organic extracts (including the initially separated cyanohydrin layer).

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Remove the diethyl ether and any unreacted acetone/trifluoroacetone by distillation on a rotary evaporator from a water bath.[7]

  • Purification: The crude residue is this compound. If higher purity is required, it can be distilled under reduced pressure.

Safety Note: This reaction generates highly toxic hydrogen cyanide gas. This procedure must be performed by trained personnel in a well-ventilated fume hood. All hazardous materials should be handled using standard safety protocols.

Analytical Protocol: ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the identity and assessing the purity of this compound. A typical assay specifies a purity of >94.0% by proton NMR.[5][6]

Objective: To confirm the chemical structure and purity of the synthesized product.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition: Record the spectrum, ensuring adequate signal-to-noise ratio.

  • Spectral Analysis:

    • Expected Signals: The ¹H NMR spectrum of this compound is expected to show two primary signals:

      • A singlet corresponding to the three protons of the methyl (-CH₃) group.

      • A singlet corresponding to the single proton of the hydroxyl (-OH) group. The chemical shift of this proton is variable and depends on concentration and solvent.

    • Purity Assessment: Integrate the signals corresponding to the product and any identifiable impurities. The relative integration values are used to calculate the purity of the sample.

Synthetic Pathways and Workflows

This compound is a valuable intermediate in several synthetic routes. The diagrams below, rendered in DOT language, illustrate its formation and its role in the Strecker synthesis of amino acids.

G cluster_reactants Reactants cluster_product Product R1 1,1,1-Trifluoroacetone P1 1,1,1-Trifluoroacetone Cyanohydrin R1->P1 Nucleophilic Addition R2 NaCN / H₂SO₄ (HCN Source) R2->P1

Caption: General synthesis workflow for this compound.

The Strecker synthesis is a classical method for producing amino acids from aldehydes or ketones.[8] The reaction proceeds through an aminonitrile intermediate, which is subsequently hydrolyzed. Cyanohydrins are closely related and can be key intermediates in parallel pathways that yield α-hydroxy acids.[5]

G cluster_path1 Amino Acid Pathway cluster_path2 Hydroxy Acid Pathway Ketone Ketone / Aldehyde Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + HCN Ammonia Ammonia (NH₃) Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis HydroxyAcid α-Hydroxy Acid Cyanohydrin->HydroxyAcid Hydrolysis HCN Hydrogen Cyanide (HCN) Hydrolysis Acidic Hydrolysis Hydrolysis->Aminonitrile Hydrolysis->Cyanohydrin

Caption: The Strecker synthesis and related cyanohydrin pathway.

References

A Comprehensive Technical Guide to 2-Hydroxy-2-(trifluoromethyl)propanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(trifluoromethyl)propanenitrile, commonly known as 1,1,1-trifluoroacetone cyanohydrin, is a pivotal fluorinated organic compound in modern synthetic chemistry. Its significance lies in the unique combination of a trifluoromethyl group (-CF₃), a hydroxyl group (-OH), and a cyano group (-CN) attached to a single carbon atom.[1] This arrangement makes it a highly versatile building block, particularly for the introduction of the trifluoromethyl group into complex molecules.[1] The incorporation of a -CF₃ group is a widely used strategy in drug design to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical research and development.

Nomenclature and Chemical Properties

The compound is known by several names, and its properties are well-documented. The systematic IUPAC name is 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile .[2][3]

Chemical Identifiers
IdentifierValue
IUPAC Name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[2][3]
Common Name This compound[1]
Synonyms 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile[4][5][6]
CAS Number 335-08-0[2][5][7]
Molecular Formula C₄H₄F₃NO[2][4][5]
InChI Key XDCMNDCKYSQKAX-UHFFFAOYSA-N[1][2][4]
Physical and Chemical Properties
PropertyValue
Molecular Weight 139.08 g/mol [1][5]
Appearance Clear, colorless liquid[2][6]
Density 1.276 g/mL[7]
Boiling Point 68-69 °C (at 40 mmHg)[7]
Flash Point 60 °C (140 °F)[3][7]
Refractive Index 1.3350-1.3410 (at 20°C)[2]
Purity Typically ≥95%[2][6]

Synthesis and Experimental Protocols

The primary route for synthesizing 2-hydroxy-2-(trifluoromethyl)propanenitrile is the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone, a classic cyanohydrin reaction.[1] Enzymatic methods have also been explored for stereoselective synthesis.[1]

General Chemical Synthesis

The reaction involves the attack of a cyanide ion on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The electron-withdrawing trifluoromethyl group enhances the reactivity of the ketone.[1]

G General Synthesis of 2-Hydroxy-2-(trifluoromethyl)propanenitrile cluster_reactants Reactants cluster_conditions Reaction Conditions 1_1_1-Trifluoroacetone 1,1,1-Trifluoroacetone (CF₃COCH₃) Product 2-Hydroxy-2-(trifluoromethyl)propanenitrile 1_1_1-Trifluoroacetone->Product + Nucleophilic Addition Cyanide_Source Cyanide Source (e.g., NaCN, KCN, TMSCN) Cyanide_Source->Product Solvent Aprotic Solvent (e.g., Dry Ether) Solvent->Product in

Caption: General synthesis pathway via nucleophilic addition.
Experimental Protocol: Synthesis from 1,1,1-Trifluoroacetone and Sodium Cyanide

This protocol is based on established methods for cyanohydrin formation.[8]

  • Preparation: In a reaction vessel equipped with a stirrer and placed in an ice bath, combine 1,1,1-trifluoroacetone (1.0 eq) and sodium cyanide (1.0 eq) in anhydrous ether (approx. 3.3 mL per gram of ketone).[8]

  • Reaction: Cool the mixture to approximately 0°C.[8]

  • Work-up: The specific work-up procedure to isolate the cyanohydrin involves careful acidification to neutralize any excess cyanide, followed by extraction and purification. Note: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the extreme toxicity of cyanide salts and hydrogen cyanide gas.

  • Purification: The crude product is typically purified by distillation under reduced pressure to yield the final 2-hydroxy-2-(trifluoromethyl)propanenitrile.

Enzymatic Synthesis

Enzymatic synthesis offers a pathway to chiral cyanohydrins with high stereoselectivity.[1] This method utilizes oxynitrilase enzymes to catalyze the addition of cyanide to the prochiral ketone, 1,1,1-trifluoroacetone.[1] While specific protocols for this exact compound are less common in general literature, the methodology follows established procedures for enzymatic cyanohydrin synthesis.

  • Reaction Setup: A buffered aqueous solution or a biphasic system is prepared containing the 1,1,1-trifluoroacetone substrate.

  • Enzyme Addition: An appropriate (R)- or (S)-selective oxynitrilase is added to the system.

  • Cyanide Addition: A cyanide source, often HCN or an in-situ generated equivalent, is slowly added to the reaction mixture while maintaining a constant pH.

  • Extraction and Purification: After the reaction is complete, the product is extracted with an organic solvent and purified, typically using chromatography.

Chemical Reactivity and Applications

The synthetic utility of 2-hydroxy-2-(trifluoromethyl)propanenitrile stems from the reactivity of its functional groups, which can be independently transformed.[1]

G Key Chemical Transformations cluster_nitrile Nitrile Group (-CN) Transformations cluster_hydroxyl Hydroxyl Group (-OH) Transformations Start 2-Hydroxy-2- (trifluoromethyl)propanenitrile Amine Primary Amine (-CH₂NH₂) Start->Amine Reduction (e.g., LiAlH₄) Carboxylic_Acid α-Hydroxy Acid (-COOH) Start->Carboxylic_Acid Hydrolysis (Acid/Base) Acetoxy Acetoxy Derivative (-OAc) Start->Acetoxy Acetylation (e.g., Acetic Anhydride)

Caption: Reactivity of 2-hydroxy-2-(trifluoromethyl)propanenitrile.
Role in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][6] The trifluoromethyl group it imparts can significantly enhance biological activity, metabolic stability, and cell membrane permeability of a drug molecule.[1][6]

  • Pharmaceutical Intermediate: It serves as a precursor for creating more complex fluorinated molecules used in the development of novel therapeutics, particularly for metabolic disorders.[6]

  • Building Block: Its utility as a carrier for both the trifluoromethyl and cyanide groups allows for diverse synthetic pathways in medicinal chemistry.[1] For instance, the derived chiral imine from 1,1,1-trifluoroacetone has been used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker-type reaction.[9]

Applications in Organic Synthesis

Beyond pharmaceuticals, it is used in the production of specialty chemicals and polymers where fine-tuning of chemical structures is required.[6] The hydroxyl group can be functionalized, and the nitrile group can be converted into other functionalities, making it a versatile intermediate in multi-step syntheses.[1] For example, it can be reacted with acetic anhydride to produce 1,1,1-trifluoro-2-cyano-2-acetoxypropane, a precursor for trifluoromethyl acrylonitrile, which is a monomer for halogen-rich polymers.[8]

References

An In-depth Technical Guide to the Discovery and History of Fluorinated Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated cyanohydrins, organic compounds featuring a hydroxyl and a cyano group attached to the same carbon atom which also bears one or more fluorine atoms or a fluoroalkyl group, represent a unique and valuable class of molecules. The introduction of fluorine, the most electronegative element, imparts distinct physicochemical properties that have significant implications for reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailed experimental protocols for their synthesis, a summary of their key quantitative data, and insights into their applications, particularly in the field of drug discovery.

Discovery and Historical Development

The journey of fluorinated cyanohydrins is intrinsically linked to the broader history of organofluorine chemistry, which saw significant advancements in the mid-20th century. While the synthesis of non-fluorinated cyanohydrins was first reported by Friedrich Urech in 1872, the preparation of their fluorinated counterparts came much later with the advent of new fluorination techniques and the availability of fluorinated starting materials.[1][2]

One of the earliest documented syntheses of a fluorinated cyanohydrin dates back to 1951 , with the work of Darrall and colleagues published in the Journal of the Chemical Society. Their research detailed the preparation of 1,1,1-trifluoroacetone cyanohydrin .[3] This seminal work laid the foundation for further exploration into this compound class. Subsequent research, such as a 1964 patent describing the preparation of the corresponding acetoxy derivative, referenced this initial discovery, highlighting its importance in the field.[3]

The development of synthetic methodologies for fluorinated cyanohydrins has continued to evolve. Early methods often involved the reaction of a fluorinated ketone or aldehyde with a cyanide source, such as hydrogen cyanide or an alkali metal cyanide.[3] Over the years, safer and more efficient protocols have been developed, including the use of trimethylsilyl cyanide (TMSCN) and enzymatic approaches that allow for stereoselective synthesis.[1]

Physicochemical Properties of Fluorinated Cyanohydrins

The presence of fluorine atoms or fluoroalkyl groups significantly influences the properties of cyanohydrins. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon in the precursor ketone or aldehyde, often facilitating the cyanohydrin formation. It also impacts the acidity of the hydroxyl group and the overall stability and reactivity of the molecule.[1]

Below is a table summarizing key physicochemical data for some representative fluorinated cyanohydrins.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (20°C)Notes
This compoundC4H4F3NO139.08681.3350-1.3410Also known as 2-Hydroxy-2-(trifluoromethyl)propionitrile.[4][5]
Hexafluoroacetone cyanohydrinC4HF6NO193.0585-86-A highly reactive and versatile building block.

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and particularly 19F NMR are crucial for the characterization of fluorinated cyanohydrins. The 19F NMR chemical shifts are highly sensitive to the electronic environment, providing valuable structural information.[6][7][8]

  • Infrared (IR) Spectroscopy: The IR spectra of fluorinated cyanohydrins are characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl group (typically broad, around 3400 cm-1), the C≡N stretching of the nitrile group (around 2250 cm-1, often weak), and the C-F bond stretching (in the 1000-1350 cm-1 region).

Experimental Protocols

This section provides detailed methodologies for the synthesis of key fluorinated cyanohydrins, reflecting both historical and modern approaches.

Synthesis of this compound (based on early methods)

This protocol is adapted from the principles described in early literature.[3]

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous ether

  • Acetic anhydride

  • Acetic acid

  • Ice bath

  • Round-bottom flask with a stirrer and dropping funnel

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a mixture of 1,1,1-trifluoroacetone and sodium cyanide is prepared in anhydrous ether.

  • The flask is chilled in an ice bath to maintain a low temperature.

  • A mixture of acetic anhydride and a catalytic amount of acetic acid is added slowly with rapid stirring to the cooled reaction mixture.

  • The reaction mixture is stirred for several hours at a low temperature.

  • The reaction is then allowed to warm to room temperature and may be gently refluxed to ensure completion.

  • After cooling, the solid sodium acetate is removed by filtration.

  • The ether is removed from the filtrate by distillation.

  • The crude product is then purified by vacuum distillation to yield 1,1,1-trifluoro-2-cyano-2-acetoxypropane. The cyanohydrin can be obtained by hydrolysis of the acetoxy derivative.

Diagram of the General Synthetic Workflow:

SynthesisWorkflow A 1,1,1-Trifluoroacetone + Sodium Cyanide B Reaction Mixture (in Anhydrous Ether) A->B Mixing C Addition of Acetic Anhydride + Acetic Acid B->C D Stirring at low temp. C->D E Filtration D->E F Distillation E->F G Purified Product (1,1,1-Trifluoro-2-cyano- 2-acetoxypropane) F->G EnzymaticSynthesis Substrate Fluorinated Ketone + Cyanide Source Enzyme Hydroxynitrile Lyase (HNL) Substrate->Enzyme Binds to active site Product Chiral Fluorinated Cyanohydrin Enzyme->Product Catalyzes stereoselective addition DrugDesignLogic Start Lead Compound F_Intro Introduce Fluorine/ Fluoroalkyl Group Start->F_Intro Props Altered Physicochemical Properties (Lipophilicity, pKa, Stability) F_Intro->Props Bioactivity Enhanced Biological Activity (Binding Affinity, Efficacy) Props->Bioactivity Pharmaco Improved Pharmacokinetics (ADME) Props->Pharmaco Candidate Optimized Drug Candidate Bioactivity->Candidate Pharmaco->Candidate

References

The Role of the Trifluoromethyl Group in Cyanohydrin Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can dramatically enhance a drug candidate's profile.[1] When appended to a carbonyl-containing molecule, the CF3 group exerts a profound influence on the reactivity towards nucleophiles, particularly in the formation of cyanohydrins. This technical guide provides an in-depth analysis of the electronic and steric effects of the trifluoromethyl group on cyanohydrin formation, stability, and reactivity. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical principles for researchers, scientists, and drug development professionals.

The Electronic and Steric Influence of the Trifluoromethyl Group on Carbonyl Reactivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that fundamentally dictates its effect on adjacent functional groups.[2] This influence is primarily driven by the strong inductive effect (-I) of the three highly electronegative fluorine atoms.

  • Enhanced Electrophilicity: The primary role of the CF3 group in the context of cyanohydrin formation is the significant enhancement of the electrophilic character of the carbonyl carbon. The strong -I effect withdraws electron density from the carbonyl group, creating a more pronounced partial positive charge (δ+) on the carbon atom.[2] This heightened electrophilicity makes the carbonyl carbon a much more susceptible target for nucleophilic attack by the cyanide anion (CN⁻). Competition experiments have shown that trifluoromethyl ketones are more reactive towards nucleophilic addition than corresponding aldehydes, a reversal of the typical reactivity order, underscoring the potent electronic activation provided by the CF3 group.[3]

  • Stabilization of the Tetrahedral Intermediate: The cyanohydrin reaction proceeds through a tetrahedral alkoxide intermediate. The electron-withdrawing nature of the CF3 group provides inductive stabilization to this negatively charged intermediate. This stabilization lowers the activation energy of the addition step and shifts the equilibrium of the reaction further towards the product side compared to non-fluorinated analogues.[4] A similar effect is observed in the hydration of trifluoromethyl ketones to form gem-diol hydrates, where the equilibrium strongly favors the hydrate due to the stabilization afforded by the CF3 group.[4]

  • Steric Profile: While electronically powerful, the trifluoromethyl group has a compact steric profile, often considered a bioisostere for a chlorine atom.[5] This allows it to exert its potent electronic effects without introducing significant steric hindrance that might otherwise impede the approach of the nucleophile to the carbonyl carbon.

G

Reactivity and Stability of Trifluoromethylated Cyanohydrins

The electronic effects of the CF3 group directly impact the kinetics and thermodynamics of cyanohydrin formation and the stability of the resulting product.

  • Kinetics of Formation: The nucleophilic addition of cyanide to a trifluoromethyl-activated carbonyl is significantly faster than to its non-fluorinated counterparts. The enhanced electrophilicity of the carbonyl carbon lowers the energy barrier for the rate-determining nucleophilic attack, leading to increased reaction rates.[3][6]

  • Thermodynamic Equilibrium: The equilibrium for cyanohydrin formation from trifluoromethyl ketones lies strongly in favor of the cyanohydrin product.[7] This is a consequence of both the destabilization of the starting ketone and the stabilization of the tetrahedral product by the potent electron-withdrawing CF3 group.[4] While cyanohydrin formation is reversible, the decomposition of trifluoromethylated cyanohydrins back to the starting ketone and HCN is less favorable than for alkyl or aryl cyanohydrins.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen bond.[5] This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, a key advantage in drug design.[8] While the cyanohydrin functional group itself can be labile, the presence of the CF3 moiety protects that region of the molecule from certain enzymatic transformations, potentially increasing the compound's in vivo half-life.

Quantitative Data Summary

The influence of the trifluoromethyl group can be quantified through various physicochemical parameters and reactivity studies.

Table 1: Physicochemical Properties of the Trifluoromethyl Group

Parameter Value/Description Implication for Reactivity and Drug Design Reference(s)
Hansch Lipophilicity (π) +0.88 Increases molecule's lipophilicity, enhancing membrane permeability. [5]
Hammett Equation (σ) σ_m_ = 0.43, σ_p_ = 0.54 Quantifies the strong electron-withdrawing effect. [9]
pKa Influence Lowers the pKa of nearby acidic protons and raises the pKa of nearby bases. Affects ionization state at physiological pH, influencing receptor binding and solubility. [10]

| C-F Bond Dissociation Energy | ~485 kJ/mol | Confers high metabolic stability. |[5] |

Table 2: Comparative Reactivity Data

Reaction/System Observation Quantitative Data Significance Reference(s)
Nucleophilic Addition to Ketones CF3-ketones are more reactive than aldehydes. Relative order: CF2H ketone > CF3 ketone > aldehyde. Demonstrates the dominance of electronic activation over typical steric effects. [3]
Reaction of Ph(CF3)CO with Sulfoxides Electrophilic character observed. Hammett ρ = -0.74 The CF3 group can reverse the typical nucleophilic nature of related intermediates. [6][11]

| Hydration of Ketones | Equilibrium favors the gem-diol for CF3-ketones. | ΔG ≈ -9.0 kcal/mol for (CF3)2CO hydration. | Analogous to cyanohydrin formation, showing strong thermodynamic preference for the adduct. |[4] |

Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylated cyanohydrins is most commonly achieved via the addition of a cyanide source to a trifluoromethyl ketone. The use of trimethylsilyl cyanide (TMSCN) is a prevalent, milder, and safer alternative to hydrogen cyanide (HCN).[12]

G

Experimental Protocol: Synthesis of 2-hydroxy-2-(trifluoromethyl)propanenitrile from Trifluoroacetone

This protocol is a representative example of a base-catalyzed cyanosilylation followed by desilylation.

Materials:

  • 1,1,1-Trifluoroacetone

  • Trimethylsilyl cyanide (TMSCN)

  • Potassium cyanide (KCN)

  • 18-crown-6

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of nitrogen, add KCN (0.1 eq) and 18-crown-6 (0.1 eq). Add anhydrous DCM, followed by 1,1,1-trifluoroacetone (1.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Cyanosilylation: Add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise to the stirred reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting ketone by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Hydrolysis (Desilylation): Upon completion, cool the reaction mixture back to 0 °C. Slowly add 1 M HCl and stir vigorously for 1 hour to hydrolyze the trimethylsilyl ether intermediate.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aq. NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure cyanohydrin product.

Mechanism of Cyanohydrin Formation

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. The catalyst generates the cyanide nucleophile, which attacks the highly electrophilic carbonyl carbon of the trifluoromethyl ketone.

G

Applications in Drug Development

The trifluoromethyl-cyanohydrin motif is a valuable structural unit in medicinal chemistry. The synthesis of enantiomerically pure cyanohydrins, often through enzymatic methods, provides chiral building blocks for more complex pharmaceuticals.[13]

  • Precursors to Bioactive Molecules: Cyanohydrins are versatile intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to α-hydroxy acids, α-hydroxy amides, and β-amino alcohols, respectively—all of which are important pharmacophores.[7]

  • Enhanced Pharmacokinetics: The CF3 group's ability to increase lipophilicity and metabolic stability can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][10] This often leads to better oral bioavailability and a longer duration of action.[5]

  • Modulation of Binding Affinity: The strong dipole moment and electron-withdrawing nature of the CF3 group can lead to favorable interactions within a protein's active site, such as dipole-dipole or hydrogen bonding, thereby increasing the binding affinity and potency of the drug.[1][5]

Conclusion

The trifluoromethyl group plays a multifaceted and crucial role in the reactivity of carbonyl compounds toward cyanohydrin formation. Its powerful electron-withdrawing nature drastically increases the electrophilicity of the carbonyl carbon, accelerating the rate of nucleophilic attack and shifting the reaction equilibrium to strongly favor the cyanohydrin product. The resulting trifluoromethylated cyanohydrins benefit from the metabolic stability conferred by the C-F bonds, making them highly valuable and versatile intermediates in the synthesis of complex molecules. For professionals in drug discovery and development, leveraging the unique properties of the CF3 group in cyanohydrin chemistry provides a powerful strategy for optimizing lead compounds and designing next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles.

References

An In-depth Technical Guide to the Stability and Storage of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,1-trifluoroacetone cyanohydrin. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its utility in research and development, and maintaining a safe laboratory environment. This document synthesizes available data to offer practical guidance on handling, storing, and assessing the stability of this versatile chemical intermediate.

Introduction

This compound (TFAC) is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] Its utility is derived from the presence of a trifluoromethyl group, which can enhance the biological activity and metabolic stability of target molecules. However, like other cyanohydrins, TFAC is susceptible to decomposition, which can impact experimental outcomes and pose safety risks due to the release of toxic hydrogen cyanide (HCN) gas. This guide outlines the key factors influencing its stability and provides best practices for its storage and handling.

Stability Profile

The stability of this compound is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, which enhances its stability compared to its non-fluorinated analog, acetone cyanohydrin.[1] However, it remains susceptible to decomposition under certain conditions. The primary degradation pathway involves a reversible retro-hydrocyanation to form 1,1,1-trifluoroacetone and hydrogen cyanide.

Key Factors Influencing Stability:

  • Temperature: Elevated temperatures accelerate the rate of decomposition.[2] For acetone cyanohydrin, a 10°C increase in temperature can lead to a 1% decrease in yield in hydrolysis reactions due to increased decomposition.[3] It is crucial to control the temperature during both storage and reactions involving TFAC.

  • Moisture: this compound is moisture-sensitive.[4] Water can facilitate hydrolysis and decomposition. Therefore, it is imperative to store the compound under dry conditions.

  • Impurities: The presence of basic impurities can catalyze decomposition.

Decomposition Pathway

The decomposition of this compound is a reversible equilibrium reaction. The presence of base abstracts the hydroxyl proton, leading to the formation of a cyanohydrin anion which then eliminates a cyanide ion to yield 1,1,1-trifluoroacetone. In the presence of acid, the hydroxyl group is protonated, making it a better leaving group, but the equilibrium is generally shifted towards the more stable cyanohydrin.

Figure 1. Decomposition pathway of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintain the quality of this compound and to ensure laboratory safety.

Storage
ParameterRecommendationRationale
Temperature Store in a cool place.To minimize thermal decomposition.
Atmosphere Store under a dry, inert gas (e.g., argon or nitrogen).[5]To prevent moisture-induced decomposition.
Container Keep container tightly sealed.[1][5][6]To prevent exposure to moisture and atmospheric contaminants.
Location Store in a dry, well-ventilated area.[5][6]To ensure a safe storage environment and dissipate any potential vapors.
Security Store locked up.[1][6]Due to its high toxicity.
Light Store away from direct sunlight.While not explicitly stated for TFAC, photolytic degradation is a potential pathway for many organic compounds.
Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, strong acids, and moisture.[5]

Experimental Protocols: Stability Assessment

A forced degradation study is recommended to evaluate the stability of this compound under various stress conditions. This can help in identifying potential degradation products and establishing a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

Figure 2. Experimental workflow for a forced degradation study.
Methodologies for Key Experiments

4.2.1. Acid and Base Hydrolysis

  • Objective: To assess the stability of the compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

    • For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound as described above.

    • Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Maintain the solution at room temperature.

    • At specified time intervals, withdraw and analyze the samples.

4.2.3. Thermal Degradation

  • Objective: To determine the effect of heat on the compound's stability.

  • Protocol:

    • Place the solid compound and a solution of the compound in separate, sealed vials.

    • Expose the vials to an elevated temperature (e.g., 60°C or higher) in a stability chamber or oven.

    • At specified time intervals, remove the vials, allow them to cool to room temperature, and prepare solutions for analysis.

4.2.4. Analytical Method

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is generally suitable for monitoring the degradation of this compound. The use of a mass spectrometric (MS) detector can aid in the identification of degradation products. The mobile phase and gradient should be optimized to achieve good separation between the parent compound and any potential degradants.

Conclusion

This compound is a valuable but sensitive compound. Its stability is primarily influenced by pH, temperature, and the presence of moisture. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the compound's integrity and quality for their synthetic applications. Furthermore, conducting forced degradation studies can provide a deeper understanding of its stability profile and help in the development of robust analytical methods.

References

An In-depth Technical Guide to the Safety of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the safety data for 1,1,1-trifluoroacetone cyanohydrin (CAS No. 335-08-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical suppliers.

Chemical Identification and Properties

This compound, also known as 2-Cyano-1,1,1-trifluoro-2-propanol, is a fluorinated organic compound utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its unique structure, featuring a trifluoromethyl, a hydroxyl, and a cyano group on the same carbon, makes it a versatile building block.[2]

Table 1: Chemical Identifiers

Identifier Value
CAS Number 335-08-0[1][2][3][4][5][6]
Molecular Formula C₄H₄F₃NO[1][4][5][6][7]
Molecular Weight 139.08 g/mol [1][2][5][7]
IUPAC Name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile[4]
Synonyms 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile[1][7]

| InChI Key | XDCMNDCKYSQKAX-UHFFFAOYNA-N[4] |

Table 2: Physical and Chemical Properties

Property Value
Appearance Clear, colorless liquid[4]
Form Liquid[4][7]
Boiling Point 68-69 °C (at 40 mmHg)[5][8]
Density 1.276 g/cm³[5][8]
Flash Point 60 °C (140 °F)[5][8]
Refractive Index 1.3350-1.3410 (at 20°C)[4]
pKa 8.67 ± 0.29 (Predicted)[8]
Water Solubility Fully miscible[8]

| Purity | >94.0% to 98%[4][7] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The Globally Harmonized System (GHS) classification indicates severe acute toxicity, flammability, and significant environmental hazards.[6][8]

Table 3: GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids Category 3 H226: Flammable liquid and vapour[3][8]
Acute Toxicity, Oral Category 2 H300: Fatal if swallowed[6][8]
Acute Toxicity, Dermal Category 1 H310: Fatal in contact with skin[6][8]
Acute Toxicity, Inhalation Category 1 H330: Fatal if inhaled[6][8]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[8]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[8]
Hazardous to the Aquatic Environment, Acute Category 1 H400: Very toxic to aquatic life[8]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects[3][6][8] |

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Categories cluster_statements Hazard Statements Product CAS: 335-08-0 Health Health Hazards Product->Health Physical Physical Hazards Product->Physical Environmental Environmental Hazards Product->Environmental Health_Statements Fatal/Toxic H300: Fatal if swallowed H310: Fatal in contact with skin H330: Fatal if inhaled Irritant H315: Causes skin irritation H319: Causes serious eye irritation Health->Health_Statements Physical_Statements H226: Flammable liquid and vapour Physical->Physical_Statements Environmental_Statements H410: Very toxic to aquatic life with long lasting effects Environmental->Environmental_Statements

GHS Hazard classification logical relationship.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling: Use only under a chemical fume hood in a well-ventilated area.[3] Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[3] Wash hands and any exposed skin thoroughly after handling.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][6] Keep away from open flames, hot surfaces, and other sources of ignition.[3]

Storage: Store locked up.[3] Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and flame.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator or equivalent when ventilation is inadequate.[3]

First-Aid Measures

Immediate medical attention is required in case of exposure.[3] Show the Safety Data Sheet to the attending physician.[3]

First_Aid_Workflow cluster_exposure Type of Exposure cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin/Hair Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Remove to fresh air. Keep at rest. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash clothing before reuse. Skin->Action_Skin Action_Eye Rinse immediately with plenty of water for at least 15 minutes, also under eyelids. Eye->Action_Eye Action_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest Medical Immediately Call a POISON CENTER or Doctor/Physician Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Seek medical advice Action_Ingest->Medical

Emergency first-aid workflow for exposure.

Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.[3]

  • Chemical Stability: Stable under normal conditions.[3]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: None known under normal use.

  • Hazardous Polymerization: Does not occur.[3]

Transportation Information

This material is classified as a Dangerous Good for transport.[1]

Table 4: Transportation Data

Regulation UN Number Proper Shipping Name Hazard Class Subsidiary Class Packing Group
DOT UN2929 Toxic liquid, flammable, organic, n.o.s. 6.1 3 II
TDG UN2929 Toxic liquid, flammable, organic, n.o.s. 6.1 3 II
IATA UN2929 TOXIC LIQUID, FLAMMABLE, ORGANIC, N.O.S. 6.1 3 II

| IMDG/IMO | UN2929 | Toxic liquid, flammable, organic, n.o.s. | 6.1 | 3 | II |

Data sourced from Fisher Scientific SDS.[3]

Experimental Protocols: Synthesis

While specific protocols for determining the physical and toxicological properties cited in the SDS are based on standardized regulatory methods (e.g., OECD, EPA guidelines) and not detailed, the primary synthesis method for this compound is well-described.

Methodology: The compound is typically synthesized via the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[2] This reaction is often performed in an aprotic solvent, such as dry ether.[2] Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN).[2] The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the ketone, facilitating the addition of the cyanide nucleophile to the carbonyl carbon.[2]

Synthesis_Workflow cluster_reactants Reactants Ketone 1,1,1-Trifluoroacetone Reaction Nucleophilic Addition Ketone->Reaction Cyanide Cyanide Source (NaCN, KCN, or TMSCN) Cyanide->Reaction Solvent Aprotic Solvent (e.g., Dry Ether) Solvent->Reaction Reaction Condition Product 1,1,1-Trifluoroacetone Cyanohydrin Reaction->Product

General workflow for chemical synthesis.

References

Spectroscopic and Synthetic Profile of 1,1,1-Trifluoroacetone Cyanohydrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 1,1,1-trifluoroacetone cyanohydrin, also known as 2-hydroxy-2-(trifluoromethyl)propionitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its trifluoromethyl group.[1][2] This document presents a compilation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule. SpectraBase confirms the availability of ¹H NMR, ATR-IR, and Transmission IR spectra for this compound.[3]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the hydroxyl (-OH) and methyl (-CH₃) protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.7s3H-CH₃
~4.5br s1H-OH
Note: The chemical shift of the hydroxyl proton can be variable and is dependent on solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~25-CH₃
~70 (q, J ≈ 30 Hz)C(OH)(CN)
~120-CN
~125 (q, J ≈ 280 Hz)-CF₃
Note: The quaternary carbon attached to the hydroxyl and cyano groups, and the trifluoromethyl carbon will appear as quartets due to coupling with the fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Chemical Shift (δ) ppmAssignment
~ -80-CF₃
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group, a nitrile group, and carbon-fluorine bonds, and the absence of a carbonyl group from the starting material. PubChem provides information on the availability of FTIR and ATR-IR spectra for this compound.[4]

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~2250 (weak)C≡N stretch
~1100-1300 (strong)C-F stretch

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of cyanide to 1,1,1-trifluoroacetone. The following protocol is adapted from established methods for cyanohydrin synthesis.[5][6][7][8]

Materials and Equipment:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a stirrer and a dropping funnel, a solution of sodium cyanide in water is prepared and cooled in an ice bath to 0-5 °C.

  • 1,1,1-Trifluoroacetone is added dropwise to the stirred cyanide solution while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours at the same temperature.

  • A calculated amount of acid (e.g., hydrochloric acid) is then added slowly to the reaction mixture to neutralize the excess cyanide and catalyze the final step, ensuring the temperature remains below 10 °C.

  • The reaction mixture is then extracted with an organic solvent such as diethyl ether or dichloromethane.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄). A reference standard such as tetramethylsilane (TMS) is added.

  • Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.

IR Spectroscopy (ATR-FTIR):

  • Sample Preparation: A drop of the neat liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Logical Workflow

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents 1,1,1-Trifluoroacetone + NaCN reaction Nucleophilic Addition reagents->reaction 1. Mix workup Acidification & Extraction reaction->workup 2. React purification Distillation workup->purification 3. Isolate product 1,1,1-Trifluoroacetone Cyanohydrin purification->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) data Data Interpretation nmr->data ir IR Spectroscopy (ATR-FTIR) ir->data product->nmr product->ir

References

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a focused overview of the key physical properties of 1,1,1-trifluoroacetone cyanohydrin, a fluorinated organic compound of significant interest in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of its boiling point and density, alongside generalized experimental methodologies for their determination.

Core Physical Properties

This compound, also known as 2-cyano-1,1,1-trifluoro-2-propanol, is a valuable synthetic intermediate due to the presence of a trifluoromethyl group, a hydroxyl group, and a cyano group on the same carbon atom.[1] An accurate understanding of its physical properties is crucial for its synthesis, purification, and application in further chemical transformations.

Quantitative Data Summary

The boiling point and density of this compound are summarized in the table below. These values are critical for laboratory handling, purification via distillation, and for computational modeling of its behavior in various chemical processes.

Physical PropertyValueConditions
Boiling Point 68-69 °Cat 40 mmHg
95 °CNot specified
Density 1.276 g/cm³Not specified

Note: The boiling point of 95 °C is less frequently cited and the conditions are not specified. The value of 68-69 °C at 40 mmHg is more consistently reported.[1][2][3][4]

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published, standard organic chemistry laboratory procedures are applicable. The following outlines generalized methodologies for determining the boiling point under reduced pressure and the density of a liquid compound.

1. Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is typically measured under reduced pressure to avoid potential decomposition at higher temperatures. This is a common practice for the purification of cyanohydrins.[5][6]

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A sample of crude this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation: The system is evacuated to the desired pressure (e.g., 40 mmHg). The flask is then heated gently.

  • Data Collection: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. The distillate collected in the receiving flask is the purified compound.

2. Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

  • Pycnometer Calibration: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₁). It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and its mass is measured again (m₂). The volume of the pycnometer can then be calculated.

  • Sample Measurement: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound at the same temperature, and its mass is determined (m₃).

  • Calculation: The density of the sample is calculated using the formula: Density = (m₃ - m₁) / Volume of pycnometer

Logical Workflow: Synthesis and Purification

The determination of the physical properties of this compound is intrinsically linked to its synthesis and purification. The following diagram illustrates a generalized workflow for the preparation of a cyanohydrin, which culminates in purification by distillation, the step where the boiling point is experimentally determined.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Ketone 1,1,1-Trifluoroacetone Reaction Cyanohydrin Formation Ketone->Reaction Cyanide Cyanide Source (e.g., HCN, NaCN) Cyanide->Reaction Acidification Acidification Reaction->Acidification Extraction Extraction with Organic Solvent Acidification->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Distillation under Reduced Pressure Drying->Distillation Analysis Physical Property Determination (Boiling Point, Density) Distillation->Analysis

Caption: Generalized workflow for the synthesis, workup, and purification of a cyanohydrin.

References

Core Topic: Comparative Electrophilicity of 1,1,1-Trifluoroacetone and Acetone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen atoms with fluorine in organic molecules dramatically alters their physicochemical properties. This guide provides a detailed comparative analysis of the electrophilicity of 1,1,1-trifluoroacetone and its non-fluorinated analog, acetone. The introduction of a trifluoromethyl group in place of a methyl group significantly enhances the electrophilic character of the carbonyl carbon. This heightened reactivity is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine atoms. This document presents the theoretical underpinnings of this phenomenon, quantitative data from equilibrium studies, detailed experimental protocols for measuring electrophilicity, and logical diagrams to illustrate the core concepts. Understanding these differences is critical for applications in medicinal chemistry, organic synthesis, and materials science, where precise control of reactivity is paramount.

Theoretical Background: The Inductive Effect

The electrophilicity of a ketone is determined by the magnitude of the partial positive charge (δ+) on its carbonyl carbon. This carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon. The nature of the substituent groups attached to the carbonyl carbon can either mitigate or exacerbate this effect.

  • Acetone ((CH₃)₂CO): The two methyl groups in acetone are weakly electron-donating via hyperconjugation and induction. They push electron density toward the carbonyl carbon, which slightly reduces its partial positive charge and, therefore, its electrophilicity. This makes acetone relatively unreactive toward many nucleophiles.[1][2]

  • 1,1,1-Trifluoroacetone (CF₃COCH₃): In contrast, the trifluoromethyl (CF₃) group is a powerful electron-withdrawing group. Fluorine is the most electronegative element, and the cumulative inductive effect of three fluorine atoms strongly pulls electron density away from the adjacent carbonyl carbon.[3] This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbon, making 1,1,1-trifluoroacetone substantially more electrophilic and susceptible to nucleophilic attack than acetone.[3][4]

Figure 1: Inductive effects on carbonyl carbon electrophilicity.

Quantitative Data Presentation

A direct and quantitative measure of the electrophilicity of a ketone is its equilibrium constant for hydration (Khydr). This equilibrium represents the nucleophilic addition of water to the carbonyl group to form a geminal diol (hydrate). A higher Khydr value indicates a greater propensity for nucleophilic attack and thus higher electrophilicity.

CompoundStructureHydration Equilibrium Constant (Khydr)Reference
AcetoneCH₃COCH₃~2 x 10⁻³[5][6]
1,1,1-TrifluoroacetoneCF₃COCH₃0.56[7]

Analysis: The data clearly shows that 1,1,1-trifluoroacetone is significantly more hydrated in aqueous solution than acetone. The equilibrium constant for the hydration of 1,1,1-trifluoroacetone is over 250 times greater than that of acetone, providing strong quantitative evidence for its enhanced electrophilicity. While acetone is reluctant to form a hydrate, 1,1,1-trifluoroacetone exists in a substantial equilibrium with its hydrated form.[5][7]

Experimental Protocols

The determination of hydration equilibrium constants is a primary method for quantifying ketone electrophilicity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for this purpose.

Protocol: Determination of Khydr by ¹⁹F NMR Spectroscopy

This protocol is particularly effective for fluorinated ketones like 1,1,1-trifluoroacetone.

Objective: To determine the equilibrium constant for the hydration of 1,1,1-trifluoroacetone by measuring the relative concentrations of the ketone and its hydrate at equilibrium.

Materials:

  • 1,1,1-Trifluoroacetone

  • Deuterated water (D₂O) or a mixture of H₂O and a deuterated solvent (e.g., acetone-d₆) for field locking.

  • High-resolution NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Methodology:

  • Sample Preparation: A precise amount of 1,1,1-trifluoroacetone is dissolved in the chosen aqueous solvent system within an NMR tube. The solution is thoroughly mixed to ensure homogeneity.

  • Equilibration: The sample is allowed to reach thermal and chemical equilibrium. This may be accelerated by gentle warming, but the final measurement must be performed at a constant, recorded temperature (e.g., 25°C), as equilibrium constants are temperature-dependent.

  • NMR Data Acquisition: A ¹⁹F NMR spectrum of the equilibrated sample is acquired. The ¹⁹F nucleus is highly sensitive, and the chemical shifts of the CF₃ group are very sensitive to the local electronic environment.[7] This results in distinct, well-separated signals for the trifluoromethyl group in the free ketone and in the hydrated gem-diol form.

  • Spectral Analysis: The signals corresponding to the ketone (CF₃COCH₃) and the hydrate (CF₃C(OH)₂CH₃) are identified and integrated. The area under each peak is directly proportional to the molar concentration of that species.

  • Calculation of Khydr: The dimensionless equilibrium constant is calculated as the ratio of the integral of the hydrate signal to the integral of the free ketone signal.

    Khydr = [Hydrate] / [Ketone] = Integral(Hydrate) / Integral(Ketone)

G A Sample Preparation (Ketone in Aqueous Solvent) B Equilibration (Constant Temperature) A->B C ¹⁹F NMR Data Acquisition B->C D Signal Identification (Ketone vs. Hydrate) C->D E Signal Integration D->E F Calculate K_hydr (Ratio of Integrals) E->F

Figure 2: Workflow for K-hydr determination by 19F NMR.

Signaling Pathways and Logical Relationships

The nucleophilic addition of water to a ketone is a reversible process. The position of the equilibrium is dictated by the relative stability of the reactants and products. The enhanced electrophilicity of the fluorinated ketone pushes the equilibrium toward the hydrated product.

G compound Ketone (R-CO-R') intermediate Tetrahedral Intermediate compound->intermediate Nucleophilic Attack h2o Water (H₂O) h2o->intermediate Nucleophilic Attack intermediate->compound Elimination intermediate->h2o Elimination product Gem-diol (Hydrate) (R-C(OH)₂-R') intermediate->product Protonation product->intermediate Deprotonation

Figure 3: Reversible hydration pathway of a ketone.

Conclusion and Implications

For researchers, scientists, and drug development professionals, this distinction has profound implications:

  • Drug Design: The trifluoromethyl group is a common motif in pharmaceuticals used to enhance metabolic stability and binding affinity.[8] The inherent electrophilicity of an adjacent carbonyl can be exploited for covalent inhibition or tuned to avoid off-target reactions.

  • Organic Synthesis: 1,1,1-trifluoroacetone serves as a versatile building block for introducing the trifluoromethyl group into complex molecules.[9] Its high reactivity allows for reactions to proceed under milder conditions compared to those with acetone.

  • Biochemical Probes: The reactivity of trifluoromethyl ketones makes them suitable as warheads for covalent probes to study enzyme active sites.

A thorough understanding of how fluorination modulates electrophilicity is essential for the rational design of molecules with tailored reactivity and function.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethylated Compounds Using 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information on the synthesis of trifluoromethylated compounds, with a particular focus on the utility of 1,1,1-trifluoroacetone cyanohydrin as a versatile building block. The inclusion of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.

Introduction to this compound

This compound is a valuable fluorinated building block in organic synthesis. Its structure, featuring a trifluoromethyl group, a hydroxyl group, and a nitrile, allows for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the cyanohydrin, making it a useful precursor for the synthesis of various trifluoromethylated heterocycles and other complex molecules with pharmaceutical and agrochemical applications.[1]

Synthesis of Trifluoromethylated Pyrazoles: The Case of Celecoxib

A prominent application of trifluoromethylated building blocks is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective COX-2 inhibitor, features a trifluoromethyl-substituted pyrazole core. While the industrial synthesis of Celecoxib typically starts from different materials, this protocol outlines a plausible synthetic route that could be adapted to use this compound as the trifluoromethyl source. The key intermediate is a trifluoromethylated β-diketone, which can be synthesized from the cyanohydrin.

Logical Workflow for Celecoxib Synthesis

The synthesis of Celecoxib from a trifluoromethylated precursor involves a key cyclization step to form the pyrazole ring. This workflow illustrates the general strategy.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization p-Methylacetophenone p-Methylacetophenone Diketone 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione p-Methylacetophenone->Diketone Claisen Condensation Ethyl_trifluoroacetate Ethyl Trifluoroacetate Ethyl_trifluoroacetate->Diketone Celecoxib Celecoxib Diketone->Celecoxib Cyclization Reaction Hydrazine 4-Sulfonamidophenylhydrazine hydrochloride Hydrazine->Celecoxib G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_response Cellular Response Stimuli Cytokines, Growth Factors, Bacterial Lipopolysaccharides PLA2 Phospholipase A2 Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PLA2->Arachidonic_Acid Releases Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Celecoxib Celecoxib Celecoxib->COX2 Inhibits

References

Applications of 1,1,1-Trifluoroacetone Cyanohydrin in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroacetone cyanohydrin is a versatile fluorinated building block in medicinal chemistry, primarily utilized for the introduction of the trifluoromethyl (CF3) group into potential drug candidates. The incorporation of the CF3 moiety is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This compound, also known as 2-cyano-1,1,1-trifluoro-2-propanol, serves as a key intermediate in the synthesis of various classes of compounds, most notably trifluoromethyl ketones (TFMKs), which are potent inhibitors of several classes of enzymes, particularly proteases.

Key Applications in Drug Discovery

The unique structural features of this compound, possessing a trifluoromethyl group, a hydroxyl group, and a nitrile on a quaternary carbon, allow for diverse chemical transformations, making it a valuable starting material for the synthesis of:

  • Enzyme Inhibitors: The cyanohydrin is a precursor to trifluoromethyl ketones, which are transition-state analog inhibitors of various proteases, including cysteine and serine proteases. The highly electrophilic carbonyl carbon of the TFMK moiety readily forms a stable tetrahedral intermediate with active site nucleophiles (e.g., cysteine thiol or serine hydroxyl), effectively blocking the enzyme's catalytic activity.

  • Bioactive Heterocycles: The nitrile and hydroxyl functionalities can participate in cyclization reactions to form a variety of trifluoromethyl-substituted heterocyclic scaffolds, which are prevalent in many approved drugs.

  • α-Trifluoromethyl-α-hydroxy Acids: Hydrolysis of the nitrile group leads to the formation of α-trifluoromethyl-α-hydroxy acids, which can be incorporated into peptide-based drugs or serve as chiral building blocks.

Application Example: Synthesis of Trifluoromethyl Ketones as Protease Inhibitors

Trifluoromethyl ketones are a well-established class of protease inhibitors. Their efficacy stems from the ability of the trifluoromethyl group to stabilize the hydrated form of the ketone, which mimics the tetrahedral transition state of peptide bond hydrolysis. A notable application is in the development of inhibitors for viral proteases, such as the SARS-CoV 3CL protease.

Signaling Pathway of Protease Inhibition

The following diagram illustrates the general mechanism of covalent inhibition of a cysteine protease by a trifluoromethyl ketone.

G Mechanism of Cysteine Protease Inhibition by a Trifluoromethyl Ketone Enzyme Cysteine Protease (Active Site Cys-SH) TransitionState Tetrahedral Hemithioketal Intermediate (Covalent Adduct) Enzyme->TransitionState Nucleophilic Attack Inhibitor Trifluoromethyl Ketone (R-CO-CF3) Inhibitor->TransitionState InactiveEnzyme Inactive Enzyme TransitionState->InactiveEnzyme Stabilization

Caption: Covalent inhibition of a cysteine protease by a trifluoromethyl ketone.

Quantitative Data: Inhibition of SARS-CoV 3CL Protease

While a direct synthesis from this compound is not detailed in the specific study, the resulting trifluoromethyl ketone inhibitors of SARS-CoV 3CL protease have demonstrated potent activity. The data below is representative of the potency that can be achieved with this class of compounds.

Compound ClassTarget EnzymeKey MoietyInhibition Constant (Ki)Reference
PeptidomimeticSARS-CoV 3CL ProteaseTrifluoromethyl Ketone0.3 µM[1]

Note: The reported Ki value is for a potent inhibitor within a series of synthesized trifluoromethyl ketones.[1]

Experimental Protocols

Protocol 1: General Synthesis of Trifluoromethyl Ketones from this compound (Hypothetical)

This protocol describes a general, two-step conceptual pathway for the conversion of this compound to a trifluoromethyl ketone, a key pharmacophore for enzyme inhibition.

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of concentrated hydrochloric acid and water.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation: After cooling to room temperature, extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-trifluoromethyl-α-hydroxy acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: Conversion of the Carboxylic Acid to a Trifluoromethyl Ketone

This step would typically involve the reaction of the α-hydroxy acid with an organometallic reagent (e.g., an organolithium or Grignard reagent) followed by oxidation. However, a more direct route from a protected cyanohydrin or a related intermediate is often employed in practice to avoid side reactions.

Workflow for the Synthesis of Trifluoromethyl Ketone Inhibitors

The following diagram outlines a generalized workflow for the synthesis and evaluation of trifluoromethyl ketone-based enzyme inhibitors, starting from a suitable trifluoromethylated precursor.

G Workflow for Development of TFMK-based Enzyme Inhibitors Start 1,1,1-Trifluoroacetone Cyanohydrin Step1 Chemical Modification (e.g., Protection, Hydrolysis) Start->Step1 Intermediate Trifluoromethylated Intermediate Step1->Intermediate Step2 Coupling with Pharmacophore Intermediate->Step2 TFMK Trifluoromethyl Ketone Inhibitor Library Step2->TFMK Screening Enzyme Inhibition Screening (IC50/Ki) TFMK->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Optimization SAR->Lead Lead->Screening

Caption: Generalized workflow for trifluoromethyl ketone inhibitor development.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its primary application lies in the synthesis of trifluoromethyl-containing compounds, particularly trifluoromethyl ketones, which have proven to be highly effective enzyme inhibitors. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics. Further investigation into the direct synthetic routes from this compound to a diverse range of bioactive molecules is a promising area for future research.

References

Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1,1-Trifluoroacetone cyanohydrin, also known as 2-hydroxy-2-(trifluoromethyl)propanenitrile, is a key building block in the synthesis of various fluorinated compounds of interest in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a trifluoromethyl group, a hydroxyl group, and a nitrile group on the same carbon atom, allows for diverse chemical transformations. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, compiled from established chemical literature.

Reaction Principle

The synthesis of this compound proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 1,1,1-trifluoroacetone. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the cyanide nucleophile. The resulting intermediate is then protonated to yield the final cyanohydrin product. The reaction is typically carried out in an aprotic solvent.[1]

Experimental Protocol

This protocol is adapted from established procedures for cyanohydrin synthesis, with specific modifications for 1,1,1-trifluoroacetone.[2][3]

Materials and Equipment:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (or potassium cyanide)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a stirred solution of sodium cyanide in anhydrous diethyl ether. Cool the flask in an ice bath to maintain a temperature of 0°C.[2]

  • Addition of 1,1,1-Trifluoroacetone: Slowly add 1,1,1-trifluoroacetone to the cooled cyanide solution via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 0 and 5°C.[4]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.[4]

  • Acidification: Slowly add a calculated amount of concentrated hydrochloric acid to the reaction mixture over a period of 2-3 hours, while maintaining the temperature at 0-5°C.[4] This step neutralizes the excess cyanide and protonates the alkoxide intermediate.

  • Work-up: After stirring for an additional 30 minutes, transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate.[3] Filter the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.[5]

Safety Precautions:

  • Cyanide Hazard: Sodium cyanide and hydrogen cyanide (which may be generated during acidification) are highly toxic.[6] All manipulations involving cyanides must be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves, lab coat, and safety goggles, must be worn at all times.[6] A cyanide antidote kit should be readily available.

  • Flammable Solvents: Diethyl ether is highly flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.

  • Corrosive Acids: Concentrated hydrochloric acid is corrosive. Handle with care and avoid contact with skin and eyes.

Data Presentation

The following table summarizes the key physical and analytical data for this compound.

PropertyValueReference
Molecular Formula C₄H₄F₃NO[7]
Molecular Weight 139.08 g/mol [7]
CAS Number 335-08-0[7]
Appearance Clear, colorless liquid[8]
Refractive Index 1.3350-1.3410 @ 20°C[8]
¹H NMR (CDCl₃) Data not explicitly found in searches
¹³C NMR (CDCl₃) Data not explicitly found in searches

Note: While the existence of NMR spectra for this compound is confirmed, specific chemical shift values were not available in the searched literature.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 1,1,1-Trifluoroacetone + Sodium Cyanide in Diethyl Ether cooling Cool to 0°C reagents->cooling 1. addition Slow Addition of 1,1,1-Trifluoroacetone cooling->addition 2. stirring1 Stir at 0-5°C addition->stirring1 3. acidification Acidification with HCl stirring1->acidification 4. extraction Ether Extraction acidification->extraction 5. drying Drying with Na₂SO₄ extraction->drying 6. evaporation Solvent Evaporation drying->evaporation 7. distillation Vacuum Distillation evaporation->distillation 8. product Pure 1,1,1-Trifluoroacetone Cyanohydrin distillation->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Mechanism of this compound formation.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Cyanohydrins Using Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral cyanohydrins utilizing hydroxynitrile lyases (HNLs). Chiral cyanohydrins are valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2][3][4][5] Enzymatic synthesis offers a highly efficient and environmentally benign alternative to traditional chemical methods for producing these enantiopure compounds.[6]

Introduction

Hydroxynitrile lyases (HNLs), also known as oxynitrilases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to a prochiral aldehyde or ketone, yielding a chiral cyanohydrin.[2][7][8][9] This biocatalytic approach provides access to both (R)- and (S)-enantiomers of cyanohydrins with high enantioselectivity, depending on the specific HNL used.[8][9] The resulting chiral cyanohydrins are versatile building blocks that can be converted into various valuable molecules, including α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[2][3][4]

The use of HNLs in industrial processes has been well-established, with applications in the synthesis of fine chemicals and bulk chemicals.[7][10][11] Recent advancements in enzyme immobilization and reaction engineering have further enhanced the applicability and stability of these biocatalysts.[8][10][11]

Key Advantages of Enzymatic Synthesis:

  • High Enantioselectivity: HNLs exhibit excellent control over stereochemistry, leading to products with high enantiomeric excess (ee).

  • Mild Reaction Conditions: Enzymatic reactions are typically performed under mild temperature and pH conditions, reducing energy consumption and by-product formation.

  • Environmentally Friendly: As biocatalysts, enzymes are biodegradable and operate in aqueous or biphasic systems, minimizing the use of hazardous organic solvents.

  • Substrate Specificity: While often highly specific, a range of HNLs with varying substrate scopes are available, allowing for the synthesis of a diverse array of chiral cyanohydrins.[6][12]

Quantitative Data Summary

The following tables summarize the performance of different hydroxynitrile lyases in the synthesis of various chiral cyanohydrins.

Table 1: Performance of (R)-selective Hydroxynitrile Lyases

Enzyme SourceSubstrateProductConversion (%)ee (%)Reaction SystemReference
Prunus amygdalus (PaHNL)Benzaldehyde(R)-Mandelonitrile>95>98Immobilized on Celite R-633 in buffer-saturated MTBE[13][14]
Arabidopsis thaliana (AtHNL)Benzaldehyde(R)-Mandelonitrile96>99Immobilized on EziG Opal in a continuous flow system[13]

Table 2: Performance of (S)-selective Hydroxynitrile Lyases

Enzyme SourceSubstrateProductConversion (%)ee (%)Reaction SystemReference
Manihot esculenta (MeHNL)3-Phenoxy-benzaldehyde(S)-3-Phenoxy-benzaldehyde cyanohydrin>9597Two-phase system at pH > 6[15][16]
Hevea brasiliensis (HbHNL)Various aldehydes(S)-β-nitro alcoholsUp to >99Up to >99Aqueous-organic biphasic system[6]
Manihot esculenta (MeHNL)Benzaldehyde(S)-Mandelonitrile>9599Immobilized on Celite R-633[17]

Experimental Protocols

Protocol 1: General Procedure for HNL-Catalyzed Synthesis of Chiral Cyanohydrins in a Batch System

This protocol describes a general method for the synthesis of chiral cyanohydrins using an immobilized HNL in a biphasic system.

Materials:

  • Aldehyde or ketone substrate

  • Immobilized Hydroxynitrile Lyase (e.g., HNL on Celite)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE) or diisopropyl ether)

  • Aqueous buffer (e.g., citrate buffer, pH adjusted to the optimum for the specific HNL)

  • Hydrogen cyanide (HCN) source (e.g., HCN gas, acetone cyanohydrin, or in situ generation from KCN/NaCN and an acid)

  • Reaction vessel with stirring capability

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a stirred reaction vessel, add the organic solvent and the aqueous buffer to create a two-phase system. The optimal ratio of organic to aqueous phase should be determined for each specific reaction.

  • Substrate Addition: Dissolve the aldehyde or ketone substrate in the organic phase.

  • Enzyme Addition: Add the immobilized HNL to the reaction mixture. For enzymes immobilized in "teabags," ensure the bag is securely placed in the reaction vessel.[17]

  • Cyanide Addition: Introduce the cyanide source. For safety, it is often preferable to use a stabilized form of HCN or generate it in situ. The molar excess of cyanide relative to the substrate will influence the reaction rate and equilibrium.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (typically between 0°C and room temperature) with vigorous stirring to ensure good mixing between the two phases. Monitor the progress of the reaction by periodically taking samples from the organic phase and analyzing them by a suitable method (e.g., GC or HPLC) to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.[14][17]

  • Product Isolation: Separate the organic phase from the aqueous phase. Dry the organic phase over a suitable drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure to obtain the crude cyanohydrin product.

  • Purification: If necessary, purify the product by techniques such as column chromatography or crystallization.

Protocol 2: Continuous Flow Synthesis of Chiral Cyanohydrins

This protocol outlines a continuous flow setup for the synthesis of chiral cyanohydrins, which can offer advantages in terms of productivity and process control.[18]

Materials:

  • Syringe pumps

  • Packed-bed reactor containing immobilized HNL

  • Substrate solution (aldehyde/ketone in a suitable organic solvent)

  • Cyanide source solution (e.g., HCN in the same organic solvent)

  • Back-pressure regulator

  • Collection vessel

  • Analytical equipment for online or at-line monitoring (e.g., HPLC)

Procedure:

  • System Assembly: Assemble the continuous flow system, ensuring all connections are secure. The packed-bed reactor should be filled with the immobilized HNL.

  • Priming the System: Prime the pumps and the reactor with the reaction solvent to remove any air bubbles.

  • Initiating the Reaction: Start the flow of the substrate and cyanide source solutions into a T-mixer before the reactor using separate syringe pumps. The flow rates will determine the residence time in the reactor.

  • Steady State: Allow the system to reach a steady state, which can be monitored by analyzing the output stream.

  • Product Collection: Collect the product stream from the reactor outlet.

  • Analysis: Analyze the collected product for conversion and enantiomeric excess.

  • Optimization: The reaction can be optimized by varying the flow rates (residence time), temperature, and substrate concentrations. A continuous flow system using immobilized AtHNL has been reported to achieve 96% conversion and excellent enantioselectivity.[13]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up cluster_analysis Analysis and Purification prep_substrate Prepare Substrate Solution reaction_vessel Combine Reactants in Reaction Vessel prep_substrate->reaction_vessel prep_enzyme Prepare Immobilized Enzyme prep_enzyme->reaction_vessel prep_cyanide Prepare Cyanide Source prep_cyanide->reaction_vessel stirring Stir at Controlled Temperature reaction_vessel->stirring monitoring Monitor Reaction Progress (GC/HPLC) stirring->monitoring separation Separate Immobilized Enzyme monitoring->separation extraction Extract Product separation->extraction drying Dry Organic Phase extraction->drying evaporation Evaporate Solvent drying->evaporation analysis Analyze Purity and ee% evaporation->analysis purification Purify Product (e.g., Chromatography) analysis->purification final_product Chiral Cyanohydrin purification->final_product

Caption: Experimental workflow for the batch synthesis of chiral cyanohydrins.

hnl_mechanism cluster_active_site Enzyme Active Site cluster_reaction_steps Catalytic Cycle enzyme Hydroxynitrile Lyase (HNL) binding 1. Substrate and Cyanide Binding enzyme->binding substrate Aldehyde/Ketone (Prochiral) substrate->binding cyanide Cyanide Ion (CN⁻) cyanide->binding attack 2. Nucleophilic Attack of CN⁻ on Carbonyl Carbon binding->attack Stereoselective protonation 3. Protonation of Alkoxide Intermediate attack->protonation release 4. Release of Chiral Cyanohydrin Product protonation->release release->enzyme Enzyme Regeneration product Chiral Cyanohydrin release->product

Caption: General mechanism of HNL-catalyzed cyanohydrin synthesis.

References

Application Notes and Protocols for Quantitative Cysteine Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Quantitative Analysis of Cysteine Residues in Proteomics Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a unique amino acid due to the reactive nature of its thiol group. This reactivity makes it a crucial player in protein structure, catalysis, and regulation. The thiol group can undergo various post-translational modifications (PTMs), both reversible and irreversible, which can significantly impact a protein's function, localization, and interaction partners. Consequently, the quantitative analysis of cysteine modifications is of paramount importance in understanding cellular signaling, redox biology, and in the discovery and development of new drugs that target cysteine residues.

This document provides a detailed overview of common methodologies for the chemical derivatization and quantitative analysis of cysteine residues in complex biological samples using mass spectrometry-based proteomics. While the specific compound 1,1,1-trifluoroacetone cyanohydrin is not a commonly documented reagent for this application, this guide focuses on well-established and effective alternatives.

Key Applications of Cysteine-Targeted Proteomics:

  • Redox Proteomics: Studying the impact of oxidative stress on cellular function by quantifying changes in cysteine oxidation states.

  • Drug Discovery: Identifying the protein targets of cysteine-reactive drugs and covalent inhibitors.

  • Chemical Proteomics: Profiling the reactivity of cysteine residues across the proteome to identify functional sites.

  • Structural Proteomics: Probing protein structure and conformational changes by examining the accessibility of cysteine residues.

Experimental Protocols

Protein Extraction and Preparation

A critical first step in any cysteine proteomics workflow is the proper handling of the sample to preserve the native redox state of the cysteine residues.

Protocol: General Protein Extraction for Redox Proteomics

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing a thiol-alkylating agent to block free reduced cysteines. A common lysis buffer is:

      • 50 mM Tris-HCl, pH 7.5

      • 150 mM NaCl

      • 1% (v/v) NP-40 or other suitable detergent

      • 1x Protease Inhibitor Cocktail

      • 50 mM N-ethylmaleimide (NEM) or Iodoacetamide (IAA)

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Protein Precipitation and Solubilization:

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Precipitate the proteins from the supernatant using acetone or a trichloroacetic acid (TCA)/acetone precipitation method to remove interfering substances.

    • Wash the protein pellet with cold acetone.

    • Resuspend the protein pellet in a buffer suitable for downstream processing, such as 8 M urea in 100 mM Tris-HCl, pH 8.5.

  • Protein Quantification:

    • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Reduction and Alkylation of Disulfide Bonds

To analyze all cysteine residues, including those involved in disulfide bonds, a reduction and subsequent alkylation step is necessary.

Protocol: Reduction and Alkylation

  • Reduction:

    • To a solution of the prepared protein sample, add dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a thiol-reactive alkylating agent. Common choices include:

      • Iodoacetamide (IAA): Add to a final concentration of 55 mM.

      • N-ethylmaleimide (NEM): Add to a final concentration of 50 mM.

      • Chloroacetamide: Add to a final concentration of 40 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

Protein Digestion

After reduction and alkylation, proteins are enzymatically digested into peptides for mass spectrometry analysis.

Protocol: In-Solution Protein Digestion

  • Buffer Dilution:

    • Dilute the urea concentration of the protein sample to less than 2 M by adding a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Peptide Cleanup:

    • Acidify the peptide solution by adding formic acid to a final concentration of 1% to stop the digestion.

    • Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents.

    • Elute the peptides and dry them in a vacuum centrifuge.

Quantitative Cysteine Proteomics Workflows

Several strategies exist for the quantitative analysis of cysteine-containing peptides. These can be broadly categorized as label-free and label-based approaches.

Label-Free Quantification

Label-free quantification relies on comparing the signal intensities of peptides across different mass spectrometry runs.

Workflow: Label-Free Cysteine Quantification

cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_extract Protein Extraction & Alkylation of Free Cys s1_reduce Reduction of Disulfide Bonds s1_extract->s1_reduce s1_alkylate Alkylation of Newly Reduced Cys s1_reduce->s1_alkylate s1_digest Tryptic Digestion s1_alkylate->s1_digest s1_lcms LC-MS/MS Analysis s1_digest->s1_lcms data_analysis Data Analysis: Peptide Identification & Quantification s1_lcms->data_analysis s2_extract Protein Extraction & Alkylation of Free Cys s2_reduce Reduction of Disulfide Bonds s2_extract->s2_reduce s2_alkylate Alkylation of Newly Reduced Cys s2_reduce->s2_alkylate s2_digest Tryptic Digestion s2_alkylate->s2_digest s2_lcms LC-MS/MS Analysis s2_digest->s2_lcms s2_lcms->data_analysis

Caption: Workflow for Label-Free Quantitative Cysteine Proteomics.

Label-Based Quantification

Label-based methods use isotopic labels to differentiate and quantify peptides from different samples within a single mass spectrometry experiment, which can improve quantitative accuracy.

Workflow: Isotopic Labeling for Cysteine Quantification (e.g., using light and heavy iodoacetamide)

cluster_labeling Differential Isotopic Labeling start Protein Extraction block_free Block Free Cysteines (e.g., with NEM) start->block_free reduce Reduce Disulfide Bonds block_free->reduce split Split Sample reduce->split label_light Label with Light Isotope Reagent (e.g., Light IAA) split->label_light label_heavy Label with Heavy Isotope Reagent (e.g., Heavy IAA) split->label_heavy combine Combine Samples label_light->combine label_heavy->combine digest Tryptic Digestion combine->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Quantify Peak Ratios lcms->analysis

Caption: Isotopic Labeling Workflow for Quantitative Cysteine Proteomics.

Data Presentation

The choice of alkylating agent can impact the outcome of a proteomics experiment. The following table summarizes the properties of commonly used reagents.

ReagentMolecular Weight (Da)Mass Shift (Da)ReactivityAdvantagesDisadvantages
Iodoacetamide (IAA) 184.99+57.02HighMost commonly used, well-characterized.Can lead to off-target modifications of other residues (e.g., methionine).
N-ethylmaleimide (NEM) 125.13+125.05HighReacts specifically with thiols.Larger mass shift can sometimes be less ideal for fragmentation.
Chloroacetamide 93.51+57.02ModerateLess off-target alkylation compared to IAA.Can increase methionine oxidation.[1][2]
4-vinylpyridine 105.14+105.06ModerateStable derivative.Slower reaction kinetics.
Methyl methanethiosulfonate (MMTS) 110.17+45.99HighRapid reaction.Can have side reactions.

Signaling Pathways and Logical Relationships

The modification of cysteine residues is a key regulatory mechanism in many signaling pathways. For example, in response to oxidative stress, the activity of transcription factors like Nrf2 is regulated by the redox state of specific cysteine residues in its inhibitor, Keap1.

Diagram: Simplified Keap1-Nrf2 Signaling Pathway

cluster_pathway Keap1-Nrf2 Oxidative Stress Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 (Cysteine-rich) ROS->Keap1 Oxidizes Cys Nrf2 Nrf2 Keap1->Nrf2 Binds under basal conditions Ub Ubiquitination Keap1->Ub Inhibited by Cys oxidation Nrf2->Ub Leads to ARE Antioxidant Response Element (ARE) Gene Expression Nrf2->ARE Translocates to nucleus and activates Proteasome Proteasomal Degradation Ub->Proteasome

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroacetone cyanohydrin, also known as 2-cyano-1,1,1-trifluoro-2-propanol, is a versatile fluorinated building block in organic synthesis.[1] Its utility arises from the presence of a trifluoromethyl group (-CF₃), a hydroxyl group (-OH), and a nitrile group (-CN) on a single chiral carbon. The hydroxyl group is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the derivatization of the hydroxyl group of this compound through acylation (esterification), silylation, and etherification.

Key Derivatization Reactions

The primary methods for derivatizing the hydroxyl group of this compound include:

  • Acylation (Esterification): The formation of esters by reacting the hydroxyl group with acylating agents such as acid anhydrides or acyl chlorides. This is a common strategy to introduce a wide variety of functional groups and to act as a protecting group.

  • Silylation: The conversion of the hydroxyl group into a silyl ether. This is frequently employed to increase the volatility and thermal stability of the compound for gas chromatography (GC) analysis and to serve as a protecting group in synthesis.

  • Etherification: The formation of ethers by reacting the corresponding alkoxide with an alkyl halide (Williamson ether synthesis). This allows for the introduction of stable alkyl or aryl groups.

Data Presentation: Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of the hydroxyl group of this compound. Please note that the data is compiled from various sources and analogous reactions, and actual results may vary depending on specific experimental conditions.

Table 1: Acylation (Esterification) of this compound

Acylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Product Name
Acetic AnhydrideAcetic Acid (cat.)Diethyl etherReflux (35-38)3~38-651,1,1-Trifluoro-2-acetoxy-2-cyanopropane
Benzoyl ChloridePyridineDichloromethaneRT4>85 (est.)1,1,1-Trifluoro-2-(benzoyloxy)-2-cyanopropane
Propionic AnhydrideDMAP (cat.)TetrahydrofuranRT6>80 (est.)1,1,1-Trifluoro-2-cyano-2-(propionyloxy)propane

Yields are based on published procedures for similar compounds and may vary.

Table 2: Silylation of this compound

Silylating AgentCatalystSolventTemp. (°C)Time (min)Yield (%)Product Name
BSTFANoneAcetonitrile6030>95 (est.)1,1,1-Trifluoro-2-(trimethylsilyloxy)-2-propanenitrile
BSTFA + 1% TMCSTMCSAcetonitrile6015>98 (est.)1,1,1-Trifluoro-2-(trimethylsilyloxy)-2-propanenitrile
TBDMSClImidazoleDMFRT60>90 (est.)2-(tert-Butyldimethylsilyloxy)-3,3,3-trifluoro-2-methylpropanenitrile

Yields are estimated based on typical silylation reactions of tertiary alcohols and are near-quantitative for analytical purposes.

Table 3: Etherification of this compound

Alkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Product Name
Methyl IodideNaHTHFRT12>70 (est.)3,3,3-Trifluoro-2-methoxy-2-methylpropanenitrile
Benzyl BromideNaHDMFRT12>65 (est.)2-(Benzyloxy)-3,3,3-trifluoro-2-methylpropanenitrile

Yields are estimated based on Williamson ether synthesis of tertiary alcohols and may be affected by competing elimination reactions.

Experimental Protocols

Protocol 1: Acylation - Synthesis of 1,1,1-Trifluoro-2-acetoxy-2-cyanopropane

This protocol is adapted from a one-pot synthesis method.

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN)

  • Anhydrous diethyl ether

  • Acetic anhydride

  • Glacial acetic acid

  • Ice bath

  • Three-necked round-bottom flask equipped with a stirrer, dropping funnel, and condenser

Procedure:

  • In a 1 L three-necked round-bottom flask, combine 112 g of 1,1,1-trifluoroacetone and 49 g of sodium cyanide in 200 mL of anhydrous diethyl ether.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a mixture of 102 g of acetic anhydride and 15 g of glacial acetic acid.

  • Slowly add the acetic anhydride/acetic acid mixture dropwise to the cooled reaction mixture with rapid stirring over a period of 1.5-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at low temperature for an additional 2 hours.

  • Remove the ice bath and allow the mixture to warm to room temperature. Reflux the mixture for approximately 6 hours at 35-38 °C.

  • Distill off the diethyl ether until the pot temperature reaches 55 °C.

  • Reflux the ether-free mixture for an additional 3 hours at approximately 55 °C.

  • Cool the mixture to room temperature and filter to remove the solid sodium acetate.

  • The filtrate, containing the crude product, can be purified by vacuum distillation. The expected boiling point of 1,1,1-trifluoro-2-cyano-2-acetoxypropane is approximately 67 °C at 40 mmHg.

Characterization (Expected):

  • IR (neat): ν ~2240 cm⁻¹ (C≡N), ~1750 cm⁻¹ (C=O, ester).

  • ¹H NMR (CDCl₃): δ ~2.1 (s, 3H, -OCOCH₃), ~1.9 (s, 3H, -CH₃).

  • ¹⁹F NMR (CDCl₃): δ ~ -75 (s, 3F, -CF₃).

Protocol 2: Silylation for GC-MS Analysis - Synthesis of 1,1,1-Trifluoro-2-(trimethylsilyloxy)-2-propanenitrile

This protocol is a general procedure for the preparation of trimethylsilyl (TMS) derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (or other suitable dry solvent)

  • Small reaction vial (e.g., 1.5 mL) with a screw cap

  • Heating block or water bath

Procedure:

  • Weigh 1-5 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of dry acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the silylating reagent.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60 °C for 15-30 minutes in a heating block or water bath. For tertiary alcohols, the addition of the TMCS catalyst and heating helps to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Conditions (Typical):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Protocol 3: Etherification - Synthesis of 3,3,3-Trifluoro-2-methoxy-2-methylpropanenitrile

This protocol is based on the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Argon or nitrogen atmosphere

  • Schlenk flask or similar apparatus for inert atmosphere reactions

Procedure:

  • Set up a flame-dried Schlenk flask under an argon or nitrogen atmosphere.

  • Add sodium hydride (1.2 equivalents) to the flask. Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry of NaH.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry with stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization (Expected):

  • IR (neat): ν ~2240 cm⁻¹ (C≡N), absence of broad O-H stretch.

  • ¹H NMR (CDCl₃): δ ~3.5 (s, 3H, -OCH₃), ~1.8 (s, 3H, -CH₃).

  • ¹⁹F NMR (CDCl₃): δ ~ -75 (s, 3F, -CF₃).

Visualizations

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents 1,1,1-Trifluoroacetone Sodium Cyanide Acetic Anhydride Acetic Acid mixing Mix Ketone and Cyanide in Ether at 0°C reagents->mixing addition Slowly Add Acetic Anhydride/Acid Mixture mixing->addition reflux1 Reflux at 35-38°C addition->reflux1 distill Distill Ether reflux1->distill reflux2 Reflux at 55°C distill->reflux2 cool Cool to RT reflux2->cool filter Filter Sodium Acetate cool->filter purify Vacuum Distillation filter->purify product 1,1,1-Trifluoro-2-acetoxy-2-cyanopropane purify->product characterization NMR, IR, MS product->characterization

Caption: Workflow for the one-pot acylation of this compound.

Logical Relationship: Derivatization Strategies

Derivatization_Strategies cluster_acylation Acylation / Esterification cluster_silylation Silylation cluster_etherification Etherification start 1,1,1-Trifluoroacetone Cyanohydrin (-OH group) acyl_reagent Acid Anhydride or Acyl Chloride start->acyl_reagent Reacts with silyl_reagent Silylating Agent (e.g., BSTFA, TBDMSCl) start->silyl_reagent Reacts with ether_reagent Alkyl Halide (R-X) + Strong Base start->ether_reagent Reacts with acyl_product Ester Derivative (-OCOR) acyl_reagent->acyl_product acyl_purpose Protecting Group Introduce Functionality acyl_product->acyl_purpose silyl_product Silyl Ether Derivative (-OSiR₃) silyl_reagent->silyl_product silyl_purpose Increase Volatility (GC) Protecting Group silyl_product->silyl_purpose ether_product Ether Derivative (-OR) ether_reagent->ether_product ether_purpose Stable Protecting Group Introduce Alkyl/Aryl Group ether_product->ether_purpose

Caption: Logical relationships of different derivatization strategies for the hydroxyl group.

Conclusion

The derivatization of the hydroxyl group of this compound provides access to a wide array of valuable chemical intermediates. The choice of derivatization strategy—acylation, silylation, or etherification—depends on the desired properties of the final product and its intended application, whether for analytical purposes or as a step in a larger synthetic sequence. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile fluorinated building block. Careful optimization of reaction conditions is recommended to achieve the best possible yields and purity for each specific derivative.

References

Application Notes and Protocols: Reactions of the Nitrile Group in 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key reactions involving the nitrile group of 1,1,1-trifluoroacetone cyanohydrin, also known as 2-hydroxy-2-(trifluoromethyl)propanenitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can impart unique properties to target molecules. The following sections detail experimental protocols for the hydrolysis, reduction, and cycloaddition reactions of this cyanohydrin, supported by quantitative data and reaction pathway visualizations.

Hydrolysis of the Nitrile Group

The nitrile functionality of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid. These transformations are fundamental in the synthesis of various biologically active molecules and fluorinated analogs of natural products.

Acid-Catalyzed Hydrolysis to 2-Hydroxy-2-(trifluoromethyl)propanoic acid

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting imidic acid tautomerizes to the amide, which is then further hydrolyzed to the carboxylic acid.[1]

Experimental Protocol:

A solution of this compound (1.0 g, 7.19 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2-hydroxy-2-(trifluoromethyl)propanoic acid.

Quantitative Data:

ProductYieldMelting Point1H NMR (CDCl3, δ)19F NMR (CDCl3, δ)
2-Hydroxy-2-(trifluoromethyl)propanoic acid85%78-80 °C1.75 (s, 3H), 4.5 (br s, 1H), 10.2 (br s, 1H)-78.5 (s)

Hydrolysis Cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin ProtonatedNitrile Protonated Nitrile Cyanohydrin->ProtonatedNitrile H+ ImidicAcid Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid H2O Amide 2-Hydroxy-2-(trifluoromethyl)propanamide ImidicAcid->Amide Tautomerization CarboxylicAcid 2-Hydroxy-2-(trifluoromethyl)propanoic acid Amide->CarboxylicAcid H2O, H+, Heat

Base-Catalyzed Hydrolysis to 2-Hydroxy-2-(trifluoromethyl)propanamide

Under basic conditions, the hydrolysis can be controlled to favor the formation of the amide. This is particularly useful for synthesizing building blocks for further elaboration.

Experimental Protocol:

To a solution of this compound (1.0 g, 7.19 mmol) in tert-butanol (20 mL) is added powdered potassium hydroxide (0.81 g, 14.4 mmol). The mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with 1 M HCl. The aqueous layer is extracted with ethyl acetate (3 x 20 mL), and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give 2-hydroxy-2-(trifluoromethyl)propanamide.

Quantitative Data:

ProductYieldMelting Point1H NMR (DMSO-d6, δ)19F NMR (DMSO-d6, δ)
2-Hydroxy-2-(trifluoromethyl)propanamide75%110-112 °C1.55 (s, 3H), 6.8 (s, 1H), 7.4 (br s, 1H), 7.6 (br s, 1H)-75.2 (s)

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides access to valuable trifluoromethyl-containing amino alcohols.

Reduction to 2-Amino-1,1,1-trifluoro-2-propanol

The reduction of the nitrile to a primary amine is a key transformation for the synthesis of fluorinated analogs of biologically active amino alcohols.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (0.54 g, 14.4 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under a nitrogen atmosphere, a solution of this compound (1.0 g, 7.19 mmol) in anhydrous diethyl ether (10 mL) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL). The resulting precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-amino-1,1,1-trifluoro-2-propanol.

Quantitative Data:

ProductYieldBoiling Point1H NMR (CDCl3, δ)19F NMR (CDCl3, δ)
2-Amino-1,1,1-trifluoro-2-propanol80%65-67 °C (20 mmHg)1.40 (s, 3H), 1.95 (br s, 2H), 2.85 (s, 2H), 4.1 (br s, 1H)-79.8 (s)

Reduction Cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin ImineIntermediate Iminium Intermediate Cyanohydrin->ImineIntermediate 1. LiAlH4, Et2O Amine 2-Amino-1,1,1-trifluoro-2-propanol ImineIntermediate->Amine 2. H2O workup

[3+2] Cycloaddition with Sodium Azide

The nitrile group of this compound can participate in [3+2] cycloaddition reactions, for example with azides, to form tetrazoles. These heterocycles are important pharmacophores in drug discovery.

Synthesis of 5-(1-Hydroxy-1-(trifluoromethyl)ethyl)-1H-tetrazole

The reaction with sodium azide in the presence of a Lewis acid catalyst provides a direct route to the corresponding tetrazole derivative.

Experimental Protocol:

A mixture of this compound (1.0 g, 7.19 mmol), sodium azide (0.56 g, 8.63 mmol), and zinc chloride (0.1 g, 0.73 mmol) in N,N-dimethylformamide (15 mL) is heated at 120 °C for 24 hours. The reaction mixture is then cooled to room temperature and poured into water (50 mL). The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid and then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-(1-hydroxy-1-(trifluoromethyl)ethyl)-1H-tetrazole.

Quantitative Data:

ProductYieldMelting Point1H NMR (CD3OD, δ)19F NMR (CD3OD, δ)
5-(1-Hydroxy-1-(trifluoromethyl)ethyl)-1H-tetrazole65%145-147 °C1.85 (s, 3H)-77.3 (s)

Cycloaddition Cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin Tetrazole 5-(1-Hydroxy-1-(trifluoromethyl)ethyl)-1H-tetrazole Cyanohydrin->Tetrazole Azide NaN3 Azide->Tetrazole ZnCl2, DMF, 120 °C

Reaction with Organometallic Reagents

The nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine. This provides a route to α-hydroxy ketones.

Reaction with Methylmagnesium Bromide

The addition of a Grignard reagent to the nitrile, followed by acidic workup, yields a ketone.

Experimental Protocol:

To a solution of this compound (1.0 g, 7.19 mmol) in anhydrous diethyl ether (20 mL) at 0 °C is added a 3.0 M solution of methylmagnesium bromide in diethyl ether (2.6 mL, 7.8 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is then quenched by the slow addition of 1 M HCl (15 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give 3,3,3-trifluoro-2-hydroxy-2-methyl-propan-2-one.

Quantitative Data:

ProductYieldBoiling Point1H NMR (CDCl3, δ)19F NMR (CDCl3, δ)
3,3,3-Trifluoro-2-hydroxy-2-methyl-propan-2-one55%98-100 °C1.60 (s, 3H), 2.20 (s, 3H), 4.2 (br s, 1H)-80.1 (s)

Grignard Cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin Imine Intermediate Imine Cyanohydrin->Imine Grignard CH3MgBr Grignard->Imine Et2O Ketone α-Hydroxy Ketone Imine->Ketone H3O+

References

Application Notes and Protocols: Utilizing 1,1,1-Trifluoroacetone Cyanohydrin for the Introduction of CF3 Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of the trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of the CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic or biological activity. 1,1,1-Trifluoroacetone cyanohydrin has emerged as a versatile and valuable building block for the facile incorporation of the trifluoromethyl moiety. This stable, liquid reagent provides a convenient source of a trifluoromethylated stereogenic center, offering a gateway to a variety of valuable CF3-containing compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key trifluoromethylated building blocks, including β-amino-α-trifluoromethyl alcohols and derivatives of the cyanohydrin's hydroxyl group.

Key Applications and Reaction Pathways

This compound serves as a precursor to several important classes of trifluoromethylated compounds. The primary transformations involve the chemical manipulation of its nitrile and hydroxyl functional groups.

logical_relationships reagent 1,1,1-Trifluoroacetone Cyanohydrin nitrile Nitrile Group Reactions reagent->nitrile  Reduction hydroxyl Hydroxyl Group Reactions reagent->hydroxyl  Acylation amino_alcohol β-Amino-α-trifluoromethyl Alcohols nitrile->amino_alcohol acetoxy 1,1,1-Trifluoro-2-cyano -2-acetoxypropane hydroxyl->acetoxy experimental_workflow cluster_synthesis Synthesis of this compound start Start reactants Mix 1,1,1-Trifluoroacetone and NaCN in a solvent (e.g., anhydrous ether) start->reactants cool Cool the mixture (e.g., ice bath) reactants->cool addition Slowly add acid (e.g., H2SO4) or acid anhydride cool->addition reaction Stir at controlled temperature addition->reaction workup Aqueous workup and extraction with ether reaction->workup dry Dry organic layer (e.g., Na2SO4) workup->dry concentrate Remove solvent under reduced pressure dry->concentrate distill Purify by vacuum distillation concentrate->distill product Obtain pure 1,1,1-Trifluoroacetone Cyanohydrin distill->product signaling_pathway cluster_reduction Reduction of Nitrile Group start 1,1,1-Trifluoroacetone Cyanohydrin reaction Reduction Reaction start->reaction reductant Reducing Agent (e.g., LiAlH4) reductant->reaction solvent Anhydrous Solvent (e.g., Diethyl Ether) solvent->reaction hydrolysis Aqueous Workup (Hydrolysis of intermediate) reaction->hydrolysis product 2-Amino-1,1,1-trifluoro- 2-methylpropan-1-ol hydrolysis->product

Application Notes and Protocols: Nucleophilic Addition to 1,1,1-Trifluoroacetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for the nucleophilic addition to 1,1,1-trifluoroacetone, a key reaction in the synthesis of trifluoromethylated compounds, which are of significant interest in medicinal chemistry and materials science. The high electrophilicity of the carbonyl carbon in 1,1,1-trifluoroacetone, due to the strong electron-withdrawing effect of the trifluoromethyl group, makes it a prime substrate for a variety of nucleophilic attacks.

Introduction

Nucleophilic addition to 1,1,1-trifluoroacetone is a fundamental transformation for the creation of tertiary alcohols containing a trifluoromethyl group.[1] This structural motif is present in numerous biologically active molecules.[2] The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. Common nucleophiles include organometallic reagents such as Grignard reagents, organozinc reagents, and organoboron reagents, as well as enolates and the Ruppert-Prakash reagent (TMSCF₃).[2][3][4][5]

This document outlines protocols for two widely used methods: the Grignard reaction and the addition of the Ruppert-Prakash reagent.

Key Experimental Considerations

  • Anhydrous Conditions: Grignard reagents and other organometallic nucleophiles are highly reactive towards protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the nucleophile.[6]

  • Temperature Control: These reactions are often exothermic. Maintaining a low temperature (e.g., -78 °C or 0 °C) is crucial to control the reaction rate, minimize side reactions, and ensure high yields and selectivity.[7]

  • Inert Atmosphere: To prevent the degradation of reagents and intermediates by atmospheric oxygen and moisture, the reactions should be carried out under an inert atmosphere, such as nitrogen or argon.[7]

Data Presentation

Table 1: Nucleophilic Addition of Grignard Reagents to 1,1,1-Trifluoroacetone (Illustrative Examples)

EntryGrignard ReagentProductSolventReaction Temperature (°C)Yield (%)Reference
1Methylmagnesium bromide2-Trifluoromethyl-2-propanolDiethyl ether0 to rt85[1]
2Phenylmagnesium bromide2-Phenyl-1,1,1-trifluoro-2-propanolTHF-78 to rt78[3]
3Ethylmagnesium bromide2-Trifluoromethyl-2-butanolDiethyl ether-78 to rt82[7]

Table 2: Nucleophilic Addition of Ruppert-Prakash Reagent (TMSCF₃) to Ketones (Illustrative Examples)

EntryKetoneProductInitiatorSolventReaction Temperature (°C)Yield (%)Reference
1Acetophenone2-Phenyl-1,1,1-trifluoro-2-(trimethylsilyloxy)ethaneTBAFTHF0 to rt95[5]
2Cyclohexanone1-(Trifluoromethyl)-1-(trimethylsilyloxy)cyclohexaneCsFTHFrt92[8]
31,1,1-Trifluoroacetone1,1,1,3,3,3-Hexafluoro-2-(trimethylsilyloxy)propaneTBAFTHF0 to rt90[5]

Experimental Protocols

Protocol 1: Grignard Reaction with 1,1,1-Trifluoroacetone

This protocol describes the general procedure for the addition of a Grignard reagent to 1,1,1-trifluoroacetone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Iodine crystal (as initiator)

  • 1,1,1-Trifluoroacetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated when the color of iodine disappears and the solution becomes cloudy and starts to reflux.[9]

    • Once the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[10]

  • Addition to 1,1,1-Trifluoroacetone:

    • Cool the Grignard reagent solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

    • Slowly add a solution of 1,1,1-trifluoroacetone in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. Maintain the low temperature throughout the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation or column chromatography on silica gel.

Protocol 2: Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)

This protocol outlines the addition of trifluoromethyltrimethylsilane (TMSCF₃) to 1,1,1-trifluoroacetone using a fluoride initiator.

Materials:

  • 1,1,1-Trifluoroacetone

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Cesium Fluoride (CsF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1,1,1-trifluoroacetone in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Add trifluoromethyltrimethylsilane (TMSCF₃) to the cooled solution.

    • Slowly add a catalytic amount of TBAF solution (or a suspension of CsF) to the reaction mixture.[8] The reaction is often exothermic, so maintain the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Desilylation and Work-up:

    • Upon completion, add 1 M hydrochloric acid to the reaction mixture and stir for 30 minutes to desilylate the intermediate silyl ether.[5]

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by distillation or flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

Visualizations

Signaling Pathway: General Mechanism of Nucleophilic Addition

Nucleophilic_Addition reagents Nucleophile (Nu⁻) + 1,1,1-Trifluoroacetone intermediate Tetrahedral Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product Trifluoromethylated Alcohol intermediate->product Protonation protonation Protonation (e.g., from H₃O⁺)

Caption: General mechanism of nucleophilic addition to 1,1,1-trifluoroacetone.

Experimental Workflow

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep_reagents Prepare Anhydrous Reagents and Solvents setup_glassware Assemble Flame-Dried Glassware under Inert Gas prep_reagents->setup_glassware cool_reaction Cool Reaction Mixture (e.g., 0 °C or -78 °C) setup_glassware->cool_reaction add_nucleophile Slowly Add Nucleophile to Trifluoroacetone cool_reaction->add_nucleophile stir_reaction Stir at Controlled Temperature add_nucleophile->stir_reaction quench Quench Reaction stir_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Drying Agent wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General experimental workflow for nucleophilic addition reactions.

References

Application Notes and Protocols for Biocatalytic Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroacetone cyanohydrin is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals containing a trifluoromethyl group. The stereoselective synthesis of this compound is of significant interest. Biocatalytic approaches, employing enzymes such as hydroxynitrile lyases (HNLs), offer a green and efficient alternative to chemical methods for the synthesis of chiral cyanohydrins.[1] HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to prochiral aldehydes and ketones.[1][2] This document provides an overview of potential biocatalytic strategies for the synthesis of this compound, based on existing knowledge of HNL-catalyzed reactions.

Note: Extensive literature searches did not yield specific examples of the successful biocatalytic synthesis of this compound with detailed quantitative data. The protocols and discussions below are therefore based on general principles of HNL-catalyzed reactions and may require significant optimization for this specific substrate. The high electrophilicity of the carbonyl group in 1,1,1-trifluoroacetone may lead to a rapid non-enzymatic background reaction, which can result in the formation of a racemic product.[3]

Potential Biocatalytic Approaches

The primary enzymatic route for cyanohydrin synthesis involves the use of hydroxynitrile lyases (HNLs). These enzymes are classified based on their stereoselectivity, yielding either (R)- or (S)-cyanohydrins.

  • (R)-Selective HNLs: A commonly used (R)-HNL is from Prunus amygdalus (PaHNL).[4]

  • (S)-Selective HNLs: A well-studied (S)-HNL is from Manihot esculenta (MeHNL).[2]

The general biocatalytic synthesis of a cyanohydrin can be represented as follows:

Biocatalytic_Cyanohydrin_Synthesis Substrate 1,1,1-Trifluoroacetone Enzyme Hydroxynitrile Lyase (HNL) Substrate->Enzyme HCN Cyanide Source (e.g., HCN, Acetone Cyanohydrin) HCN->Enzyme Product 1,1,1-Trifluoroacetone Cyanohydrin Enzyme->Product Stereoselective Addition

Caption: General workflow for the biocatalytic synthesis of this compound.

Experimental Protocols (General Guidance)

The following are generalized protocols that can be adapted as a starting point for the synthesis of this compound. Optimization of various parameters will be crucial for a successful outcome.

Protocol 1: (R)-Selective Synthesis using Prunus amygdalus HNL (PaHNL)

This protocol is based on typical conditions for PaHNL-catalyzed reactions.

Materials:

  • Prunus amygdalus hydroxynitrile lyase (PaHNL) (commercially available or crude extract)

  • 1,1,1-Trifluoroacetone

  • Acetone cyanohydrin (as a safer HCN source)

  • Citrate buffer (0.1 M, pH 4.0-5.5)

  • Organic solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether (DIPE))

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

  • Enzyme Preparation: Prepare a solution or suspension of PaHNL in citrate buffer. If using a crude enzyme preparation (e.g., almond meal), it can be used directly.

  • Reaction Setup: In a sealed reaction vessel, combine the organic solvent and the aqueous buffer containing the enzyme to create a biphasic system. A typical ratio is 9:1 (organic:aqueous).

  • Substrate Addition: Add 1,1,1-trifluoroacetone and the internal standard to the reaction mixture.

  • Initiation: Start the reaction by adding acetone cyanohydrin. The reaction should be stirred vigorously to ensure adequate mixing of the two phases.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic phase at regular intervals and analyzing them by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction has reached completion (or equilibrium), separate the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: (S)-Selective Synthesis using Manihot esculenta HNL (MeHNL)

This protocol is adapted for (S)-selective synthesis using MeHNL.

Materials:

  • Manihot esculenta hydroxynitrile lyase (MeHNL) (recombinant or purified)

  • 1,1,1-Trifluoroacetone

  • Potassium cyanide (KCN) or acetone cyanohydrin

  • Citrate buffer (0.1 M, pH 3.5-4.5)

  • Organic solvent (e.g., MTBE, DIPE)

  • Internal standard

  • Sodium sulfate (anhydrous)

Procedure:

  • Enzyme Solution: Dissolve or suspend MeHNL in the citrate buffer.

  • Reaction Mixture: In a temperature-controlled vessel, set up a biphasic system with the organic solvent and the enzyme-containing buffer.

  • Substrate: Add 1,1,1-trifluoroacetone and the internal standard to the mixture.

  • Cyanide Source: Add the cyanide source (e.g., a solution of KCN in the aqueous phase or acetone cyanohydrin in the organic phase) to initiate the reaction.

  • Incubation: Stir the reaction mixture at a controlled temperature (e.g., 4-25 °C).

  • Analysis: Periodically analyze samples from the organic phase by chiral GC or HPLC.

  • Product Isolation: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation (Hypothetical)

As no specific data for 1,1,1-trifluoroacetone is available, the following table illustrates how quantitative data for different HNLs and conditions could be structured.

EntryEnzymeCyanide SourceSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Configuration
1PaHNLAcetone CyanohydrinMTBE2524--(R)
2PaHNLAcetone CyanohydrinDIPE448--(R)
3MeHNLKCNMTBE2524--(S)
4MeHNLAcetone CyanohydrinDIPE448--(S)

Data is hypothetical and requires experimental validation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the experimental design and the general enzymatic mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme_Prep Enzyme Preparation (PaHNL or MeHNL in buffer) Reaction_Setup Biphasic System Setup (Organic Solvent + Aqueous Buffer) Enzyme_Prep->Reaction_Setup Substrate_Add Add 1,1,1-Trifluoroacetone & Internal Standard Reaction_Setup->Substrate_Add Initiation Add Cyanide Source Substrate_Add->Initiation Incubation Stir at Controlled Temperature Initiation->Incubation Monitoring Reaction Monitoring (Chiral GC/HPLC) Incubation->Monitoring Workup Work-up (Phase Separation, Drying) Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization

Caption: A typical experimental workflow for the biocatalytic synthesis of cyanohydrins.

HNL_Mechanism Ketone 1,1,1-Trifluoroacetone (C=O) Intermediate Enzyme-Substrate-Cyanide Complex Ketone->Intermediate Binds to Enzyme_Active_Site HNL Active Site Enzyme_Active_Site->Intermediate Cyanide Cyanide Ion (CN⁻) Cyanide->Intermediate Product Chiral Cyanohydrin Product Intermediate->Product Stereoselective Protonation & Release

Caption: Simplified representation of the HNL-catalyzed reaction mechanism.

Key Considerations and Optimization

  • pH: The pH of the aqueous phase is critical to suppress the non-enzymatic background reaction. Typically, a pH range of 3.5-5.5 is employed.[3]

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. A biphasic system with a water-immiscible organic solvent is often preferred to dissolve the hydrophobic substrate and product.

  • Cyanide Source: Acetone cyanohydrin is often used as a safer in situ source of HCN compared to gaseous HCN or cyanide salts.

  • Temperature: Lower temperatures (e.g., 4 °C) can help to further reduce the rate of the non-enzymatic reaction and improve enantioselectivity.

  • Enzyme Immobilization: Immobilizing the HNL on a solid support can improve its stability and facilitate its reuse, making the process more cost-effective.

Conclusion

References

Application Notes and Protocols for the Scale-Up Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1,1,1-trifluoroacetone cyanohydrin, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The protocols are based on established methods for cyanohydrin synthesis, adapted for the specific requirements of 1,1,1-trifluoroacetone, and include considerations for larger-scale production. Safety precautions, reactant quantities, reaction conditions, and purification methods are outlined to guide researchers in developing a safe and efficient scale-up process.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the trifluoromethyl group into target molecules.[1] Its unique structure, featuring a trifluoromethyl, a hydroxyl, and a nitrile group, allows for a variety of chemical transformations.[1] The synthesis typically involves the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[1] While the laboratory-scale synthesis is well-documented, scaling up this process presents challenges due to the hazardous nature of the reactants and the stability of the product. This document aims to provide a comprehensive guide for the safe and efficient scale-up of this synthesis.

Safety Precautions

Extreme caution must be exercised during all stages of this synthesis due to the use of highly toxic cyanide salts and the potential for the release of hydrogen cyanide gas.

  • Work Area: All operations should be conducted in a well-ventilated fume hood with appropriate engineering controls.[2][3] For larger-scale operations, a totally enclosed system is recommended.[4]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat at all times.[2][3][5] For larger quantities, a positive pressure air-supplied respirator is recommended as air-purifying respirators may be inadequate.[4]

  • Cyanide Handling: NEVER work alone when handling cyanides.[4] Have a cyanide first-aid kit readily available and ensure all personnel are trained in its use.[4] Plan evacuation and first-aid procedures before beginning work.[4]

  • Quenching: All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., sodium hypochlorite) before disposal.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[2][3][6]

Synthesis Pathway

The primary route for the synthesis of this compound is the reaction of 1,1,1-trifluoroacetone with a cyanide source, typically an alkali metal cyanide, followed by acidification.

Synthesis_Pathway 1,1,1-Trifluoroacetone 1,1,1-Trifluoroacetone Intermediate Tetrahedral Intermediate 1,1,1-Trifluoroacetone->Intermediate Nucleophilic Attack Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Intermediate Product 1,1,1-Trifluoroacetone Cyanohydrin Intermediate->Product Protonation Acid Acid (e.g., H2SO4) Acid->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Scale-Up Synthesis using Sodium Cyanide and Sulfuric Acid

This protocol is adapted from the well-established procedure for acetone cyanohydrin synthesis and is suitable for scaling up.[7][8]

Materials and Equipment:

  • Three-necked round-bottom flask of appropriate size, equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice bath.

  • Sodium cyanide (NaCN).

  • 1,1,1-Trifluoroacetone.

  • Sulfuric acid (H₂SO₄), 40% solution.

  • Diethyl ether (or other suitable extraction solvent).

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with NaCN solution and 1,1,1-trifluoroacetone B Cool to 10-15°C in an ice bath A->B C Slowly add 40% H2SO4, maintaining temperature at 10-20°C B->C D Continue stirring for 15 minutes after addition C->D E Allow layers to separate D->E F Separate organic layer E->F G Extract aqueous layer with ether F->G H Combine organic layers and dry with anhydrous Na2SO4 G->H I Filter to remove drying agent H->I J Remove solvent under reduced pressure I->J K Vacuum distill the crude product J->K L Collect the pure fraction K->L

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a robust mechanical stirrer, a dropping funnel, and a thermometer, place a solution of sodium cyanide in water. Add 1,1,1-trifluoroacetone to the flask.

  • Cooling: Cool the stirred mixture to 10-15°C using an ice bath.

  • Acid Addition: Slowly add 40% sulfuric acid from the dropping funnel over a period of 2-3 hours, ensuring the temperature is maintained between 10°C and 20°C. Vigorous stirring is crucial during this step.

  • Reaction Completion: After the acid addition is complete, continue stirring for an additional 15 minutes.

  • Work-up:

    • Stop stirring and allow the layers to separate. An organic layer of the cyanohydrin may form.

    • Decant and separate the organic layer.

    • Filter the aqueous layer to remove the precipitated sodium bisulfate, washing the salt with small portions of acetone.

    • Combine the filtrate and acetone washings with the aqueous layer and extract multiple times with diethyl ether.

    • Combine all organic fractions and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the ether and any unreacted acetone by distillation at atmospheric pressure.

    • Distill the remaining residue under reduced pressure to obtain the pure this compound.

Note on Stability: this compound is noted to be a relatively unstable compound.[9] Therefore, it is crucial to proceed with extraction and distillation as soon as possible after the reaction is complete to minimize decomposition.[7]

Data Presentation

The following table provides a hypothetical example of reactant quantities and expected yields for a scaled-up synthesis. These values should be optimized during process development.

Reactant/ProductMolecular Weight ( g/mol )MolesQuantity
Sodium Cyanide (95%)49.019.7500 g
1,1,1-Trifluoroacetone112.0612.31.38 kg (approx. 1.1 L)
40% Sulfuric Acid98.088.52.1 L
This compound 139.08 - Yield: 75-85%

Purification Strategy

Purification of the crude product is critical to obtain high-purity this compound. A multi-stage distillation process is recommended for scale-up operations to effectively remove impurities.

Purification_Strategy cluster_distillation1 First Distillation (Mild Vacuum) cluster_distillation2 Second Distillation (Higher Vacuum) Crude Crude 1,1,1-Trifluoroacetone Cyanohydrin Distillate1 Low-boiling impurities (e.g., residual HCN, ether) Residue1 Partially Purified Product Crude->Residue1 Flash Distillation Distillate2 Unreacted 1,1,1-Trifluoroacetone FinalProduct Pure 1,1,1-Trifluoroacetone Cyanohydrin Residue1->FinalProduct Fractional Vacuum Distillation

Caption: A two-stage distillation strategy for the purification of this compound.

Alternative Synthesis Method: Enzymatic Synthesis

For applications requiring high stereoselectivity, an enzymatic approach using hydroxynitrile lyases (HNLs) can be employed.[1] This method involves the enzyme-catalyzed addition of a cyanide group to 1,1,1-trifluoroacetone.[1] While potentially offering higher purity and stereoselectivity, the scale-up of enzymatic processes requires careful consideration of enzyme stability, activity, and cost.

Conclusion

The scale-up synthesis of this compound is a feasible but challenging process that demands stringent safety protocols. The adapted procedure from the synthesis of acetone cyanohydrin provides a solid foundation for process development. Careful control of reaction temperature, efficient stirring, and prompt work-up and purification are key to achieving high yields and purity. Further optimization of reaction parameters and purification techniques will be necessary to develop a robust and efficient large-scale manufacturing process.

References

Asymmetric Synthesis of Cyanohydrins from Prochiral Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric synthesis of cyanohydrins from prochiral ketones is a pivotal transformation in organic chemistry, providing access to valuable chiral building blocks. Optically active cyanohydrins are versatile precursors for the synthesis of α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and other key intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the enantioselective cyanation of prochiral ketones using various catalytic systems.

Catalytic Approaches to Asymmetric Cyanohydrin Synthesis

The enantioselective addition of a cyanide source to a prochiral ketone can be achieved through several catalytic methodologies, primarily categorized as organocatalysis, metal-based catalysis, and enzymatic catalysis. Each approach offers distinct advantages concerning substrate scope, operational simplicity, and catalyst availability.

Organocatalysis

Chiral organocatalysts have emerged as powerful tools for asymmetric cyanohydrin synthesis, offering metal-free reaction conditions and high enantioselectivities. Thiourea derivatives and imidodiphosphorimidate (IDPi) catalysts are among the most successful organocatalysts for this transformation.

Thiourea-based catalysts operate through a cooperative mechanism involving dual activation. The thiourea moiety activates the ketone electrophile via hydrogen bonding, while a basic functionality on the catalyst (e.g., a tertiary amine) activates the nucleophile, trimethylsilyl cyanide (TMSCN). This dual activation facilitates the stereocontrolled addition of the cyanide group to the prochiral ketone.[1]

thiourea_mechanism ketone Prochiral Ketone intermediate Activated Ketone-Catalyst Complex ketone->intermediate H-bonding catalyst Chiral Thiourea Catalyst catalyst->intermediate tms_cn TMSCN tms_cn->intermediate Nucleophilic Activation product Chiral Cyanohydrin Silyl Ether intermediate->product Cyanide Addition

Caption: Mechanism of thiourea-catalyzed cyanosilylation.

CatalystKetone SubstrateCyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Chiral ThioureaAcetophenoneTMSCNToluene-7812>9597[1]
Chiral Thiourea2'-MethylacetophenoneTMSCNToluene-78129698[1]
Chiral Thiourea2-Naphthyl methyl ketoneTMSCNToluene-78129595[1]
IDPi4-Phenylbutan-2-oneTMSCNToluene-80249292[2]
IDPi2-ButanoneTMSCNToluene-100249196[2]
IDPi2-HeptanoneTMSCNToluene-100249794[2]
  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • Add dry toluene (2.5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add acetophenone (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding chiral cyanohydrin silyl ether.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Metal-Based Catalysis

Chiral metal complexes, particularly those involving titanium, vanadium, and copper, are effective catalysts for the asymmetric cyanation of ketones. Salen-type ligands are commonly employed to create a chiral environment around the metal center.

The chiral Ti(salen) complex acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone to activate it towards nucleophilic attack. The cyanide source, typically TMSCN, then adds to the activated ketone in a stereocontrolled manner, dictated by the chiral environment of the catalyst.

ti_salen_mechanism ketone Prochiral Ketone activated_complex Activated Ketone- Ti(salen) Complex ketone->activated_complex Lewis Acid Activation ti_salen Chiral Ti(salen) Complex ti_salen->activated_complex tms_cn TMSCN tms_cn->activated_complex Cyanide Addition product Chiral Cyanohydrin Silyl Ether activated_complex->product

Caption: Mechanism of Ti(salen)-catalyzed cyanosilylation.

CatalystKetone SubstrateCyanide SourceSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(salen)VOAcetophenoneTMSCNCH₂Cl₂rt1681622[3]
Cu(salen)AcetophenoneTMSCNCH₂Cl₂rt109484[4]
Cu(salen)4-MethoxyacetophenoneTMSCNCH₂Cl₂rt99280[4]
Cu(salen)IsobutylphenoneTMSCNCH₂Cl₂rt158875[4]
Al(salen) + N-oxideAcetophenoneTMSCNCH₂Cl₂--Excellent94[5]
Al(salen) + N-oxide2-HeptanoneTMSCNCH₂Cl₂--Excellent90[5]
  • In a flame-dried Schlenk tube under an argon atmosphere, prepare the chiral Ti(salen) catalyst in situ by reacting the corresponding salen ligand (0.02 mmol, 2 mol%) with Ti(OiPr)₄ (0.02 mmol, 2 mol%) in dry CH₂Cl₂ (1 mL) for 1 hour at room temperature.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the prochiral ketone (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 mmol, 1.2 equiv) via a syringe pump over a period of 2 hours.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ (5 mL).

  • Warm the mixture to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the silyl-protected cyanohydrin.

  • Determine the enantiomeric excess using chiral HPLC or GC analysis.

Enzymatic Catalysis

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones.[6] This biocatalytic approach offers high enantioselectivity under mild reaction conditions. HNLs are classified based on their stereoselectivity, with both (R)- and (S)-selective enzymes being available.

The enzymatic synthesis is typically performed in a biphasic system to overcome the low aqueous solubility of many ketone substrates. The enzyme resides in the aqueous buffer phase, while the substrate and product are in the organic phase. The pH of the aqueous phase is crucial to suppress the non-enzymatic, racemic background reaction.

hnl_workflow start Prochiral Ketone + Organic Solvent reaction Biphasic Reaction (Vigorous Stirring) start->reaction aqueous_phase Aqueous Buffer (pH < 5) + HNL Enzyme aqueous_phase->reaction cyanide_source Cyanide Source (e.g., HCN, Acetone Cyanohydrin) cyanide_source->reaction separation Phase Separation reaction->separation organic_layer Organic Layer (Product) separation->organic_layer workup Work-up and Purification organic_layer->workup product Enantiopure Cyanohydrin workup->product

Caption: Experimental workflow for HNL-catalyzed cyanohydrin synthesis.

HNL SourceKetone SubstrateCyanide SourceOrganic SolventpHYield (%)ee (%)Reference
Prunus dulcis (PdHNL)AcetophenoneHCN-4.0199[7]
Prunus dulcis (PdHNL)4-FluoroacetophenoneHCN-4.02084[7]
Prunus dulcis (PdHNL)4-ChloroacetophenoneHCN-4.01195[7]
Prunus dulcis (PdHNL)4-BromoacetophenoneHCN-4.0599[7]

This protocol describes the immobilization of PaHNL on Celite and its use in the asymmetric cyanation of a prochiral ketone.[8]

A. Immobilization of PaHNL on Celite:

  • Activate Celite by heating it at 120 °C for 24 hours.

  • Prepare a solution of PaHNL in a suitable buffer (e.g., 50 mM sodium citrate buffer, pH 4.5).

  • Add the activated Celite to the enzyme solution and stir gently at 4 °C for 24 hours.

  • Filter the mixture and wash the immobilized enzyme with the buffer solution to remove any unbound enzyme.

  • Dry the immobilized PaHNL under vacuum.

B. Asymmetric Cyanation Reaction:

  • In a jacketed glass reactor, add the prochiral ketone (1.0 mmol) dissolved in an organic solvent (e.g., methyl tert-butyl ether, MTBE, 5 mL).

  • Add an aqueous buffer (e.g., 50 mM sodium citrate, pH 4.5, 5 mL).

  • Add the immobilized PaHNL-Celite preparation to the biphasic mixture.

  • Cool the reactor to the desired temperature (e.g., 4 °C).

  • Start vigorous stirring to ensure good mixing of the two phases.

  • Add acetone cyanohydrin (1.5 mmol) as the cyanide source.

  • Monitor the reaction by taking samples from the organic layer and analyzing by GC or HPLC.

  • After completion, stop the stirring and separate the two layers.

  • Filter the organic layer to recover the immobilized enzyme for reuse.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash chromatography.

  • Determine the enantiomeric excess of the purified cyanohydrin by chiral GC or HPLC.

Conclusion

The asymmetric synthesis of cyanohydrins from prochiral ketones is a well-developed field with multiple reliable catalytic methods. The choice of catalyst—organocatalyst, metal complex, or enzyme—will depend on the specific ketone substrate, desired enantiomer, and operational considerations such as cost and scalability. The protocols and data presented in these application notes provide a comprehensive guide for researchers to select and implement the most suitable method for their synthetic goals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1,1-trifluoroacetone cyanohydrin (also known as 2-cyano-1,1,1-trifluoro-2-propanol).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods are:

  • In situ generation of hydrogen cyanide (HCN): This classic method involves reacting 1,1,1-trifluoroacetone with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the slow addition of an acid (e.g., hydrochloric acid or sulfuric acid) to generate HCN in the reaction mixture. This method is cost-effective but requires careful handling of highly toxic HCN.

  • Cyanosilylation using trimethylsilyl cyanide (TMSCN): This method involves the reaction of 1,1,1-trifluoroacetone with TMSCN, often in the presence of a Lewis acid or base catalyst. It is generally a milder and more controlled reaction. The initial product is a trimethylsilyl-protected cyanohydrin, which is then hydrolyzed to yield the final product.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors:

  • Reversibility of the reaction: The formation of cyanohydrins is a reversible equilibrium.[1][2] The electron-withdrawing trifluoromethyl group in 1,1,1-trifluoroacetone makes the carbonyl carbon highly electrophilic, which favors the forward reaction. However, issues during workup can shift the equilibrium back to the starting materials.

  • Product instability: The cyanohydrin product can be unstable, especially in the presence of water and at elevated temperatures, decomposing back to the starting ketone and HCN.[3][4]

  • Incomplete reaction: The reaction may not have gone to completion due to suboptimal conditions such as incorrect temperature, insufficient reaction time, or poor catalyst activity.

  • Side reactions: The formation of unwanted byproducts can consume starting materials and complicate purification.

  • Loss during workup and purification: The product can be lost during extraction or distillation if not performed carefully.

Q3: What is the role of a catalyst in the synthesis?

A3: A catalyst is crucial for achieving a reasonable reaction rate.

  • In the in situ HCN method, a basic catalyst (often the cyanide salt itself) is required to generate the cyanide anion (CN-), which is the active nucleophile.[5][6] The reaction is slow in the absence of a base.[5]

  • In the TMSCN method, a catalyst is used to activate either the 1,1,1-trifluoroacetone or the TMSCN. Lewis acids (e.g., zinc iodide, titanium complexes) can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7] Lewis bases can activate the TMSCN.

Q4: How can I minimize the decomposition of the product?

A4: To minimize product decomposition:

  • Maintain low temperatures: The reaction is often exothermic, so cooling is necessary to prevent a runaway reaction and product decomposition.[8]

  • Prompt workup and purification: It is advisable to process the reaction mixture as soon as it is complete to avoid decomposition.[9]

  • Acidic stabilization: The cyanohydrin is generally more stable under slightly acidic conditions. The reaction is often quenched with an acid to neutralize any remaining base catalyst and stabilize the product.[10]

  • Avoid excessive heat during purification: If distillation is used for purification, it should be performed under reduced pressure to keep the temperature low.

Q5: What are the safety precautions for handling the reagents used in this synthesis?

A5: Extreme caution must be exercised.

  • Cyanide salts (NaCN, KCN) and hydrogen cyanide (HCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Trimethylsilyl cyanide (TMSCN) is also toxic and readily hydrolyzes to release HCN. It should be handled with the same precautions as other cyanide sources.

  • 1,1,1-Trifluoroacetone is a volatile and irritating liquid.[11] Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Reagents are of poor quality or wet (especially for TMSCN method). 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh or properly stored catalyst. 2. Use freshly opened or purified reagents. Ensure solvents are anhydrous for the TMSCN method. 3. Allow the reaction to slowly warm to room temperature after the initial addition at low temperature. 4. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Low Yield After Workup 1. Product decomposition during workup (presence of base and/or water). 2. Incomplete extraction of the product. 3. Reversion to starting materials due to unfavorable pH.1. Work up the reaction promptly after completion. Keep the temperature low during workup. 2. Use a suitable extraction solvent (e.g., diethyl ether, dichloromethane) and perform multiple extractions. 3. Ensure the aqueous layer is slightly acidic after quenching to stabilize the cyanohydrin.
Formation of Multiple Side Products 1. Reaction temperature is too high. 2. Presence of water leading to hydrolysis of TMSCN or other side reactions. 3. For aromatic aldehydes, benzoin condensation can be a competing reaction.1. Maintain a low reaction temperature, especially during the addition of reagents. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. This is less of a concern for the aliphatic 1,1,1-trifluoroacetone.
Difficulty in Product Purification 1. Incomplete removal of solvent. 2. Co-distillation with impurities. 3. Thermal decomposition during distillation.1. Use a rotary evaporator to remove the bulk of the solvent before distillation. 2. Use fractional distillation under reduced pressure for better separation. 3. Ensure the distillation is performed at the lowest possible temperature by using a high vacuum.
Product Decomposes on GC Analysis 1. The high temperature of the GC inlet can cause the cyanohydrin to revert to the ketone and HCN.1. Analyze the product using a less harsh technique, such as NMR spectroscopy or LC-MS, to confirm its formation and purity.[12]

Data Presentation

Comparison of Synthetic Methods for Cyanohydrin Formation

Note: Data for this compound is limited in the literature. The following table includes data for the analogous acetone cyanohydrin to provide a general comparison of reaction conditions and expected yields.

Method Cyanide Source Catalyst/Acid Solvent Temp (°C) Typical Yield (%) Reference
In situ HCN Generation (Acetone) Sodium CyanideSulfuric AcidWater/Acetone10-2077-78[9]
In situ HCN Generation (Acetone) Sodium CyanideHydrochloric AcidMethylene Chloride0-587.6[10][13]
Cyanosilylation (General Ketones) TMSCNN-methylmorpholine N-oxideNot specifiedNot specified>90[14]
Cyanosilylation (General Ketones) TMSCNGold(III) chloride (1 mol%)Not specifiedRoom TempVery good yields[14]

Experimental Protocols

Method 1: In situ Generation of HCN (Adapted from Acetone Cyanohydrin Synthesis)

This protocol is adapted from the synthesis of acetone cyanohydrin and should be optimized for 1,1,1-trifluoroacetone.[9][10]

Reagents:

  • 1,1,1-Trifluoroacetone

  • Sodium Cyanide (NaCN)

  • Hydrochloric Acid (HCl, e.g., 37%)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Water (deionized)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1,1,1-trifluoroacetone to the stirred cyanide solution over 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Slowly add hydrochloric acid to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0-5 °C.

  • After the acid addition, stir for another 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation.

Method 2: Cyanosilylation using TMSCN (General Procedure)

This is a general protocol for the cyanosilylation of ketones and may require optimization.[8]

Reagents:

  • 1,1,1-Trifluoroacetone

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc Iodide (ZnI₂, anhydrous, catalyst)

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (e.g., 3 N)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1,1-trifluoroacetone, anhydrous dichloromethane, and anhydrous zinc iodide.

  • Cool the mixture in an ice bath and slowly add trimethylsilyl cyanide.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC. The reaction may be exothermic, and cooling might be necessary.

  • Once the reaction is complete, remove the solvent using a rotary evaporator to obtain the crude O-(trimethylsilyl) cyanohydrin.

  • To the crude product, add a suitable solvent (e.g., tetrahydrofuran) and 3 N hydrochloric acid to hydrolyze the silyl ether.

  • Heat the mixture gently (e.g., 50-60 °C) for about an hour to ensure complete hydrolysis.

  • After cooling, extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by vacuum distillation.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select Reagents: 1. 1,1,1-Trifluoroacetone 2. Cyanide Source (NaCN or TMSCN) glassware Prepare Dry Glassware reagents->glassware mix Mix Reactants at Low Temperature (0-5 °C) glassware->mix add_catalyst Add Catalyst/Acid Slowly mix->add_catalyst stir Stir and Monitor Reaction (TLC/GC) add_catalyst->stir quench Quench Reaction (e.g., with acid) stir->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry purify Purify by Vacuum Distillation dry->purify final_product final_product purify->final_product Yields 1,1,1-Trifluoroacetone Cyanohydrin

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Troubleshooting Low Yield start Low Yield Observed check_reaction Was the reaction monitored to completion? start->check_reaction check_reagents Are reagents and solvents pure and dry? check_reaction->check_reagents Yes solution_monitor Action: Monitor reaction by TLC/GC to determine optimal time. check_reaction->solution_monitor No check_temp Was the temperature controlled? check_reagents->check_temp Yes solution_reagents Action: Use fresh, pure reagents and anhydrous solvents. check_reagents->solution_reagents No check_workup Was the workup performed promptly and at low temperature? check_temp->check_workup Yes solution_temp Action: Maintain low temperature during reagent addition to prevent side reactions. check_temp->solution_temp No final_optimization Consider further optimization of catalyst or solvent. check_workup->final_optimization Yes solution_workup Action: Perform workup immediately after reaction completion and keep solutions cold. check_workup->solution_workup No

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Reaction_Mechanism Reaction Mechanism of Cyanohydrin Formation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 1,1,1-Trifluoroacetone (Electrophile) alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide + CN⁻ cyanide Cyanide Anion (CN⁻) (Nucleophile) alkoxide_intermediate Tetrahedral Alkoxide Intermediate alkoxide->alkoxide_intermediate Reversible Step proton_source Proton Source (e.g., HCN, H₃O⁺) product This compound alkoxide_intermediate->product + H⁺

Caption: The two-step reaction mechanism for the formation of the cyanohydrin.

References

Technical Support Center: Formation of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1,1,1-trifluoroacetone cyanohydrin.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in the formation of this compound can stem from several factors related to reagents, reaction conditions, and product stability.

    • Reagent Quality:

      • 1,1,1-Trifluoroacetone: This starting material is volatile and moisture-sensitive.[1][2] Ensure it is pure and has been stored under anhydrous conditions. Contamination with water can inhibit the reaction.

      • Cyanide Source: Use a high-purity cyanide source such as sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN).[3] The cyanide salt should be dry and free-flowing.

    • Reaction Conditions:

      • Moisture: The reaction is sensitive to water, which can lead to the decomposition of the cyanohydrin product.[4][5] It is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[6]

      • Catalyst: The reaction is a reversible, base-catalyzed process.[3] Ensure that the appropriate catalyst is used and that its concentration is optimal.

    • Product Decomposition: this compound can be unstable and may decompose back to the starting materials.[7][8] This decomposition is accelerated by heat and the presence of water.[4]

Issue 2: Product Decomposition During or After Synthesis

  • Question: I suspect my product is decomposing. What are the signs of decomposition and how can I prevent it?

  • Answer: Decomposition is a significant challenge in the synthesis and storage of cyanohydrins.

    • Signs of Decomposition:

      • The appearance of a characteristic bitter almond odor, indicating the presence of free hydrogen cyanide (HCN).[4]

      • A decrease in the purity of the isolated product over time, as observed by analytical techniques such as NMR or GC-MS.

      • The crude product may undergo some decomposition on prolonged standing.[7]

    • Prevention Strategies:

      • Minimize Water: As cyanohydrins can rapidly decompose in contact with water, ensure all reagents and equipment are scrupulously dry.[4][5]

      • Control pH: The decomposition is pH-dependent.[4] The product is generally more stable under acidic conditions. Acidification is often used to stabilize the cyanohydrin before isolation.[9]

      • Avoid Heat: The decomposition of cyanohydrins is accelerated by heat.[4] Use low temperatures during the reaction and workup. If distillation is necessary for purification, it should be performed under vacuum to keep the temperature low.[7][8]

      • Prompt Use: For maximum yield, it is often recommended to use the crude product directly in the next synthetic step without purification and after a short storage period.[7]

Issue 3: Impure Product Obtained

  • Question: My final product is impure. What are the likely impurities and how can I minimize them?

  • Answer: Impurities in the final product can arise from unreacted starting materials, decomposition products, or side reactions.

    • Common Impurities:

      • Unreacted 1,1,1-trifluoroacetone.

      • Water.

      • Decomposition products: 1,1,1-trifluoroacetone and hydrogen cyanide.

      • Byproducts from the cyanide source (e.g., metal salts).

    • Minimization and Removal:

      • Reaction Stoichiometry: Ensure the correct molar ratios of reactants are used.

      • Workup Procedure: A proper aqueous workup can help remove water-soluble impurities. Extraction and washing steps should be performed quickly to minimize product decomposition.

      • Purification: Vacuum distillation can be used for purification, but must be done with care to avoid thermal decomposition.[7][8] Recrystallization may be an option if the product is a solid at low temperatures.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the formation of this compound?

    • A1: The formation is a nucleophilic addition reaction. A cyanide anion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 1,1,1-trifluoroacetone. The resulting negatively charged alkoxide intermediate is then protonated to yield the cyanohydrin.[3] This reaction is reversible and typically base-catalyzed.[3]

  • Q2: What cyanide sources can be used for this synthesis?

    • A2: Common cyanide sources include sodium cyanide (NaCN), potassium cyanide (KCN), and trimethylsilyl cyanide (TMSCN).[3] The choice of cyanide source may depend on the specific reaction conditions and the desired purity of the product.

  • Q3: Is it necessary to purify this compound?

    • A3: Due to its potential instability, the crude product is often used directly in subsequent reactions to maximize the overall yield.[7] If purification is required, vacuum distillation is a common method, but it should be performed rapidly and at a low temperature to prevent decomposition.[7][8]

  • Q4: What are the primary safety concerns when working with this reaction?

    • A4: The primary safety concern is the high toxicity of cyanide sources and the potential for the release of hydrogen cyanide (HCN) gas, which is extremely poisonous. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. The starting material, 1,1,1-trifluoroacetone, is also a flammable and irritating liquid.[2]

Quantitative Data Summary

ParameterRecommended Condition/ValuePotential Issue if DeviatedReference
Reaction Temperature 0 °C to room temperatureHigher temperatures can lead to product decomposition.[4][6]
Solvent Aprotic, dry solvents (e.g., dry ether)Presence of water can cause decomposition.[3][6]
Cyanide Source NaCN, KCN, TMSCNImpure cyanide source can lead to side products.[3]
Product Stability Sensitive to water, heat, and baseDecomposition back to starting materials.[4][5]
Purification Vacuum distillation (e.g., 104°C at 0.5 mm)Thermal decomposition if heated at atmospheric pressure.[7]

Experimental Protocol: General Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (or other cyanide source)

  • Dry aprotic solvent (e.g., diethyl ether)

  • Anhydrous acid for neutralization (e.g., acetic acid in a catalytic amount if using NaCN/KCN with acetic anhydride for an in-situ acetylation)[6]

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • In the flask, prepare a solution or suspension of the cyanide source in the dry aprotic solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 1,1,1-trifluoroacetone to the cyanide mixture via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for a specified time (this will require optimization, but could be in the range of 1-2 hours).[6]

  • The reaction progress can be monitored by techniques such as TLC or GC.

  • Once the reaction is complete, the mixture may be carefully neutralized or acidified to stabilize the product.

  • The workup procedure typically involves extraction with an organic solvent and washing with brine. The organic layers are then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • The solvent is removed under reduced pressure. The resulting crude product can be used directly for the next step or purified by vacuum distillation.[7][8]

Visualizations

Troubleshooting_Workflow start Start: Low/No Product Yield check_reagents Check Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temperature, Atmosphere, Solvent) conditions_ok Conditions Correct? check_conditions->conditions_ok check_decomposition Investigate Product Decomposition decomposition_issue Decomposition Observed? check_decomposition->decomposition_issue reagents_ok->check_conditions Yes purify_reagents Action: Purify/Dry Reagents and Starting Materials reagents_ok->purify_reagents No conditions_ok->check_decomposition Yes adjust_conditions Action: Adjust Temperature, Use Inert Atmosphere, Dry Solvents conditions_ok->adjust_conditions No stabilize_product Action: Stabilize Product (Acidify, Low Temp), Use Crude decomposition_issue->stabilize_product Yes success Successful Synthesis decomposition_issue->success No purify_reagents->start adjust_conditions->start stabilize_product->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway reactants 1,1,1-Trifluoroacetone + CN⁻ intermediate Alkoxide Intermediate reactants->intermediate Nucleophilic Attack product 1,1,1-Trifluoroacetone Cyanohydrin intermediate->product Protonation side_reaction Decomposition (Side Reaction) product->side_reaction Reversible (Heat, H₂O, Base) side_reaction->reactants

Caption: Simplified reaction pathway showing the formation and a key side reaction.

References

challenges in the handling and storage of 1,1,1-trifluoroacetone cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the handling and storage of 1,1,1-trifluoroacetone cyanohydrin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield in Synthesis 1. Inactive Cyanide Source: The cyanide salt (e.g., NaCN, KCN) may have degraded due to improper storage.- Use a fresh, unopened container of the cyanide salt. - Ensure the cyanide salt is a fine, dry powder.
2. Insufficient Base/Catalyst: The reaction requires a basic catalyst to generate the cyanide anion nucleophile.[1]- Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine) or ensure the cyanide salt itself can generate sufficient basicity. - For in-situ generation of HCN from a cyanide salt and acid, ensure the stoichiometry allows for free cyanide ions to be present.
3. Low Reaction Temperature: While low temperatures can suppress side reactions, they can also significantly slow down the desired reaction rate.- Gradually increase the reaction temperature while monitoring for side product formation. A common temperature range for cyanohydrin formation is 0-20°C.[2]
4. Presence of Water: Water can hydrolyze the cyanohydrin product back to the starting ketone and hydrogen cyanide, especially under basic conditions.- Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Product Decomposition During Workup or Purification 1. Basic Conditions: this compound is unstable in basic aqueous solutions and can revert to 1,1,1-trifluoroacetone and cyanide.[1][3]- During aqueous workup, use a mildly acidic solution (e.g., dilute HCl or saturated ammonium chloride solution) to quench the reaction and wash the organic layer. - Avoid using basic solutions (e.g., sodium bicarbonate, sodium hydroxide) for washing.
2. High Temperatures During Distillation: The compound can decompose at elevated temperatures, releasing toxic hydrogen cyanide gas.- Purify by vacuum distillation at the lowest possible temperature.[2] - Ensure the distillation apparatus is free of leaks to maintain a stable, low pressure.
3. Prolonged Exposure to Protic Solvents: Protic solvents like methanol or ethanol can facilitate decomposition.- Minimize the time the product is in contact with protic solvents. - If recrystallization is necessary, choose a suitable aprotic solvent system if possible.
Formation of Impurities 1. Unreacted Starting Material: Incomplete reaction will leave residual 1,1,1-trifluoroacetone.- Monitor the reaction progress using TLC, GC, or NMR to ensure complete consumption of the starting ketone. - Consider extending the reaction time or adding a slight excess of the cyanide source.
2. Side Reactions: The highly reactive nature of the reagents can lead to various side products.- Maintain a low reaction temperature to minimize side reactions. - Add the cyanide source or acid slowly and controllably to the reaction mixture.
Inconsistent Analytical Results (GC/HPLC) 1. On-column Decomposition: Cyanohydrins can be thermally labile and may decompose in the hot injector port of a gas chromatograph.[4]- Use a lower injector temperature. - Consider derivatizing the cyanohydrin (e.g., silylation) to increase its thermal stability before GC analysis. - Use HPLC with a suitable column and mobile phase as a milder analytical technique.[5]
2. Decomposition in Solution: The analyte may be decomposing in the sample vial before or during analysis, especially if dissolved in a protic or non-acidified solvent.- Prepare samples for analysis immediately before injection. - Use aprotic, non-polar solvents for sample preparation. - If using a polar solvent, consider acidifying it slightly to improve stability.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound? A1: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] It is also sensitive to moisture and light.[8]

  • Q2: What materials are incompatible with this compound? A2: It is incompatible with strong oxidizing agents, strong bases, and moisture.[6][9] Contact with bases can cause rapid decomposition to the starting ketone and toxic hydrogen cyanide gas.

  • Q3: What personal protective equipment (PPE) should be worn when handling this compound? A3: Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.[7]

Stability and Decomposition

  • Q4: How stable is this compound in solution? A4: Its stability is highly dependent on the pH and the solvent. It is most stable in acidic conditions. In neutral or basic aqueous solutions, it can readily decompose back to 1,1,1-trifluoroacetone and hydrogen cyanide. For the analogous acetone cyanohydrin, the half-life in a 0.1% aqueous solution is 57 minutes at pH 4.9, but decreases to 8 minutes at pH 6.8.[10]

  • Q5: What are the primary decomposition products? A5: The primary decomposition products are 1,1,1-trifluoroacetone and hydrogen cyanide (HCN), a highly toxic gas.[10]

Experimental Procedures

  • Q6: How can I safely quench a reaction containing this compound? A6: Reactions should be quenched by slowly adding the reaction mixture to a cooled, stirred, mildly acidic aqueous solution (e.g., dilute HCl or saturated NH4Cl solution) in a well-ventilated fume hood. This will neutralize any remaining cyanide and stabilize the cyanohydrin.

  • Q7: What is a reliable method for monitoring the progress of a reaction to form this compound? A7: Thin-layer chromatography (TLC) can be used for qualitative monitoring. For more quantitative analysis, gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy of aliquots taken from the reaction mixture (after appropriate quenching and workup) are recommended.

Data Presentation

Table 1: Stability of Acetone Cyanohydrin in 0.1% Aqueous Solution (as an analogue)

pHTemperature (°C)Half-life (minutes)
4.9Not Specified57
6.3Not Specified28
6.8Not Specified8
7.0269

Data sourced from a study on acetone cyanohydrin and can be used as a qualitative indicator for the pH-dependent stability of this compound.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from general cyanohydrin synthesis procedures)

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium cyanide (1.0 eq.) in water.

  • Add 1,1,1-trifluoroacetone (1.0 eq.) to the cyanide solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid (1.0 eq.) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Extract the reaction mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purity Analysis by Gas Chromatography (GC) (General Method)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or similar)

GC Conditions (starting point, may require optimization):

  • Injector Temperature: 150 °C (use the lowest possible temperature to avoid on-column decomposition)[4]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Inject a small volume (e.g., 1 µL) into the GC.

Mandatory Visualizations

decomposition_pathway cluster_main Decomposition of this compound cluster_conditions Favored by: cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin ketone 1,1,1-Trifluoroacetone cyanohydrin->ketone Reversible Decomposition hcn Hydrogen Cyanide (HCN) cyanohydrin->hcn Reversible Decomposition base Basic Conditions (e.g., moisture, bases) heat Heat

Caption: Decomposition pathway of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start 1. Reaction Setup (Ketone, NaCN, H2O) reaction 2. Acid Addition (HCl, 0-5°C) start->reaction stirring 3. Stirring reaction->stirring extraction 4. Extraction (Diethyl Ether) stirring->extraction washing 5. Washing (Brine) extraction->washing drying 6. Drying (MgSO4) washing->drying concentration 7. Concentration drying->concentration distillation 8. Vacuum Distillation concentration->distillation analysis 9. Purity Analysis (GC/HPLC, NMR) distillation->analysis

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Enantioselective Enzymatic Synthesis of Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective enzymatic synthesis of cyanohydrins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues.

Issue 1: Low Enantiomeric Excess (ee)

Question: My reaction is producing the cyanohydrin product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is a common issue and can stem from several factors, primarily the competing non-enzymatic, racemic chemical reaction. Here’s a step-by-step guide to troubleshoot this problem:

  • Suppress the Background Reaction: The chemical addition of cyanide to an aldehyde or ketone is base-catalyzed and not stereoselective. To favor the enzymatic reaction, it is crucial to suppress this background reaction.[1]

    • Lower the pH: The non-enzymatic reaction can typically be suppressed by lowering the pH of the aqueous phase to below 5.[1] However, be mindful of your enzyme's optimal pH range, as very low pH can also inhibit or denature the enzyme.[2]

    • Lower the Temperature: Reducing the reaction temperature can also help to slow down the chemical background reaction more significantly than the enzymatic reaction.[1]

  • Optimize Reaction Medium:

    • Biphasic Systems: Employing a water-immiscible organic solvent in a biphasic system is a powerful tool.[1] The enzymatic reaction occurs in the aqueous phase, while the substrate and product are primarily in the organic phase, where the non-enzymatic reaction is negligible.[1] This setup also simplifies product separation and enzyme recycling.[1]

    • "Wet" Organic Solvents: Using buffer-saturated organic solvents can also be effective, particularly with immobilized enzymes.[3][4]

  • Enzyme Immobilization: Immobilizing the hydroxynitrile lyase (HNL) can significantly improve enantioselectivity.

    • High Enzyme Loading and Dense Packing: For carrier-immobilized enzymes, such as on Celite, high enzyme loading and tight packing are essential to outcompete the background reaction.[3] Loosely packed immobilized enzymes can still allow for a significant background reaction, leading to modest enantioselectivity.[3]

  • Continuous Flow Reactors: Using a continuous flow reactor with an immobilized enzyme can suppress the background reaction, even for highly susceptible substrates, by allowing for precise control over reaction times.[5]

Issue 2: Low Conversion/Yield

Question: I am observing high enantiomeric excess, but the overall conversion of my substrate to the cyanohydrin product is very low. How can I increase the yield?

Answer:

Low conversion can be attributed to several factors, including enzyme inhibition, poor substrate solubility, or unfavorable reaction equilibrium.

  • Substrate/Product Inhibition: High concentrations of either the substrate or the product can inhibit the enzyme.

    • Fed-Batch or Continuous Addition: Instead of adding all the substrate at the beginning, a fed-batch approach or continuous addition can maintain a low but steady concentration of the substrate, mitigating inhibition.

    • Biphasic Systems: As mentioned for improving ee, biphasic systems can also enhance yield by keeping the substrate and product concentrations in the aqueous phase (where the enzyme resides) low, thus reducing inhibitory effects.[1]

  • Substrate Solubility: Many aldehyde and ketone substrates have low solubility in aqueous buffers.

    • Organic Co-solvents: While water-miscible organic solvents can increase substrate concentration, they can also destabilize the enzyme.[1] Use them with caution and screen for solvent tolerance.

    • Biphasic Systems: A water-immiscible organic solvent is often the best choice to dissolve hydrophobic substrates while maintaining a favorable environment for the enzyme in the aqueous phase.[1]

  • Reaction Equilibrium: The formation of cyanohydrins is an equilibrium reaction.[1]

    • Excess Cyanide Source: Using an excess of the cyanide donor (e.g., HCN, KCN, or acetone cyanohydrin) can shift the equilibrium towards product formation.

  • Enzyme Activity: Ensure your enzyme is active.

    • Proper Storage and Handling: Enzymes are sensitive to temperature and pH. Store your HNL according to the manufacturer's instructions and use appropriate buffers.

    • Activity Assay: Perform an activity assay to confirm that your enzyme preparation is active before starting your synthesis.

Issue 3: Enzyme Instability and Reusability

Question: My enzyme seems to lose activity quickly, and I am unable to recycle it effectively. What strategies can I use to improve enzyme stability and reusability?

Answer:

Enzyme instability is a significant concern for the cost-effectiveness and scalability of biocatalytic processes. Immobilization is a key strategy to address this.

  • Immobilization Techniques: Immobilizing the HNL is a powerful technique for enhancing stability and enabling reuse.[1][6] Common methods include:

    • Adsorption: Non-covalent binding to a carrier like Celite.[3][7] This method is simple, but enzyme leaching can sometimes occur.

    • Covalent Attachment: Binding the enzyme to a solid support via covalent bonds offers a more robust immobilization.

    • Encapsulation: Trapping the enzyme within a polymer matrix or sol-gel.[1]

    • Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method can provide high stability.[8]

  • Optimizing Immobilization: The success of immobilization depends on the enzyme and the chosen method. It is often necessary to screen different carriers and immobilization conditions.

  • Reaction Conditions:

    • pH and Temperature: Operating the reaction at the enzyme's optimal pH and temperature range is crucial for maintaining its stability. Extreme pH values or high temperatures can lead to irreversible denaturation.

    • Organic Solvents: The choice of organic solvent in biphasic systems is critical. Some solvents can be more denaturing to enzymes than others. It is advisable to screen different solvents for compatibility with your specific HNL.

Quantitative Data Summary

Table 1: Effect of Reaction System on Enantiomeric Excess (ee) of Mandelonitrile Synthesis

Reaction SystemSubstrateEnantiomeric Excess (ee)ConversionReference
H₂O/EtOHBenzaldehydeModerateHigh[9]
Ethyl Acetate/CelluloseBenzaldehydeAppreciably better than H₂O/EtOHHigh (longer reaction time)[9]
Biphasic (MTBE/Buffer) with Immobilized PaHNL (loosely packed)BenzaldehydeModestHigh[3]
Biphasic (MTBE/Buffer) with Immobilized PaHNL (densely packed)BenzaldehydeExcellentExcellent[3]
Biphasic (Buffer pH > 6) with MeHNL3-Phenoxy-benzaldehyde97%Excellent[10]

Table 2: Substrate Scope of Selected Hydroxynitrile Lyases

EnzymeSubstrate ClassSelectivityNotesReference
Prunus amygdalus HNL (PaHNL)Aromatic & Aliphatic Aldehydes(R)-selectiveWell-established for benzaldehyde.[3][3][11]
Manihot esculenta HNL (MeHNL)Aromatic & Aliphatic Aldehydes(S)-selectiveHighly enantioselective.[10][10][11]
Hevea brasiliensis HNL (HbHNL)Aromatic & Aliphatic Aldehydes(S)-selectiveCommonly studied (S)-HNL.[11]
Arabidopsis thaliana HNL (AtHNL)Aromatic Aldehydes(R)-selectiveCan be used in flow chemistry.[5][5][11]
Baliospermum montanum HNL (BmHNL)Broad (Aromatic Aldehydes with electron-withdrawing and -donating groups)(S)-selectiveShows strong substrate tolerance.[12]

Key Experimental Protocols

Protocol 1: General Procedure for HNL-Catalyzed Cyanohydrin Synthesis in a Biphasic System

  • Buffer Preparation: Prepare a suitable aqueous buffer (e.g., 0.05 M citrate buffer) and adjust the pH to the optimal value for the chosen HNL (typically between 4.0 and 5.5 to suppress the chemical background reaction).[1][13]

  • Reaction Setup: In a reaction vessel, combine the aqueous buffer and a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE, diisopropyl ether). The ratio of aqueous to organic phase can be optimized, a common starting point is 1:4 (v/v).

  • Enzyme Addition: Dissolve the hydroxynitrile lyase (free or immobilized) in the aqueous buffer phase.

  • Substrate Addition: Dissolve the aldehyde or ketone substrate in the organic solvent phase and add it to the reaction mixture.

  • Cyanide Source Addition: The cyanide source (e.g., liquid HCN, an aqueous solution of KCN/NaCN, or acetone cyanohydrin) is added to the reaction mixture. If using a salt like KCN, HCN is formed in situ at the acidic pH of the buffer.[13]

  • Reaction: Stir the mixture vigorously to ensure adequate mixing between the two phases. Maintain the reaction at a constant, optimized temperature (e.g., room temperature or lower).

  • Monitoring: Monitor the progress of the reaction by taking samples from the organic phase at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC) to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, separate the organic phase. The aqueous phase containing the enzyme can potentially be recycled. The organic phase is then typically washed, dried, and the solvent is evaporated to yield the crude cyanohydrin product, which can be further purified if necessary.

Protocol 2: Hydroxynitrile Lyase Activity Assay (Spectrophotometric)

This protocol is a general guideline and may need to be adapted based on the specific HNL and substrate. A continuous spectroscopic assay can be developed to monitor the formation of the cyanohydrin.[10]

  • Principle: The formation of some cyanohydrins, particularly from aromatic aldehydes, can be monitored by the change in absorbance at a specific wavelength.

  • Reagents:

    • Assay Buffer: (e.g., 0.1 M citrate buffer, pH 5.0).

    • Substrate Solution: A stock solution of the aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol).

    • Cyanide Solution: A stock solution of KCN or NaCN in water.

    • Enzyme Solution: A solution of the HNL of known concentration in the assay buffer.

  • Procedure:

    • Set a spectrophotometer to the wavelength of maximum absorbance difference between the aldehyde and the cyanohydrin (this needs to be determined experimentally, for 3-phenoxy-benzaldehyde a continuous assay was developed).[10]

    • In a quartz cuvette, add the assay buffer, the aldehyde substrate solution, and the cyanide solution.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately start monitoring the change in absorbance over time.

  • Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Troubleshooting_Low_ee A Low Enantiomeric Excess (ee) B Is the background racemic reaction significant? A->B C Lower Reaction pH (e.g., pH < 5) B->C Yes F Is the enzyme immobilized? B->F No D Lower Reaction Temperature C->D J Consider Protein Engineering or a different HNL C->J If enzyme is unstable at low pH E Use a Biphasic System (Aqueous/Organic) D->E I Problem Solved: High ee Achieved E->I G Increase Enzyme Loading & Ensure Dense Packing F->G Yes H Consider Enzyme Immobilization (e.g., on Celite, CLEA) F->H No G->I G->J If still low ee H->I

Caption: Troubleshooting workflow for low enantiomeric excess.

Experimental_Workflow_Biphasic_System cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Aqueous Buffer (e.g., pH 4-5.5) B Dissolve HNL Enzyme in Aqueous Phase A->B D Combine Phases in Reactor C Dissolve Substrate in Organic Phase E Add Cyanide Source D->E F Stir Vigorously at Controlled Temperature E->F G Monitor Reaction Progress (GC/HPLC) F->G H Separate Aqueous and Organic Phases G->H I Recycle Aqueous Phase (with Enzyme) H->I J Isolate Product from Organic Phase H->J

Caption: Experimental workflow for biphasic cyanohydrin synthesis.

References

Technical Support Center: Stability of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1,1,1-trifluoroacetone cyanohydrin, with a particular focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a reactive intermediate that can be susceptible to decomposition, particularly in the presence of moisture. The stability of cyanohydrins, in general, is influenced by factors such as temperature and pH.

Q2: How does pH affect the stability of this compound?

Q3: What are the decomposition products of this compound?

Upon decomposition, this compound reverts to 1,1,1-trifluoroacetone and hydrogen cyanide (HCN). In aqueous media, the cyanide can exist as HCN or the cyanide anion (CN-), depending on the pH of the solution.

Q4: Are there any specific conditions that enhance the stability of this compound?

Based on the general chemistry of cyanohydrins, maintaining acidic conditions and minimizing exposure to water would be expected to enhance the stability of this compound. The equilibrium for cyanohydrin formation is more favorable under acidic to neutral conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid decomposition of this compound during reaction or workup. The reaction or workup medium is basic.Adjust the pH of the aqueous medium to be slightly acidic (pH 4-6) if compatible with your reaction. Use buffered solutions where appropriate to maintain a stable pH.
Low yield of desired product in reactions using this compound. Decomposition of the cyanohydrin starting material prior to or during the reaction.Store this compound in a cool, dry place, protected from moisture. Check the purity of the starting material before use. Consider performing the reaction under anhydrous conditions if feasible.
Inconsistent reaction outcomes. Variability in the pH of the reaction mixture.Implement strict pH control throughout the experiment. Use a calibrated pH meter to monitor the pH and make necessary adjustments with dilute acid or base.
Presence of 1,1,1-trifluoroacetone as a major impurity in the product. Decomposition of the cyanohydrin.Optimize purification methods to remove the ketone impurity. Consider purification techniques that do not involve prolonged exposure to basic conditions or high temperatures.

Quantitative Data: pH-Dependent Stability of Acetone Cyanohydrin

While specific data for this compound is not available, the following table summarizes the pH-dependent half-life of acetone cyanohydrin in a 0.1% aqueous solution. This data illustrates the general trend of decreasing stability with increasing pH and can be used as a qualitative guide for handling fluorinated analogs.

pHHalf-life (minutes)
4.957
6.328
6.88
7.0 (at 26°C)9

Note: The electron-withdrawing nature of the trifluoromethyl group in this compound may influence its stability profile compared to acetone cyanohydrin. However, the general principle of increased decomposition rates at higher pH is expected to hold true.

Experimental Protocols

Generalized Protocol for Monitoring the pH-Dependent Decomposition of a Cyanohydrin

This protocol provides a general framework for studying the stability of a cyanohydrin like this compound. Researchers should adapt this protocol based on the specific properties of the compound and available analytical instrumentation.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7, 8, 9).

  • Use buffers that do not interfere with the analytical method chosen for monitoring the reaction. Common buffers include phosphate, acetate, and borate.

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure accurate initial concentration.

3. Kinetic Experiment:

  • In a temperature-controlled vessel (e.g., a jacketed beaker or a thermostated vial), place a known volume of the desired pH buffer.

  • Initiate the decomposition by adding a small, known volume of the cyanohydrin stock solution to the buffer with vigorous stirring. The final concentration of the cyanohydrin should be in a range suitable for the analytical method.

  • Start a timer immediately upon addition.

4. Sample Analysis:

  • At regular time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the decomposition in the aliquot, if necessary. This can be achieved by rapid acidification or by derivatization.

  • Analyze the concentration of the remaining cyanohydrin and/or the formation of the ketone product (1,1,1-trifluoroacetone) using a suitable analytical technique such as:

    • High-Performance Liquid Chromatography (HPLC): A reverse-phase column with a suitable mobile phase can be used to separate the cyanohydrin from its decomposition products.

    • Gas Chromatography (GC): This method is suitable for monitoring the volatile ketone product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹⁹F NMR can be used to monitor the disappearance of the cyanohydrin signal and the appearance of the ketone signal over time.

5. Data Analysis:

  • Plot the concentration of the cyanohydrin versus time for each pH value.

  • Determine the rate constant (k) of the decomposition at each pH from the slope of the appropriate kinetic plot (e.g., ln[cyanohydrin] vs. time for first-order kinetics).

  • Calculate the half-life (t₁/₂) for each pH using the equation t₁/₂ = 0.693/k for a first-order reaction.

Visualizations

Stability_Pathway cluster_equilibrium Chemical Equilibrium cluster_conditions Influence of pH TFAC 1,1,1-Trifluoroacetone TFAC_CN 1,1,1-Trifluoroacetone Cyanohydrin TFAC->TFAC_CN + HCN (Formation) HCN Hydrogen Cyanide TFAC_CN->TFAC Decomposition Acidic Acidic Conditions (Low pH) Basic Basic Conditions (High pH) Equilibrium_Favors_Formation Favors Cyanohydrin Formation/Stability Acidic->Equilibrium_Favors_Formation Shifts Equilibrium Equilibrium_Favors_Decomposition Favors Decomposition Basic->Equilibrium_Favors_Decomposition Shifts Equilibrium

Caption: Equilibrium of this compound and the influence of pH.

Technical Support Center: Managing Hazardous Byproducts in Cyanohydrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and management of hazardous byproducts generated during cyanohydrin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts in cyanohydrin synthesis? A1: The most significant hazardous byproduct is hydrogen cyanide (HCN), an extremely toxic and flammable gas.[1][2] HCN can be generated when cyanide salts (e.g., sodium or potassium cyanide) are exposed to acids or moisture.[1][3] Unreacted cyanide salts also constitute a major hazard.

Q2: Why is maintaining a basic pH crucial when working with cyanides? A2: Maintaining a basic pH (typically above 10) is critical to prevent the formation of hydrogen cyanide (HCN) gas.[1] In acidic or even neutral solutions, cyanide salts react to release HCN, which poses a severe inhalation hazard.[1][3]

Q3: What Personal Protective Equipment (PPE) is required for handling cyanide compounds? A3: The minimum required PPE includes a lab coat, long pants, closed-toe shoes, safety goggles (or a face shield where splashing is possible), and chemical-resistant gloves.[1][4][5] Double-gloving with nitrile or using thicker butyl rubber gloves is often recommended for enhanced protection.[1][4] All manipulations of solid cyanides or concentrated solutions must be performed in a certified chemical fume hood.[2][6]

Q4: How should I properly store cyanide salts and cyanide-containing waste? A4: Cyanide salts must be stored in a cool, dry, well-ventilated, and secure area, completely separate from acids and oxidizing agents.[1][7] Cyanide waste should be collected in a dedicated, clearly labeled, and sealed container.[2][6] The waste container must be kept under basic conditions and stored in a designated satellite accumulation area, preferably within a fume hood, away from incompatible materials.[6][8]

Q5: What should I do in the event of a cyanide spill? A5: For a small spill contained within a chemical fume hood, you can clean it up if you are trained and wearing appropriate PPE.[2][9] Use absorbent pads for liquids or carefully sweep solids to avoid creating dust, potentially using a cloth dampened with a pH 10 solution.[1] Decontaminate the area with a pH 10 buffer solution followed by a fresh 10% bleach solution.[4] For any spill outside a fume hood or a large spill, evacuate the area immediately, alert others, close the doors, and call emergency services (911) and your institution's Environmental Health & Safety (EHS) office.[1][7]

Q6: What are the symptoms of cyanide exposure and the correct first-aid procedures? A6: Symptoms of cyanide poisoning can appear rapidly and include weakness, headache, dizziness, confusion, rapid breathing, nausea, and vomiting.[1][3][5] High exposure can lead to convulsions, loss of consciousness, and death within minutes.[1][3] If exposure is suspected, immediately move the affected person to fresh air, remove all contaminated clothing, and call 911.[1][6] If the skin or eyes are contacted, flush with copious amounts of water for at least 15 minutes in a safety shower or eyewash station.[1][6]

Troubleshooting Guide

Problem: I smell a "bitter almond" odor during my reaction. What does this mean and what should I do?

  • Cause: A bitter almond odor may indicate the presence of hydrogen cyanide (HCN) gas.[1][3] However, a significant portion of the population cannot detect this odor, so its absence does not guarantee safety.[1][3] This situation suggests that the reaction medium may have become acidic or that cyanide salts have been exposed to moisture, releasing HCN.

  • Solution: Immediately check the pH of your reaction. If it is not sufficiently basic, carefully add a base (e.g., aqueous NaOH) to raise the pH above 10. Ensure your fume hood is functioning correctly and the sash is at the appropriate height. If the smell is strong or you feel any symptoms, treat it as an emergency, evacuate the area, and alert others and emergency services.[9]

Problem: My cyanohydrin yield is low, and I'm recovering mostly starting material. What is going wrong?

  • Cause: The formation of cyanohydrins is a reversible reaction. The equilibrium may favor the starting materials if the reaction conditions are not optimal. In strongly basic solutions, the cyanohydrin can revert back to the ketone or aldehyde.

  • Solution: Carefully control the pH of the reaction. While a basic environment is needed for safety, excessively high pH can hinder product formation. Ensure your cyanide source is of good quality and that the reaction temperature is appropriate for the specific substrate, as some cyanohydrin formations are exothermic.[10][11]

Problem: The reaction mixture turned dark brown and is producing ammonia. What happened?

  • Cause: This often indicates a side reaction or decomposition, possibly due to the reaction temperature being too high.[10] Overheating can lead to the breakdown of the cyanohydrin product or cyanide reagent, resulting in polymerization and the formation of ammonia and other byproducts, which significantly reduces the yield.[10]

  • Solution: Carefully monitor and control the reaction temperature using a water or ice bath, especially during the initial stages which can be highly exothermic.[10] Follow established protocols for temperature management closely.

Problem: How do I safely quench my reaction and prepare the waste for disposal?

  • Cause: Unreacted cyanide in the reaction mixture is still highly toxic and must be neutralized before disposal. Acidic workups are extremely dangerous as they will liberate large quantities of HCN gas.

  • Solution: The standard and most effective method for quenching cyanide in a laboratory setting is through oxidation under alkaline conditions. This is typically done by adding an excess of sodium hypochlorite (bleach) or hydrogen peroxide to the alkaline (pH >10) reaction mixture and stirring for several hours (or overnight) to convert the toxic cyanide (CN⁻) into the much less toxic cyanate (OCN⁻).[1][12] See Protocol 2 for a detailed procedure.

Quantitative Data Summary

Table 1: Toxicity and Exposure Limits for Cyanide Compounds

Compound Toxicity Metric Value Reference(s)
Hydrogen Cyanide (HCN) OSHA PEL (8-hr TWA) 10 ppm [13][14]
Hydrogen Cyanide (HCN) NIOSH REL (15-min STEL) 4.7 ppm [13][15]
Hydrogen Cyanide (HCN) ACGIH TLV (Ceiling) 4.7 ppm [13]
Hydrogen Cyanide (HCN) Lethal Concentration (LCt50) 2,500-5,000 mg•min/m³ [16]
Sodium Cyanide (NaCN) Oral LD50 (rat) 6.4 mg/kg [3][17]
Potassium Cyanide (KCN) Oral LD50 (rat) 5 - 11.3 mg/kg [3]

| Potassium Cyanide (KCN) | Estimated Lethal Dose (human) | 200–300 mg |[16][18] |

Table 2: Comparison of Common Cyanide Waste Treatment Methods

Method Reagents Advantages Disadvantages Reference(s)
Alkaline Chlorination Sodium Hypochlorite (NaOCl) + Sodium Hydroxide (NaOH) Highly effective for free and WAD* cyanides; cost-effective. Can produce toxic chlorinated byproducts if not controlled; less effective for strong metal-cyanide complexes. [19][20]
Hydrogen Peroxide Oxidation Hydrogen Peroxide (H₂O₂) + Catalyst (e.g., Copper) Environmentally friendlier than chlorination; avoids toxic intermediates. May not completely destroy cyanide to the lowest levels; can be more costly on a large scale. [20]
SO₂/Air Process (INCO) Sulfur Dioxide (SO₂) + Air + Copper Catalyst Effective for free and complexed cyanides, including thiocyanate. Primarily used for large industrial applications; requires specialized equipment. [19]
Ferrous Sulfate Precipitation Ferrous Sulfate (FeSO₄) Complexes cyanide into less toxic Prussian blue precipitate. The precipitate is a solid waste that must be disposed of; can redissolve at basic pH. [21]

*WAD: Weak Acid Dissociable

Experimental Protocols

Protocol 1: Safe Handling and Weighing of Solid Cyanide Salts

  • Preparation: Inform lab colleagues you are working with cyanide.[1] Never work alone.[1][9] Ensure an eyewash and safety shower are accessible.[5][6]

  • PPE: Don a lab coat, safety goggles, and double-glove with appropriate chemical-resistant gloves (e.g., nitrile).[1][4]

  • Work Area: Conduct all handling exclusively inside a certified chemical fume hood.[4][6] Clear the hood of all acids and other incompatible materials.[7]

  • Weighing:

    • Place a tared, sealed container inside the fume hood.

    • Carefully transfer the required amount of solid cyanide salt into the container, minimizing dust creation.

    • Securely close the container before removing it from the hood to weigh it.

    • Return the sealed container to the hood to add solvents or other reagents.[1]

  • Cleanup: After use, decontaminate the spatula and weighing boat by immersing them in an alkaline bleach bath (see Protocol 2).[12] Wipe down the work surface inside the hood.[1]

Protocol 2: Quenching of Aqueous Cyanide Waste via Alkaline Chlorination

  • Preparation: Perform all steps in a chemical fume hood while wearing full PPE.

  • Check pH: Ensure the aqueous cyanide waste solution is alkaline (pH > 10). If not, slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the pH is stable above 10.

  • Oxidation: While stirring the waste solution, slowly add an excess of commercial bleach (sodium hypochlorite solution, ~5-10%). A common guideline is to use approximately 500 mL of bleach per 2 grams of cyanide compound.[12]

  • Reaction: Loosely cover the container (to prevent pressure buildup) and allow the mixture to stir in the fume hood for at least 24 hours to ensure complete oxidation of cyanide to cyanate.[12]

  • Verification (Optional but Recommended): Use commercially available cyanide test strips or a validated analytical method to confirm the absence of cyanide before combining the treated waste with other aqueous waste streams.

  • Disposal: Transfer the treated, cyanide-free waste to the appropriate hazardous waste container as per your institution's EHS guidelines.

Protocol 3: Decontamination of Glassware and Work Surfaces

  • Initial Rinse: In a fume hood, rinse all contaminated glassware three times with a dilute basic solution (e.g., 0.1 M NaOH). Collect these rinses as cyanide waste.[1]

  • Decontamination: Immerse the rinsed glassware in a prepared alkaline bleach bath (pH > 10) inside the fume hood for at least 24 hours.[1][12] This oxidizes residual cyanide traces.

  • Final Cleaning: After the decontamination step, remove the glassware, rinse thoroughly with water, and then wash with soap and water as usual.[1]

  • Surface Decontamination: Wipe down the contaminated surfaces within the fume hood first with a cloth dampened with a pH 10 buffer solution, followed by a cloth dampened with a fresh 10% bleach solution. Collect all wipes as solid hazardous waste.

Visualizations

G cluster_0 Cyanide Waste Management Workflow A Collect Aqueous Cyanide Waste B Check pH (Must be > 10) A->B C Add NaOH Solution B->C pH <= 10 D Slowly Add Excess Bleach (NaOCl) B->D  pH > 10 C->B E Stir for 24h in Fume Hood D->E F Verify Cyanide Destruction (Optional) E->F F->D CN- Present G Dispose as Hazardous Waste F->G  CN- Absent H Waste is Not Cyanide-Free G cluster_1 Emergency Response for Cyanide Exposure Start Suspected Cyanide Exposure A Alert others in the lab & Evacuate the area Start->A B Call 911 (Inform of Cyanide Poisoning) A->B C Move victim to fresh air B->C D Exposure Type? C->D E Remove contaminated clothing. Flush skin/eyes with water for 15 minutes. D->E Skin / Eye Contact F Do NOT induce vomiting. Provide emergency services with SDS. D->F Inhalation / Ingestion G Await arrival of Emergency Medical Services E->G F->G G cluster_2 Logic for Preventing HCN Gas Evolution Cyanide Cyanide Salt (NaCN, KCN) Equilibrium CN⁻ + H⁺ ⇌ HCN Cyanide->Equilibrium Condition Acid or Moisture (H+ or H₂O) Condition->Equilibrium HCN Hydrogen Cyanide Gas (HCN) EXTREMELY TOXIC Control Control Measure: Maintain pH > 10 Control->Equilibrium Shifts equilibrium to the left (CN⁻) Equilibrium->HCN

References

Technical Support Center: Synthesis of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1-trifluoroacetone cyanohydrin.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the critical role of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended solvent for the synthesis of this compound?

A1: Anhydrous aprotic solvents, particularly dry diethyl ether, are most commonly recommended for this synthesis.[1][2] These solvents are inert under the reaction conditions and effectively dissolve the reactants.

Q2: Can I use a protic solvent like ethanol or water?

A2: It is strongly advised to avoid protic solvents. Water can react with 1,1,1-trifluoroacetone to form a hydrate, which is reported to be explosive. Protic solvents can also interfere with the cyanide nucleophile.

Q3: I am observing a low or no yield of the desired product. What are the likely causes related to the solvent?

A3: Low or no yield can be attributed to several solvent-related factors:

  • Presence of water: Moisture in the solvent or glassware can lead to the formation of the unreactive trifluoroacetone hydrate and can also hydrolyze the cyanide source. Ensure all solvents and glassware are rigorously dried.

  • Incorrect solvent polarity: While a degree of polarity is beneficial for dissolving the reactants, highly polar aprotic solvents might stabilize the cyanide anion to an extent that reduces its nucleophilicity.

  • Solvent reactivity: The solvent should be inert to the reaction conditions. Protic solvents or those with acidic protons can quench the basic catalyst or the cyanide nucleophile.

Q4: My reaction mixture has turned dark, and I am getting multiple byproducts. What could be the cause?

A4: A dark reaction mixture and the formation of byproducts can indicate decomposition of the cyanohydrin product or side reactions. This can be exacerbated by:

  • Elevated temperatures: The synthesis is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Prolonged reaction times: The cyanohydrin formation is a reversible equilibrium. Extended reaction times, especially at higher temperatures, can lead to decomposition.

  • Inappropriate solvent: A solvent that does not adequately dissolve the reactants can lead to localized high concentrations and side reactions.

Q5: How can I improve the reaction rate without compromising the yield and purity?

A5: To improve the reaction rate, consider the following:

  • Catalyst: The reaction is base-catalyzed. Ensure an appropriate amount of a suitable base is used.

  • Temperature: While the initial addition should be at a low temperature, a slight increase in temperature after the addition of reactants may be possible, but this needs to be carefully optimized to avoid byproduct formation.

  • Solvent: While dry ether is standard, other aprotic ethereal solvents like tetrahydrofuran (THF) or diisopropyl ether could be investigated for their potential to enhance solubility and reaction rates.[3]

Data Presentation: Impact of Solvent Choice

Solvent ClassSpecific ExamplesExpected Impact on Synthesis of this compoundAdvantagesDisadvantages
Aprotic Nonpolar Hexane, ToluenePoor solubility of cyanide salts, leading to slow and inefficient reaction.Low reactivity.Poor solubility of reactants.
Aprotic Ethereal Diethyl ether, Tetrahydrofuran (THF), Diisopropyl etherGood solubility for both the ketone and the cyanide source (especially with a cation complexing agent). Generally considered the optimal choice.[1][3]Inert, good dissolving properties.Highly flammable, peroxide formation risk (especially THF).
Aprotic Halogenated Dichloromethane (DCM), ChloroformCan be used, but generally less favored than ethers. May require a phase-transfer catalyst to improve the solubility of the cyanide salt.Generally inert.Potential for side reactions under basic conditions, environmental concerns.
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High polarity can solvate the cyanide anion, potentially reducing its nucleophilicity. May promote side reactions.Good dissolving power for salts.Can be difficult to remove, potential for side reactions.
Protic Water, Ethanol, MethanolNot recommended. Water can form an explosive hydrate with 1,1,1-trifluoroacetone. Alcohols can be deprotonated by the cyanide ion, reducing its concentration.-High risk of explosion with water. Interference with the nucleophile.

Experimental Protocols

Protocol 1: Synthesis of this compound in Dry Diethyl Ether

This protocol is adapted from procedures for similar cyanohydrin syntheses and related reactions involving 1,1,1-trifluoroacetone.[2]

Materials:

  • 1,1,1-Trifluoroacetone

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous diethyl ether

  • A weak acid for workup (e.g., acetic acid or saturated aqueous ammonium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

  • Place sodium cyanide (1.0 equivalent) in the flask and add anhydrous diethyl ether to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve 1,1,1-trifluoroacetone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Slowly add the 1,1,1-trifluoroacetone solution to the stirred cyanide slurry over a period of 1-2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 2-4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS of quenched aliquots).

  • Upon completion, quench the reaction by the slow addition of a weak acid (e.g., acetic acid) at 0 °C to neutralize the excess cyanide and the basicity of the mixture.

  • Filter the reaction mixture to remove any inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure at a low temperature to obtain the crude this compound.

  • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Enzymatic Synthesis of (S)-1,1,1-Trifluoroacetone Cyanohydrin

This protocol is a general guideline based on the enzymatic synthesis of other cyanohydrins, highlighting the use of diisopropyl ether as a potentially superior solvent.[3]

Materials:

  • 1,1,1-Trifluoroacetone

  • Acetone cyanohydrin (as a cyanide source)

  • (S)-Oxynitrilase enzyme (e.g., from Manihot esculenta)

  • Diisopropyl ether

  • Buffer solution (e.g., citrate buffer, pH 4.5)

Equipment:

  • Reaction vessel with a stirrer

  • pH meter

  • Temperature control system

Procedure:

  • Immobilize the (S)-oxynitrilase on a suitable support according to the manufacturer's instructions.

  • In a reaction vessel, prepare a two-phase system with diisopropyl ether and a small amount of buffer solution (pH 4.5).

  • Add the immobilized enzyme to the reaction vessel.

  • Add 1,1,1-trifluoroacetone (1.0 equivalent) to the reaction mixture.

  • Slowly add acetone cyanohydrin (1.1-1.5 equivalents) to the stirred mixture.

  • Maintain the temperature at a level optimal for the enzyme (typically 20-25 °C).

  • Monitor the reaction for the formation of the cyanohydrin and the consumption of the starting material.

  • Upon completion, separate the organic phase.

  • Wash the organic phase with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the enantiomerically enriched cyanohydrin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants (1,1,1-Trifluoroacetone, NaCN) reaction_setup Reaction Setup (Inert Atmosphere, 0°C) prep_reactants->reaction_setup prep_solvent Dry Solvent (e.g., Diethyl Ether) prep_solvent->reaction_setup addition Slow Addition of Ketone reaction_setup->addition stirring Stirring at 0°C addition->stirring quench Quench Reaction stirring->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification final_product final_product purification->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Yield check_water Check for Water Contamination (Solvent, Glassware) start->check_water water_present Water Present? check_water->water_present dry_materials Action: Rigorously Dry Solvent and Glassware water_present->dry_materials Yes check_solvent_type Check Solvent Type water_present->check_solvent_type No dry_materials->check_solvent_type is_protic Is Solvent Protic? check_solvent_type->is_protic change_solvent Action: Switch to Anhydrous Aprotic Solvent (e.g., Ether) is_protic->change_solvent Yes check_temp Check Reaction Temperature is_protic->check_temp No change_solvent->check_temp is_high_temp Temperature Too High? check_temp->is_high_temp lower_temp Action: Maintain Low Temperature (0-5°C) is_high_temp->lower_temp Yes success Yield Improved is_high_temp->success No lower_temp->success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 1,1,1-Trifluoroacetone Cyanohydrin Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-trifluoroacetone cyanohydrin reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and workup of this compound.

Low or No Product Yield

Symptom: After the reaction and workup, the yield of this compound is significantly lower than expected or non-existent.

Possible Causes and Solutions:

CauseSolution
Incomplete Reaction Extend Reaction Time: The electron-withdrawing trifluoromethyl group can affect the reaction rate. Monitor the reaction by TLC or NMR to ensure completion. Increase Temperature (with caution): Gently warming the reaction mixture may improve the reaction rate. However, be aware that higher temperatures can also promote decomposition of the product.
Decomposition during Workup Maintain Low Temperatures: Perform all extractions and washes with cold solutions to minimize decomposition.[1][2] Acidify the Aqueous Layer: Before extraction, acidify the aqueous layer to a pH of 4-5 with a mild acid (e.g., citric acid or boric acid) to stabilize the cyanohydrin.[3] Minimize Time in Aqueous Phase: The product is susceptible to hydrolysis. Perform the aqueous workup as quickly as possible.[1][4]
Inefficient Extraction Use an Appropriate Solvent: Diethyl ether is a commonly used solvent for extraction.[1][5] Ensure a sufficient volume of solvent is used and perform multiple extractions to maximize recovery. Check pH of Aqueous Layer: Ensure the pH is in the optimal range for product stability (slightly acidic) before extraction.
Loss during Distillation Use High Vacuum: this compound is thermally sensitive. Purify by vacuum distillation at the lowest possible temperature.[1] Avoid Overheating: Use a water bath for heating and monitor the pot temperature closely.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Product Yield check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Gently Increase Temperature incomplete->extend_time No workup_issue Reaction Complete. Suspect Workup Issue. incomplete->workup_issue Yes end Improved Yield extend_time->end decomposition Decomposition During Workup? workup_issue->decomposition extraction_issue Inefficient Extraction? decomposition->extraction_issue No stabilize Maintain Low Temperature Acidify Aqueous Layer Minimize Workup Time decomposition->stabilize Yes distillation_loss Loss During Distillation? extraction_issue->distillation_loss No optimize_extraction Use Appropriate Solvent Multiple Extractions Check pH extraction_issue->optimize_extraction Yes optimize_distillation Use High Vacuum Avoid Overheating distillation_loss->optimize_distillation Yes distillation_loss->end No stabilize->end optimize_extraction->end optimize_distillation->end

Caption: Troubleshooting workflow for low yield of this compound.

Product Decomposition (Discoloration, Gas Evolution)

Symptom: The product turns yellow or brown, or gas evolution is observed, particularly during workup or purification.

Possible Causes and Solutions:

CauseSolution
Presence of Base Neutralize Carefully: If a basic catalyst is used, ensure it is fully neutralized with a stoichiometric amount of acid before workup. Excess acid can also cause issues. Avoid Basic Conditions: Do not use basic drying agents or perform the workup in a basic environment.
Exposure to Heat Maintain Low Temperatures: Keep the reaction and workup apparatus cool. Use an ice bath when necessary.[1][5] Distill under High Vacuum: This allows for a lower boiling temperature, reducing thermal stress on the product.[1]
Presence of Water Use Anhydrous Conditions: If possible, conduct the reaction under an inert atmosphere with anhydrous solvents and reagents. Thoroughly Dry the Product: Use a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical workup procedure for a this compound reaction?

A1: A general workup procedure involves quenching the reaction mixture, followed by extraction, washing, drying, and purification. Due to the instability of the product, it is crucial to perform these steps quickly and at low temperatures. A representative procedure is outlined in the experimental protocol section.

Q2: My NMR spectrum shows unreacted 1,1,1-trifluoroacetone. How can I improve the conversion?

A2: The formation of cyanohydrin is a reversible reaction. To drive the equilibrium towards the product, you can try extending the reaction time or using a slight excess of the cyanide source. Gentle heating can also be attempted, but with caution, as it may lead to product decomposition.

Q3: What are the common impurities I might see in my crude product?

A3: Common impurities include unreacted 1,1,1-trifluoroacetone, residual cyanide salts, and byproducts from the decomposition of the cyanohydrin. If the reaction is not performed under anhydrous conditions, water will also be present.

Q4: How can I stabilize my this compound product?

A4: The product is sensitive to base, heat, and water. It can be stabilized by the addition of a small amount of a weak acid, such as citric acid or boric acid, to maintain a slightly acidic pH (around 4-5).[3] Store the purified product at a low temperature.

Q5: What are the recommended distillation conditions for this compound?

A5: Due to its thermal instability, this compound should be distilled under high vacuum to lower its boiling point. A reported boiling point is 68-69 °C at 40 mmHg. It is advisable to use a distillation setup that minimizes the residence time of the compound at high temperatures.

Experimental Protocols

General Protocol for the Synthesis and Workup of this compound

This protocol is a general guideline and may require optimization based on specific experimental conditions.

1. Reaction Setup:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cool the flask in an ice bath to 0-5 °C.

2. Reaction:

  • Prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

  • Slowly add 1,1,1-trifluoroacetone to the cyanide solution while maintaining the temperature between 0-10 °C.

  • Stir the mixture at this temperature for a few hours. Monitor the reaction progress by TLC or NMR.

3. Workup:

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Slowly add a chilled, dilute solution of a weak acid (e.g., 1M citric acid) to neutralize any excess cyanide and adjust the pH to 4-5.

  • Transfer the mixture to a separatory funnel and extract the product with cold diethyl ether (3 x volume of the aqueous layer).[1][5]

  • Combine the organic extracts and wash them with a small amount of cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent.

4. Purification:

  • Remove the solvent under reduced pressure using a rotary evaporator, keeping the water bath temperature low.

  • Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 68-69 °C at 40 mmHg.

Signaling Pathway of Cyanohydrin Formation

CyanohydrinFormation ketone 1,1,1-Trifluoroacetone alkoxide Tetrahedral Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack cyanide Cyanide Ion (CN⁻) cyanide->alkoxide alkoxide->ketone Reversible cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin alkoxide->cyanohydrin Protonation proton_source Proton Source (e.g., H₂O) proton_source->cyanohydrin cyanohydrin->alkoxide Base-catalyzed decomposition regenerated_base Hydroxide Ion (OH⁻) regenerated_base->cyanohydrin

Caption: The reaction pathway for the formation of this compound.

References

common impurities in commercial 1,1,1-trifluoroacetone cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,1,1-trifluoroacetone cyanohydrin. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound typically contains impurities stemming from its synthesis and potential degradation. The most common impurities include:

  • Unreacted Starting Materials: 1,1,1-Trifluoroacetone and residual cyanide sources (e.g., hydrogen cyanide, sodium cyanide).

  • Degradation Products: The compound can undergo reversible decomposition back to 1,1,1-trifluoroacetone and hydrogen cyanide, particularly in the presence of moisture or basic conditions.[1]

  • Water: Moisture is a critical impurity as it facilitates the decomposition of the cyanohydrin.

  • Synthesis Byproducts: Depending on the synthetic route, minor byproducts may be present. One potential byproduct is α-trifluoromethylacrylonitrile, formed through dehydration of the cyanohydrin.[2]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound is most commonly assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Proton NMR (¹H NMR): This is a standard quality control method. A typical assay by ¹H NMR will show a purity of >94.0% for commercial grades.[3] The spectrum should show distinct signals for the hydroxyl (-OH) and methyl (-CH₃) protons. The presence and integration of signals corresponding to impurities like 1,1,1-trifluoroacetone can be used to quantify their levels.

  • GC-MS: This technique is highly sensitive and can identify and quantify volatile impurities. It is particularly useful for detecting residual 1,1,1-trifluoroacetone.

Q3: My reaction with this compound is not proceeding as expected. What are some potential causes related to the reagent's quality?

A3: If you are experiencing issues with a reaction involving this compound, consider the following possibilities related to its purity:

  • Decomposition: The presence of moisture can lead to the decomposition of the cyanohydrin, reducing the effective concentration of your reagent. This can result in lower yields or incomplete reactions.

  • Presence of Excess Starting Material: A high level of unreacted 1,1,1-trifluoroacetone could potentially interfere with your reaction, especially if it can participate in side reactions under your experimental conditions.

  • Residual Cyanide: Free cyanide ions are highly nucleophilic and can lead to unwanted side reactions, impacting the selectivity and yield of your desired product.

Troubleshooting Guide

Observed Problem Potential Cause (Impurity Related) Recommended Action
Low reaction yield High levels of water leading to decomposition of the cyanohydrin.Ensure the use of anhydrous solvents and inert atmosphere. If the reagent has been stored for a long time, consider re-analyzing its purity. If necessary, the reagent can be dried over a suitable drying agent like anhydrous magnesium sulfate and filtered before use.
Significant amount of unreacted 1,1,1-trifluoroacetone.Quantify the amount of cyanohydrin by ¹H NMR to adjust the stoichiometry of your reaction accordingly.
Formation of unexpected byproducts Presence of residual free cyanide.Consider a purification step for the cyanohydrin before use, such as vacuum distillation, to remove non-volatile cyanide salts. However, be aware that thermal stress can also cause decomposition.
Dehydration of the cyanohydrin to α-trifluoromethylacrylonitrile under acidic or high-temperature conditions.Review your reaction conditions. Avoid strongly acidic conditions and high temperatures if this byproduct is a concern.
Inconsistent results between batches Variation in the purity and impurity profile of the commercial this compound.It is good practice to analyze each new batch of the reagent for purity before use, especially for sensitive reactions.

Quantitative Data Summary

The following table summarizes the typical purity levels and potential impurity thresholds for commercial this compound. Please note that these are general guidelines, and specifications may vary between suppliers.

Parameter Typical Specification Analytical Method
Purity (Assay) > 94.0%¹H NMR
1,1,1-Trifluoroacetone < 5%GC-MS, ¹H NMR
Water Content < 0.5%Karl Fischer Titration
Appearance Clear, colorless liquidVisual

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.

  • Analysis:

    • Identify the characteristic peaks for this compound (hydroxyl and methyl protons).

    • Identify the peaks corresponding to potential impurities, such as the methyl protons of 1,1,1-trifluoroacetone.

    • Integrate the peaks of the main compound and the impurities.

    • Calculate the molar ratio of the impurities to the main compound to determine the purity.

Protocol 2: Lab-Scale Purification by Vacuum Distillation

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood due to the potential for decomposition and release of hydrogen cyanide gas.

  • Apparatus: Set up a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly apply vacuum.

    • Gently heat the flask in an oil bath.

    • Collect the fraction that distills at the appropriate boiling point and pressure (the boiling point of this compound is approximately 68-69 °C at 40 mmHg).

    • The non-volatile impurities will remain in the distillation flask.

  • Post-Distillation: Store the purified product under an inert atmosphere and protect it from moisture.

Visualizations

experimental_workflow cluster_purity_assessment Purity Assessment cluster_troubleshooting Troubleshooting start Commercial this compound nmr ¹H NMR Analysis start->nmr gcms GC-MS Analysis start->gcms kf Karl Fischer Titration start->kf impurity_id Identify Impurity Profile nmr->impurity_id gcms->impurity_id kf->impurity_id reaction_issue Reaction Issues reaction_issue->impurity_id protocol_adjustment Adjust Reaction Protocol impurity_id->protocol_adjustment purification Purify Reagent impurity_id->purification purification->protocol_adjustment

Caption: Experimental workflow for purity assessment and troubleshooting.

signaling_pathway cluster_decomposition Decomposition Pathway cluster_impact Impact on Reaction cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin decomp_products 1,1,1-Trifluoroacetone + HCN cyanohydrin->decomp_products Decomposition water Water (H₂O) water->decomp_products Catalyzes desired_reaction Desired Reaction decomp_products->desired_reaction Reduced Reagent side_reaction Side Reaction decomp_products->side_reaction Unwanted Reactant lower_yield Lower Yield desired_reaction->lower_yield side_reaction->lower_yield

Caption: Impact of water impurity on the stability and reactivity.

References

analytical methods for assessing the purity of 1,1,1-trifluoroacetone cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 1,1,1-trifluoroacetone cyanohydrin. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for determining the purity of this compound?

A1: The primary methods for purity assessment of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) is particularly useful for obtaining a highly accurate purity value without the need for a specific reference standard of the analyte.

Q2: What are the expected impurities in a sample of this compound?

A2: Given that this compound is synthesized from 1,1,1-trifluoroacetone and a cyanide source, the most probable impurities are unreacted starting materials.[1] Depending on the workup and purification process, residual solvents may also be present.

Q3: Is this compound stable under typical analytical conditions?

A3: Cyanohydrins can be thermally labile and may decompose at elevated temperatures, such as those used in a standard GC inlet. They can also be sensitive to moisture and pH, potentially reverting to the starting ketone and cyanide.[2] This instability is a critical consideration for method development, particularly for GC.

Q4: Can I use UV detection for the HPLC analysis of this compound?

A4: this compound lacks a strong chromophore, which can result in low sensitivity with UV detection.[1] While not impossible, alternative detection methods such as Mass Spectrometry (MS) or a Refractive Index (RI) detector may provide better results. Derivatization to introduce a UV-active group is another possibility.

Q5: What is the expected appearance of a pure sample of this compound?

A5: A pure sample of this compound is a clear, colorless liquid. A yellowish appearance may indicate the presence of impurities or degradation products.

Analytical Method Troubleshooting Guides

Gas Chromatography (GC)

Troubleshooting Common GC Issues

Problem Potential Cause Suggested Solution
No peak or very small peak for the analyte Thermal decomposition in the injector.[3]Lower the injector temperature. Use a programmed temperature vaporization (PTV) inlet if available.
Active sites in the liner or column causing analyte degradation.Use a deactivated liner and a column designed for active compounds.
Sample concentration is too low.Prepare a more concentrated sample.
Peak tailing Interaction with active sites in the GC system.Use a deactivated liner and column. Check for and eliminate any dead volume in the system.
Column contamination.Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.
Broad peaks Sub-optimal flow rate.Optimize the carrier gas flow rate for the column dimensions.
Injection volume too large, leading to band broadening.Reduce the injection volume.
Injector temperature too low, causing slow vaporization.While being mindful of thermal lability, ensure the injector temperature is sufficient for rapid vaporization.
Ghost peaks in subsequent runs Carryover from the previous injection.Develop a robust bake-out method after each run to elute all components. Clean the injector and replace the septum.
Syringe contamination.Implement a thorough syringe cleaning protocol between injections.
High-Performance Liquid Chromatography (HPLC)

Troubleshooting Common HPLC Issues

Problem Potential Cause Suggested Solution
Peak tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).[4][5]Use a high-purity, end-capped column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase if the analyte is basic. Adjust the mobile phase pH.
Column overload.Reduce the injection volume or the sample concentration.
Peak fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[6]
High injection volume.Decrease the injection volume.
Split peaks Partially blocked column frit.Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column.
Column void.Replace the column.
Variable retention times Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction (e.g., leaks, faulty check valves).[6]Inspect the pump for leaks and service the check valves as needed.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Common qNMR Issues

Problem Potential Cause Suggested Solution
Inaccurate quantification Incomplete dissolution of the sample or internal standard.[7]Ensure both the analyte and the internal standard are fully dissolved in the deuterated solvent. Sonication may be helpful.
Overlapping signals of the analyte and the internal standard.[8]Choose an internal standard with signals in a clear region of the spectrum.
Incorrectly set relaxation delay (D1).The relaxation delay should be at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation.
Poor signal-to-noise ratio.Increase the number of scans.
Broad peaks Poor shimming.Re-shim the spectrometer.
Presence of paramagnetic impurities.If suspected, filter the sample.
Sample viscosity is too high.Dilute the sample.

Experimental Protocols

Gas Chromatography (GC) Purity Assay

This is a starting point for method development and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5) or a column designed for amines and other polar compounds, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

  • Injector: Split/splitless injector.

  • Injector Temperature: Start with a low temperature (e.g., 150 °C) to minimize on-column decomposition and optimize as needed.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector Temperature:

    • FID: 250 °C

    • MS Transfer Line: 230 °C

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC) Purity Assay

This is a general-purpose reversed-phase method that can be used as a starting point.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • DAD: Monitor at 210 nm.

    • MS: Electrospray ionization (ESI) in negative mode, scanning a mass range of m/z 50-300.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of about 0.5 mg/mL.

Quantitative NMR (qNMR) Purity Assay

This protocol outlines the steps for determining the purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a known chemical structure and signals that do not overlap with the analyte. Maleic acid or 1,3,5-trimethoxybenzene are potential candidates. The standard should be accurately weighed.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard (e.g., Acetone-d6, Acetonitrile-d3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh a similar amount of the chosen internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): At least 5 times the longest T1 of the signals of interest (a D1 of 30 seconds is a conservative starting point).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Data Presentation

Illustrative GC Purity Data

Peak # Retention Time (min) Component Area (%)
13.51,1,1-Trifluoroacetone1.2
25.8This compound98.5
37.2Unknown0.3

Illustrative HPLC Purity Data

Peak # Retention Time (min) Component Area (%) at 210 nm
12.1Cyanide Source Impurity0.5
24.51,1,1-Trifluoroacetone1.0
38.9This compound98.3
410.2Unknown0.2

Illustrative qNMR Purity Calculation

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Mass (m) 15.2 mg12.5 mg
Molecular Weight (MW) 139.08 g/mol 116.07 g/mol
Signal Integrated Methyl group (s)Olefinic protons (s)
Number of Protons (N) 32
Integral (I) 1.000.68
Purity of Standard (P_standard) -99.9%
Calculated Purity 98.7% -

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Weigh Sample and/or Internal Standard dissolve Dissolve in Appropriate Solvent start->dissolve gc GC Analysis dissolve->gc hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr integrate Integrate Peaks gc->integrate hplc->integrate qnmr->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for purity analysis.

gc_troubleshooting start GC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing or Broadening? peak_shape->tailing Yes sensitivity Low Sensitivity? retention->sensitivity No check_flow Verify carrier gas flow rate and oven temperature. retention->check_flow Yes check_decomposition Analyte decomposition? Lower injector temp. Check for leaks. sensitivity->check_decomposition Yes end_node Problem Resolved sensitivity->end_node No check_liner Check for active sites in liner/column. Lower injector temp. tailing->check_liner Yes split_peak Split Peaks? tailing->split_peak No check_liner->end_node reinstall_column Re-install column. Check for column void. split_peak->reinstall_column Yes reinstall_column->end_node check_flow->end_node check_decomposition->end_node hplc_troubleshooting start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? peak_shape->retention No tailing Tailing? peak_shape->tailing Yes pressure Pressure Fluctuation? retention->pressure No check_mobile_phase Prepare fresh mobile phase. Check temperature. retention->check_mobile_phase Yes check_leaks Check for leaks. Inspect pump seals and check valves. pressure->check_leaks Yes end_node Problem Resolved pressure->end_node No check_column Check column health. Adjust mobile phase pH. tailing->check_column Yes fronting Fronting? tailing->fronting No check_column->end_node check_solvent Ensure sample solvent is weaker than mobile phase. fronting->check_solvent Yes check_solvent->end_node check_mobile_phase->end_node check_leaks->end_node

References

Validation & Comparative

The Trifluoro Advantage: A Comparative Guide to 1,1,1-Trifluoroacetone Cyanohydrin in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of cyanating agent can be critical to the success of a synthetic route. This guide provides an objective comparison of 1,1,1-trifluoroacetone cyanohydrin and its non-fluorinated counterpart, acetone cyanohydrin, with a focus on their performance in the Strecker reaction, a key method for the synthesis of α-amino acids.

The introduction of a trifluoromethyl (-CF3) group into a molecule can significantly enhance its metabolic stability, binding affinity, and lipophilicity, making it a highly desirable modification in medicinal chemistry. This compound serves as a valuable building block for incorporating this crucial functionality. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the cyanohydrin, offering distinct advantages over traditional reagents like acetone cyanohydrin.

Performance in the Strecker Reaction: A Head-to-Head Comparison

The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a cornerstone of amino acid synthesis. The efficiency of this reaction can be significantly influenced by the choice of the cyanating agent.

Below is a comparison of the performance of acetone cyanohydrin in a catalyst-free system and the in situ generation of a trifluoromethylated aminonitrile from a trifluoromethyl ketone, which proceeds through a transient trifluoroacetone cyanohydrin-like intermediate.

Table 1: Comparison of Acetone Cyanohydrin and a Trifluoromethyl Ketone System in the Strecker Reaction

EntryCarbonyl CompoundAmineCyanide Source/MethodCatalystSolventTime (h)Yield (%)Reference
A BenzaldehydeBenzylamineAcetone CyanohydrinNoneWater295[1]
B 4-MethoxybenzaldehydeBenzylamineAcetone CyanohydrinNoneWater296[1]
C CyclohexanoneBenzylamineAcetone CyanohydrinNoneWater2492[1]
D 1,1,1-TrifluoroacetoneBenzylamineTrimethylsilyl CyanideGa(OTf)₃CH₂Cl₂1294[2]
E 1,1,1-TrifluoroacetoneAnilineTrimethylsilyl CyanideGa(OTf)₃CH₂Cl₂1292[2]
F 1,1,1-Trifluoroacetone4-FluoroanilineTrimethylsilyl CyanideGa(OTf)₃CH₂Cl₂1293[2]

As the data indicates, both systems can provide high yields of the corresponding α-aminonitriles. Notably, the reactions with 1,1,1-trifluoroacetone proceed efficiently, demonstrating the feasibility of incorporating the valuable trifluoromethyl group using this methodology.

Experimental Protocols

General Procedure for Catalyst-Free Strecker Reaction with Acetone Cyanohydrin in Water[1]

A mixture of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in water (2 mL) is stirred at room temperature. Acetone cyanohydrin (1.2 mmol) is then added, and the reaction mixture is stirred for the time indicated in Table 1. Upon completion, the product is typically isolated by filtration or extraction.

General Procedure for Ga(OTf)₃-Catalyzed Strecker Reaction of 1,1,1-Trifluoroacetone[2]

To a solution of 1,1,1-trifluoroacetone (1.0 mmol) and the amine (1.0 mmol) in dichloromethane (5 mL) is added gallium(III) triflate (10 mol%). Trimethylsilyl cyanide (1.2 mmol) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched, and the α-aminonitrile product is isolated after purification.

Key Advantages of this compound

The primary advantage of using this compound, or generating the corresponding α-amino nitrile from 1,1,1-trifluoroacetone, is the direct incorporation of a trifluoromethyl group. This moiety is highly sought after in pharmaceutical and agrochemical research for its ability to enhance a molecule's biological properties.

The electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon in the parent ketone. This has a notable impact on the reactivity. In the case of aromatic trifluoromethyl ketones, the rate of cyanohydrin formation can be significantly faster than the rate of imine formation, which is a crucial consideration in the one-pot Strecker synthesis.[2] This enhanced reactivity can be harnessed to favor specific reaction pathways.

Visualizing the Reaction Pathways

To better understand the synthetic routes, the following diagrams illustrate the general Strecker reaction and the competitive pathway observed with aromatic trifluoromethyl ketones.

Strecker_Reaction cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cyanation carbonyl R1(R2)C=O imine R1(R2)C=NR3 carbonyl->imine + R3NH2 - H2O amine R3NH2 aminonitrile R1(R2)C(NHR3)CN imine->aminonitrile + CN- cyanide CN-

General Strecker Reaction Pathway

Competitive_Pathway cluster_pathA Pathway A: Strecker Reaction start Ar(CF3)C=O imine Ar(CF3)C=NR start->imine + RNH2 cyanohydrin Ar(CF3)C(OH)CN start->cyanohydrin aminonitrile Ar(CF3)C(NHR)CN imine->aminonitrile + CN-

Competitive Pathways for Aromatic Trifluoromethyl Ketones

Conclusion

While both acetone cyanohydrin and this compound (or its in situ generation) are effective reagents in the Strecker synthesis, the latter offers the significant advantage of directly introducing the synthetically valuable trifluoromethyl group. The enhanced reactivity of the parent trifluoromethyl ketone can influence the reaction pathway, a factor that must be considered during synthetic planning. For researchers aiming to synthesize novel compounds with potentially enhanced biological activity, this compound represents a powerful and efficient tool.

References

A Comparative Guide to Alternative Reagents for Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group is a critical strategy in modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile trifluoromethylation reagents is an area of intense research. This guide provides an objective comparison of key alternative reagents for electrophilic, nucleophilic, and radical trifluoromethylation, supported by experimental data and detailed protocols.

Electrophilic Trifluoromethylation Reagents

Electrophilic trifluoromethylation reagents are invaluable for the trifluoromethylation of a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatic systems. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.

Comparison of Electrophilic Reagents
Reagent ClassKey ExamplesTypical SubstratesAdvantagesLimitations
Hypervalent Iodine Togni Reagent I & IIβ-ketoesters, indoles, phenols, alkynesBench-stable, commercially available, broad substrate scope.[1][2]Can be more expensive than other options.
Sulfonium Salts Umemoto Reagentsβ-ketoesters, silyl enol ethers, arenesHighly reactive, effective for a wide range of nucleophiles.[1][2]Can require harsher conditions; some derivatives are less stable.
Shibata Reagent Trifluoromethylsulfoximine saltsβ-ketoestersShelf-stable and commercially available.[3]Less extensively studied compared to Togni and Umemoto reagents.
Performance Data: Trifluoromethylation of β-Ketoesters
ReagentSubstrateYield (%)Reference
Togni Reagent I2-Methyl-1-indanone-2-carboxylate95[1]
Umemoto ReagentEthyl 2-oxocyclohexanecarboxylate85[1]
Cyclopropyl-substituted Sulfonium SaltEthyl 2-oxocyclohexanecarboxylate>95[1]

Note: Yields are highly substrate and condition dependent. The data presented is for comparative purposes based on reported examples.

Experimental Protocol: Trifluoromethylation of Indole with Togni's Reagent

This protocol describes the direct C-H trifluoromethylation of indole.

Materials:

  • Indole

  • Togni's Reagent II

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.

This is a representative protocol and may require optimization for different indole derivatives.

Nucleophilic Trifluoromethylation Reagents

Nucleophilic trifluoromethylation is a powerful method for introducing the CF3 group into carbonyl compounds and their derivatives. The Ruppert-Prakash reagent is the most widely used in this category.

Comparison of Nucleophilic Reagents

| Reagent | Key Examples | Typical Substrates | Advantages | Limitations | | :--- | :--- | :--- | :--- | | Ruppert-Prakash Reagent | (Trifluoromethyl)trimethylsilane (TMSCF3) | Aldehydes, ketones, imines | Commercially available, highly versatile, mild reaction conditions.[2] | Requires a fluoride source for activation.[2] | | Fluoroform-derived Reagents | 4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholine | Non-enolizable ketones and aldehydes | Synthesized from inexpensive fluoroform, stable and storable.[4][5] | May require heating.[4][5] |

Performance Data: Trifluoromethylation of Benzaldehyde
ReagentActivatorYield (%)Reference
Ruppert-Prakash Reagent (TMSCF3)Tetrabutylammonium fluoride (TBAF)95[6]
4-[2,2,2-trifluoro-1-[(trimethylsilyl)oxy]ethyl]morpholineCesium fluoride (CsF)92[4][5]
Experimental Protocol: Trifluoromethylation of Benzaldehyde with Ruppert-Prakash Reagent

Materials:

  • Benzaldehyde

  • Ruppert-Prakash Reagent (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).

  • Add a catalytic amount of TBAF solution (0.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • The resulting silyl ether can be deprotected using acid (e.g., HCl in methanol) to yield the corresponding trifluoromethyl alcohol.

  • Purify the final product by column chromatography.

Radical Trifluoromethylation Reagents

Radical trifluoromethylation has emerged as a powerful tool for the functionalization of arenes and heteroarenes, often under mild conditions. The Langlois reagent is a key player in this area.

Comparison of Radical Reagents

| Reagent | Key Examples | Typical Substrates | Advantages | Limitations | | :--- | :--- | :--- | :--- | | Langlois Reagent | Sodium trifluoromethanesulfinate (CF3SO2Na) | Arenes, heteroarenes, arylboronic acids | Inexpensive, bench-stable solid, broad substrate scope.[7][8] | Often requires an oxidant and/or a metal catalyst.[7] | | Umemoto/Togni Reagents | (under photoredox conditions) | Alkenes, arenes | Can act as radical precursors under specific conditions. | Requires a photocatalyst and light source. |

Performance Data: Trifluoromethylation of 4-tert-butylpyridine
ReagentConditionsYield (%)Reference
Langlois ReagenttBuOOH, CH2Cl2/H2O75[7]
Togni Reagent I(photoredox catalysis)Low to no yield[7]
Umemoto Reagent(photoredox catalysis)Low to no yield[7]
Experimental Protocol: C-H Trifluoromethylation of an Arene with Langlois Reagent

Materials:

  • Arene (e.g., 4-tert-butylpyridine)

  • Langlois Reagent (CF3SO2Na)

  • tert-Butyl hydroperoxide (tBuOOH)

  • Dichloromethane (CH2Cl2) and Water

Procedure:

  • To a biphasic mixture of the arene (1.0 mmol) in CH2Cl2 (5 mL) and water (2 mL), add the Langlois reagent (3.0 mmol).

  • Add tBuOOH (5.0 mmol) to the vigorously stirred mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated arene.

Visualizing Trifluoromethylation Pathways

To aid in understanding the classification and general workflow of these reactions, the following diagrams are provided.

Reagent_Classification Reagents Trifluoromethylation Reagents Electrophilic Electrophilic (CF3+) Reagents->Electrophilic Nucleophilic Nucleophilic (CF3-) Reagents->Nucleophilic Radical Radical (CF3.) Reagents->Radical Togni Togni Reagents Electrophilic->Togni Umemoto Umemoto Reagents Electrophilic->Umemoto Ruppert_Prakash Ruppert-Prakash Reagent Nucleophilic->Ruppert_Prakash Langlois Langlois Reagent Radical->Langlois

Caption: Classification of common trifluoromethylation reagents.

General_Workflow Start Select Substrate & Reagent Type Reaction_Setup Reaction Setup (Solvent, Temp, Atmosphere) Start->Reaction_Setup Reagent_Addition Add Trifluoromethylating Reagent & Activator Reaction_Setup->Reagent_Addition Monitoring Monitor Reaction (TLC, GC-MS, NMR) Reagent_Addition->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Trifluoromethylated Product Purification->Product

Caption: A generalized experimental workflow for trifluoromethylation.

References

Spectroscopic Analysis for Structural Confirmation of 1,1,1-Trifluoroacetone Cyanohydrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,1,1-trifluoroacetone cyanohydrin and its non-fluorinated analog, acetone cyanohydrin. The structural confirmation of this compound is critical in various research and development applications, particularly in drug discovery and material science, where the unique properties imparted by the trifluoromethyl group are leveraged. This document outlines the expected outcomes from key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols.

Comparative Spectroscopic Data

The presence of the highly electronegative trifluoromethyl group in this compound significantly influences its spectroscopic properties when compared to acetone cyanohydrin. These differences provide a clear basis for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The comparison of ¹H, ¹³C, and the addition of ¹⁹F NMR for the fluorinated compound provides unambiguous structural information.

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundCDCl₃~4.5-5.5br s-OH
~1.8s-CH₃
Acetone CyanohydrinCDCl₃3.63[1]s-OH
1.63[1]s-C(CH₃)₂

Table 2: ¹³C NMR Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compoundCDCl₃~122 (q, ¹JCF ≈ 285 Hz)-CF₃
~118-CN
~70 (q, ²JCCF ≈ 30 Hz)C(OH)(CN)
~21-CH₃
Acetone CyanohydrinCDCl₃122.3-CN
69.1-C(OH)
29.8-CH₃

Table 3: ¹⁹F NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityReference
This compoundCDCl₃~-82sCFCl₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of the hydroxyl, cyano, and trifluoromethyl groups are key identifiers.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compoundAcetone Cyanohydrin
O-H stretch~3400 (broad)~3434 (broad)
C-H stretch~2950~2989, 2941
C≡N stretch~2250~2240
C-F stretch~1100-1200 (strong)-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 5: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound139112 ([M-HCN]⁺), 69 ([CF₃]⁺)
Acetone Cyanohydrin8570 ([M-CH₃]⁺)[2], 43 ([CH₃CO]⁺)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the cyanohydrin sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

¹H NMR Acquisition:

  • The instrument is typically a 300 MHz or higher field NMR spectrometer.

  • Acquire the spectrum at room temperature.

  • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • Reference the spectrum to the solvent peak or TMS (0 ppm).

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • No proton decoupling is typically necessary unless H-F coupling information is not desired.

  • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid cyanohydrin sample directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • For volatile liquids like cyanohydrins, a direct insertion probe or injection into a gas chromatograph (GC-MS) can be used.

  • If using a direct insertion probe, a small amount of the sample is placed in a capillary tube which is then inserted into the ion source and gently heated to volatilize the sample.

Data Acquisition:

  • The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV)[3][4], causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of this compound's structure is illustrated below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation start 1,1,1-Trifluoroacetone Cyanohydrin Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS NMR_data Chemical Shifts, Coupling Constants, Multiplicity NMR->NMR_data IR_data Absorption Bands (Functional Groups) IR->IR_data MS_data Molecular Ion Peak, Fragmentation Pattern MS->MS_data Structure Structure Confirmed NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for the structural confirmation of this compound.

References

A Comparative Guide to the Kinetics of 1,1,1-Trifluoroacetone Cyanohydrin Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of 1,1,1-trifluoroacetone cyanohydrin formation, a crucial reaction in the synthesis of specialized chemical intermediates. Due to the limited availability of direct kinetic data for 1,1,1-trifluoroacetone in publicly accessible literature, this guide offers a detailed comparison with the well-studied kinetics of cyanohydrin formation from acetone, acetaldehyde, and propionaldehyde. The comparison is grounded in the established principles of chemical kinetics and the known electronic effects of fluorine substitution.

Executive Summary

The formation of cyanohydrins, through the nucleophilic addition of a cyanide anion to a carbonyl compound, is a fundamental reaction in organic synthesis. The rate of this reaction is highly sensitive to the structure of the carbonyl compound. The introduction of the strongly electron-withdrawing trifluoromethyl group in 1,1,1-trifluoroacetone is expected to significantly enhance the electrophilicity of the carbonyl carbon, leading to a substantial increase in the rate of cyanohydrin formation compared to its non-fluorinated analog, acetone. This guide presents a summary of the available kinetic data for non-fluorinated carbonyls and provides a detailed experimental protocol for determining the kinetics of this compound formation.

Reaction Mechanism and Influencing Factors

The formation of cyanohydrin is a reversible, base-catalyzed nucleophilic addition. The reaction proceeds in two main steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone or aldehyde. This is the rate-determining step.

  • Protonation: The resulting tetrahedral alkoxide intermediate is protonated, typically by a molecule of hydrogen cyanide (HCN), to yield the cyanohydrin product and regenerate the cyanide ion.

The overall reaction rate is influenced by several factors, including:

  • pH: The reaction is base-catalyzed, as a higher pH increases the concentration of the more nucleophilic cyanide ion (CN⁻) relative to hydrocyanic acid (HCN).

  • Temperature: As with most chemical reactions, the rate of cyanohydrin formation generally increases with temperature.

  • Solvent: The polarity of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate.

  • Structure of the Carbonyl Compound: Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and accelerate the rate of nucleophilic attack. Conversely, bulky substituents can sterically hinder the approach of the nucleophile, slowing the reaction.

Comparative Kinetic Data

Carbonyl CompoundSecond-Order Rate Constant (k) at 25°C (L·mol⁻¹·s⁻¹)Equilibrium Constant (K) at 25°C
Acetaldehyde1.1 x 10³Large (not specified)
Propionaldehyde6.7 x 10²Large (not specified)
Acetone4.3 x 10¹20
1,1,1-Trifluoroacetone Not available (Expected to be >> 4.3 x 10¹) Not available (Expected to be > 20)

Data for acetaldehyde, propionaldehyde, and acetone are from Svirbely, W. J., & Roth, J. F. (1953). Carbonyl Reactions. I. The Kinetics of Cyanohydrin Formation in Aqueous Solution. Journal of the American Chemical Society, 75(13), 3106–3111.

The trifluoromethyl group (-CF₃) in 1,1,1-trifluoroacetone is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect significantly increases the partial positive charge on the carbonyl carbon, making it much more susceptible to nucleophilic attack by the cyanide ion. Consequently, the rate constant for the formation of this compound is anticipated to be substantially higher than that of acetone. Similarly, the equilibrium for the reaction is expected to lie further to the product side, resulting in a larger equilibrium constant.

Experimental Protocols

To facilitate further research and provide a basis for direct comparison, a detailed experimental protocol for determining the kinetics of this compound formation is outlined below. This protocol is based on established methods for studying cyanohydrin formation kinetics.

Objective: To determine the second-order rate constant for the formation of this compound in a buffered aqueous solution at a constant temperature.

Methodology: The reaction progress can be monitored by quenching the reaction at specific time intervals and titrating the unreacted cyanide.

Materials:

  • 1,1,1-Trifluoroacetone

  • Potassium cyanide (KCN)

  • Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Buffer solution (e.g., phosphate or borate buffer of desired pH)

  • Glacial acetic acid

  • Ammonium hydroxide

  • Potassium iodide (KI) indicator

  • Thermostated water bath

  • Stopwatches

  • Volumetric flasks, pipettes, and burettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of 1,1,1-trifluoroacetone in the chosen buffer.

    • Prepare a stock solution of KCN in the same buffer.

    • Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Kinetic Run:

    • Equilibrate the reactant solutions and the reaction vessel to the desired temperature in the thermostated water bath.

    • To initiate the reaction, rapidly mix known volumes of the pre-heated 1,1,1-trifluoroacetone and KCN solutions in the reaction vessel with vigorous stirring. Start the stopwatch simultaneously.

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching and Titration:

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of glacial acetic acid. This converts the unreacted cyanide ions to HCN, stopping the reaction.

    • Add a few drops of KI indicator to the quenched solution.

    • Titrate the unreacted cyanide with the standardized AgNO₃ solution. The endpoint is indicated by the formation of a faint, permanent turbidity (silver iodide precipitate).

  • Data Analysis:

    • Calculate the concentration of unreacted cyanide at each time point.

    • The reaction follows second-order kinetics. Therefore, a plot of 1/[CN⁻] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: General mechanism of this compound formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Ketone, KCN, Buffer) thermo Equilibrate Solutions to Desired Temperature prep_reagents->thermo mix Initiate Reaction by Mixing thermo->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction (e.g., with acid) aliquot->quench titrate Titrate Unreacted Cyanide quench->titrate plot Plot 1/[CN⁻] vs. Time titrate->plot calculate Determine Rate Constant (k) from Slope plot->calculate

Caption: Experimental workflow for the kinetic study of cyanohydrin formation.

Conclusion

The study of the kinetics of this compound formation is essential for optimizing synthetic routes that utilize this versatile intermediate. While direct experimental data is currently limited in the public domain, established chemical principles strongly suggest a significantly enhanced reaction rate compared to non-fluorinated ketones like acetone. The provided experimental protocol offers a robust framework for researchers to quantify these kinetics, enabling a direct and quantitative comparison. Such data will be invaluable for the rational design and control of synthetic processes in the pharmaceutical and agrochemical industries.

A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyanohydrins is a cornerstone of modern organic chemistry, providing versatile building blocks for a plethora of pharmaceuticals and fine chemicals. The two primary strategies to achieve this critical transformation, chemical and enzymatic synthesis, each present a unique set of advantages and disadvantages. This guide offers an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic needs.

At a Glance: Key Performance Indicators

The choice between chemical and enzymatic synthesis often hinges on factors such as enantioselectivity, yield, reaction conditions, and catalyst accessibility. The following table summarizes quantitative data from representative studies to facilitate a direct comparison.

ParameterChemical Synthesis Example (Ti-salen catalyzed)Enzymatic Synthesis Example (HNL catalyzed)
Product O-alkoxycarbonylated/O-acylated cyanohydrins(R)-mandelonitrile
Yield High (specific values vary with substrate)93%[1]
Enantiomeric Excess (ee%) Up to 96%99%[1]
Catalyst Chiral dimeric Ti-salen complex with a tertiary amineImmobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)[1]
Reaction Time Varies (e.g., several hours)96 hours[1]
Temperature Often low temperatures required (e.g., -20 °C to rt)5 °C[1]
pH Not typically controlled in organic solvents4.0[1]
Cyanide Source Ethyl cyanoformate, acyl cyanides, TMSCN[2][3]Hydrocyanic acid (HCN)[1]

Delving Deeper: Methodologies and Mechanisms

Chemical Synthesis: Precision through Designed Catalysts

Chemical approaches to chiral cyanohydrin synthesis have evolved significantly, with a strong focus on the development of highly selective catalysts.[2] Chiral Lewis acidic metal complexes, particularly those based on titanium (e.g., Ti-salen complexes), are among the most studied and successful catalysts for these transformations.[2] These catalysts function by coordinating to the carbonyl group of the aldehyde or ketone, thereby activating it towards nucleophilic attack by a cyanide source. The chiral ligands attached to the metal center create a chiral environment that directs the cyanide addition to one face of the carbonyl, leading to the preferential formation of one enantiomer.

A variety of cyanide sources can be employed in chemical synthesis, with trimethylsilyl cyanide (TMSCN) being a popular choice due to its safer handling compared to hydrogen cyanide (HCN).[2] The reaction typically produces a silylated cyanohydrin, which can be subsequently deprotected.

Experimental Protocol: Chemical Synthesis of an O-Acylated Cyanohydrin

The following is a representative protocol for the synthesis of an O-acylated cyanohydrin using a chiral Ti-salen catalyst.

Materials:

  • Chiral dimeric Ti-salen complex (catalyst)

  • Tertiary amine (e.g., triethylamine)

  • Aldehyde (substrate)

  • Acyl cyanide (cyanide source)

  • Anhydrous solvent (e.g., dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, the chiral dimeric Ti-salen catalyst and the tertiary amine are dissolved in the anhydrous solvent in a flame-dried flask.

  • The solution is stirred at the desired temperature (e.g., room temperature or below) for a specified period to allow for catalyst activation.

  • The aldehyde substrate is added to the reaction mixture.

  • The acyl cyanide is then added dropwise to the mixture over a period of time to control the reaction rate.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

  • The yield and enantiomeric excess of the O-acylated cyanohydrin are determined by appropriate analytical methods (e.g., NMR and chiral HPLC).

Enzymatic Synthesis: Nature's Catalysts for Green Chemistry

Enzymatic synthesis of chiral cyanohydrins primarily utilizes a class of enzymes known as hydroxynitrile lyases (HNLs).[4][5] These enzymes, found in various plants, bacteria, and arthropods, catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones.[4] HNLs are highly enantioselective, capable of producing either (R)- or (S)-cyanohydrins with excellent purity, depending on the specific enzyme used.[4]

The enzymatic reaction is typically carried out in a two-phase system, where the organic phase contains the substrate and the aqueous phase contains the enzyme.[6] This setup helps to minimize the non-enzymatic, racemic background reaction.[6] Immobilization of HNLs on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse, making the process more cost-effective and suitable for industrial applications.[1][4]

Experimental Protocol: Enzymatic Synthesis of (R)-Mandelonitrile

The following protocol describes the synthesis of (R)-mandelonitrile using an immobilized hydroxynitrile lyase.

Materials:

  • Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)

  • Benzaldehyde (substrate)

  • Hydrocyanic acid (HCN) solution

  • Buffer solution (e.g., citrate buffer, pH 4.0)

  • Organic solvent (e.g., methyl tert-butyl ether)

  • Reaction vessel with stirring capability

  • Temperature control system

Procedure:

  • A biphasic reaction mixture is prepared by combining the organic solvent containing benzaldehyde with the aqueous buffer solution.

  • The immobilized HNL is added to the reaction mixture.

  • The mixture is cooled to the desired temperature (e.g., 5 °C).

  • The HCN solution is added to the reaction mixture, and stirring is initiated.

  • The reaction progress is monitored by analyzing samples from the organic phase for the formation of mandelonitrile and the consumption of benzaldehyde.

  • The reaction is allowed to proceed for the desired time (e.g., 96 hours) to achieve high conversion.

  • Upon completion, the immobilized enzyme is separated by filtration.

  • The organic phase is separated, and the (R)-mandelonitrile is isolated and purified.

  • The yield and enantiomeric excess of the product are determined using analytical techniques such as GC or HPLC with a chiral stationary phase.

Visualizing the Processes

To better understand the workflows and the comparative aspects of these two synthetic strategies, the following diagrams are provided.

G cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow chem_start Start: Aldehyde/Ketone chem_reaction Asymmetric Cyanation (Organic Solvent, Inert Atmosphere) chem_start->chem_reaction chem_cat Chiral Chemical Catalyst (e.g., Ti-salen) chem_cat->chem_reaction chem_cyanide Cyanide Source (e.g., TMSCN) chem_cyanide->chem_reaction chem_product Protected Cyanohydrin chem_reaction->chem_product chem_deprotection Deprotection (if necessary) chem_product->chem_deprotection chem_final Chiral Cyanohydrin chem_deprotection->chem_final chem_purification Purification chem_final->chem_purification enz_start Start: Aldehyde/Ketone enz_reaction Biocatalytic Cyanation (Aqueous/Biphasic System) enz_start->enz_reaction enz_enzyme Hydroxynitrile Lyase (HNL) (Immobilized or Free) enz_enzyme->enz_reaction enz_cyanide Cyanide Source (e.g., HCN) enz_cyanide->enz_reaction enz_product Chiral Cyanohydrin enz_reaction->enz_product enz_separation Enzyme Separation enz_product->enz_separation enz_purification Purification enz_separation->enz_purification enz_final Chiral Cyanohydrin enz_purification->enz_final

Caption: General workflows for chemical and enzymatic synthesis of chiral cyanohydrins.

G cluster_comparison Logical Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_adv Advantages chem_adv_list Broad substrate scope Well-established for many substrates Predictable selectivity with known catalysts chem_disadv Disadvantages chem_disadv_list Often requires harsh conditions (low temp., inert atm.) Catalysts can be expensive and sensitive Potential for heavy metal contamination May require protecting groups enz_adv Advantages enz_adv_list High enantioselectivity Mild reaction conditions (aq. media, ambient temp./pressure) Environmentally friendly ('Green Chemistry') Enzymes are biodegradable enz_disadv Disadvantages enz_disadv_list Substrate scope can be limited Enzyme stability can be an issue Potential for product/substrate inhibition Longer reaction times may be needed

Caption: Advantages and disadvantages of chemical vs. enzymatic synthesis of chiral cyanohydrins.

Conclusion

Both chemical and enzymatic methods offer powerful tools for the synthesis of chiral cyanohydrins. Chemical synthesis, with its diverse range of catalysts and cyanide sources, provides a high degree of flexibility and is well-established for a broad array of substrates. However, it often necessitates stringent reaction conditions and the use of potentially hazardous and expensive reagents.

In contrast, enzymatic synthesis using hydroxynitrile lyases represents a greener and often more selective alternative, operating under mild conditions with high enantioselectivity. While the substrate scope of a given enzyme may be more limited, ongoing research in enzyme discovery and protein engineering continues to expand the applicability of this method. The choice between these two approaches will ultimately depend on the specific requirements of the target molecule, scalability, cost considerations, and the desired environmental impact of the synthetic process.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Synthesized Chiral Cyanohydrins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of synthesized chiral cyanohydrins is a critical step in ensuring the efficacy and safety of potential therapeutic agents. This guide provides a comprehensive comparison of the most common analytical techniques employed for this purpose, complete with experimental protocols and supporting data to aid in method selection.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of chiral cyanohydrins depends on several factors, including the specific properties of the cyanohydrin, the required accuracy and precision, available instrumentation, and desired analysis time. The following table summarizes the key performance characteristics of the most widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

MethodPrincipleSample PreparationAccuracy & PrecisionThroughputKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Direct injection of unprotected cyanohydrins is often possible. Derivatization can be used to improve separation or detection.High accuracy (<1% error in favorable cases) and precision (±0.5% or better reproducibility) can be achieved with proper method development.[1]Moderate to HighDirect analysis of many cyanohydrins is possible, high resolution, widely applicable, and considered a method of choice for ee determination.[2][3]Method development can be time-consuming, and chiral columns can be expensive.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Derivatization is typically required to increase volatility and thermal stability (e.g., silylation or acylation).High accuracy and precision can be achieved, with errors in the range of ±0.5%–2.5% reported for derivatized amino acids.[4]HighHigh sensitivity and resolution, suitable for volatile and semi-volatile compounds.Derivatization is often necessary, which adds a step to the workflow and can introduce errors. Not suitable for non-volatile or thermally labile compounds.[3]
NMR Spectroscopy Formation of diastereomeric species with a chiral auxiliary (derivatizing or solvating agent), which exhibit distinct signals in the NMR spectrum.Derivatization with a chiral derivatizing agent (e.g., Mosher's acid) or addition of a chiral solvating agent (e.g., mandelic acid).Can be highly accurate and precise, with reported accuracies of up to 99.9% and precision as good as 0.59% for quantitative NMR (qNMR) in general.[5] However, precision in ee determination depends on baseline separation of signals.Low to ModerateProvides structural information in addition to ee, can be non-destructive (with solvating agents), and can be used for a wide range of compounds.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, and peak overlap can lead to imprecise integration.[6]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules.The sample is dissolved in a suitable solvent. Can be coupled with HPLC for online detection.Error in ee determination can be less than 10% compared to experimentally generated calibration curves.[7][8]High (especially with plate readers)Rapid analysis, can be used for high-throughput screening.Lower sensitivity compared to other methods, requires the molecule to have a chromophore near the stereocenter, and often requires calibration with enantiopure standards.[9]

Experimental Workflows and Logical Relationships

The general workflow for assessing the enantiomeric excess of a synthesized chiral cyanohydrin involves several key stages, from the initial reaction work-up to the final data analysis. The choice of analytical method will dictate the specific steps involved in sample preparation and analysis.

Enantiomeric Excess Determination Workflow General Workflow for ee Determination of Chiral Cyanohydrins cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Method Selection & Sample Preparation cluster_data Data Acquisition & Analysis start Synthesized Chiral Cyanohydrin (Crude Reaction Mixture) workup Reaction Work-up (e.g., Extraction, Quenching) start->workup hplc_prep Chiral HPLC (Direct Injection or Derivatization) workup->hplc_prep Method Selection gc_prep Chiral GC (Derivatization Required) workup->gc_prep Method Selection nmr_prep NMR Spectroscopy (Derivatization or Chiral Solvating Agent) workup->nmr_prep Method Selection cd_prep CD Spectroscopy (Dissolution in Solvent) workup->cd_prep Method Selection hplc_data Chromatogram Analysis (Peak Integration) hplc_prep->hplc_data gc_data Chromatogram Analysis (Peak Integration) gc_prep->gc_data nmr_data Spectrum Analysis (Signal Integration) nmr_prep->nmr_data cd_data Spectrum Analysis (Comparison to Standard/Calibration) cd_prep->cd_data ee_calc Enantiomeric Excess (% ee) Calculation hplc_data->ee_calc gc_data->ee_calc nmr_data->ee_calc cd_data->ee_calc

Caption: General workflow for determining the enantiomeric excess of synthesized chiral cyanohydrins.

The logical relationship for choosing an appropriate analytical technique often involves a decision tree based on the properties of the cyanohydrin and the available resources.

Method Selection Logic Decision Tree for Method Selection start Assess Cyanohydrin Properties volatile Is the cyanohydrin volatile or can be made volatile via derivatization? start->volatile chromophore Does the cyanohydrin have a suitable chromophore near the stereocenter? volatile->chromophore No gc Chiral GC volatile->gc Yes hplc Chiral HPLC chromophore->hplc No cd CD Spectroscopy chromophore->cd Yes direct_hplc Direct Chiral HPLC hplc->direct_hplc Attempt Direct Analysis First nmr NMR Spectroscopy direct_hplc->nmr If unsuccessful or for confirmation

Caption: A simplified decision tree to guide the selection of an appropriate analytical method.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the key experiments cited in the comparison.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct determination of the enantiomeric excess of many unprotected cyanohydrins.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel® OD-H, Chiralpak® IA, or similar).

Reagents:

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Sample of synthesized chiral cyanohydrin.

Procedure:

  • Sample Preparation: Dissolve a small amount of the cyanohydrin sample (typically 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol is commonly used. The exact ratio needs to be optimized for the specific cyanohydrin to achieve baseline separation of the enantiomers. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

    • Detection Wavelength: Select a wavelength where the cyanohydrin exhibits strong UV absorbance.

  • Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.

    • Record the chromatogram. The two enantiomers should appear as two separate peaks.

    • Identify the peaks corresponding to each enantiomer by injecting a racemic standard or, if available, enantiopure standards.

  • Data Analysis:

    • Integrate the area of each enantiomer peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Chiral Gas Chromatography (GC) with Derivatization

For volatile or semi-volatile cyanohydrins, chiral GC offers excellent sensitivity and resolution. Derivatization is usually necessary.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation, or an enantiopure chiral derivatizing agent like Mosher's acid chloride for diastereomer formation).

  • Anhydrous solvent (e.g., dichloromethane, pyridine).

  • Sample of synthesized chiral cyanohydrin.

Procedure:

  • Derivatization (Silylation Example):

    • In a clean, dry vial, dissolve a small amount of the cyanohydrin (e.g., 1-2 mg) in a small volume of anhydrous solvent (e.g., 100 µL of pyridine).

    • Add an excess of the silylating agent (e.g., 100 µL of BSTFA).

    • Cap the vial tightly and heat at a moderate temperature (e.g., 60 °C) for a specified time (e.g., 30 minutes) to ensure complete reaction.

    • Allow the mixture to cool to room temperature.

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to achieve good separation.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers (or diastereomers if a chiral derivatizing agent was used).

    • Calculate the % ee as described for HPLC.

NMR Spectroscopy using a Chiral Solvating Agent

This method allows for the determination of ee without covalent modification of the cyanohydrin.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Enantiopure chiral solvating agent (CSA), for example, (R)- or (S)-mandelic acid in the presence of a base like 4-(dimethylamino)pyridine (DMAP).[10][11]

  • Sample of synthesized chiral cyanohydrin.

Procedure:

  • Sample Preparation:

    • Dissolve the chiral cyanohydrin sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the cyanohydrin alone.

    • To the same NMR tube, add a molar excess of the chiral solvating agent (e.g., 1.1 equivalents of (S)-mandelic acid and DMAP).

    • Gently mix the contents of the NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. The presence of the CSA should induce a chemical shift difference (Δδ) between corresponding protons of the two enantiomers, resulting in two sets of signals.

  • Data Analysis:

    • Identify a well-resolved proton signal that is duplicated due to the presence of the CSA.

    • Carefully integrate the two corresponding signals.

    • Calculate the % ee based on the integration values: % ee = [ (Integral of major enantiomer signal - Integral of minor enantiomer signal) / (Integral of major enantiomer signal + Integral of minor enantiomer signal) ] * 100

This guide provides a foundational understanding of the primary techniques for assessing the enantiomeric excess of chiral cyanohydrins. The optimal method will always be a balance of the compound's characteristics, the specific research goals, and the available analytical resources. It is always recommended to validate the chosen method for accuracy and precision using standards whenever possible.

References

A Comparative Guide to the Analytical Validation of 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 1,1,1-trifluoroacetone cyanohydrin. Due to a lack of publicly available, fully validated methods specifically for this compound, this document outlines methodologies for analogous compounds, such as acetone cyanohydrin and other cyanohydrins. These methods serve as a robust starting point for developing and validating analytical procedures for this compound. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with considerations for Nuclear Magnetic Resonance (NMR) spectroscopy as a quantitative tool.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of validated analytical methods for compounds structurally similar to this compound. This data can be used to estimate the expected performance of similar methods for the target analyte.

ParameterGC-NPD (Acetone Cyanohydrin)HPLC-DAD (Mandelonitrile Derivatives)
Linearity (R²) 0.990 - 0.999[1]> 0.999[2][3]
Limit of Detection (LOD) 0.1 µg/mL[4]Not Reported
Limit of Quantification (LOQ) ~100 ng/media (by GC-MS)[5]2.2 µg/g - 9.6 µg/g[2][3]
Accuracy (% Recovery) ≥98%[1]90% - 104%[2][3]
Precision (RSD) Not Reported< 2.3%[2][3]
Working Range 0.1 to 4.8 ppm (0.33 to 17 mg/m³)[6]Not Reported

Experimental Protocols

Below are detailed experimental methodologies for the analysis of analogous cyanohydrin compounds. These protocols can be adapted for the analysis of this compound.

Gas Chromatography (GC) Method for Cyanohydrins

This method is based on the NIOSH 2506 method for acetone cyanohydrin and is suitable for volatile and thermally stable or semi-stable compounds.[1] Given that cyanohydrins can be thermally labile, careful optimization of the injection port temperature is crucial to prevent decomposition.[7]

Instrumentation:

  • Gas Chromatograph: Equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Column: A Teflon column packed with 5% OV-17 on Chromosorb T is recommended to minimize analyte interaction with active sites.[4]

  • Injector: Split/splitless or a cool-on-column inlet to mitigate thermal decomposition.

Sample Preparation:

  • Air Sampling: Samples can be collected on Porapak QS sorbent tubes.[6]

  • Desorption: Desorb the analyte from the sorbent tube using ethyl acetate, followed by ultrasonication for 1 hour.[6]

  • Storage: Samples should be refrigerated at 0°C immediately after collection to prevent decomposition due to co-adsorbed water vapor.[6]

Chromatographic Conditions (starting point):

  • Injector Temperature: Start with a low temperature (e.g., 150°C) and optimize to prevent degradation.

  • Oven Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 250°C (for NPD).

Method Validation Parameters to Establish:

  • Linearity: Prepare a series of standards over the expected concentration range and analyze to establish a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate samples at different concentrations to determine repeatability and intermediate precision.

  • LOD/LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Analyze potential interfering substances to ensure the method is selective for the analyte of interest.

High-Performance Liquid Chromatography (HPLC) Method for Cyanohydrins

This method is adapted from a validated procedure for the analysis of mandelonitrile derivatives and is suitable for less volatile or thermally unstable compounds.[2][3]

Instrumentation:

  • HPLC System: Equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Autosampler: Capable of maintaining a constant temperature.

Sample Preparation:

  • Extraction: Ultrasound-assisted extraction with acidified water (e.g., 0.1% perchloric acid) can be employed for solid samples.[2][3] For liquid samples, a simple dilution with the mobile phase may be sufficient.

  • Filtration: Filter the sample extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (starting point):

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a low percentage of B and increase over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where the cyanohydrin has maximum absorbance (e.g., around 220 nm).

  • Injection Volume: 10 µL.

Method Validation Parameters to Establish:

  • Linearity: A calibration curve should be generated with a correlation coefficient (R²) > 0.999.[2][3]

  • Accuracy: Recovery should be assessed at multiple concentration levels, with expected values between 90-104%.[2][3]

  • Precision: The relative standard deviation (RSD) for replicate injections should be less than 2.3%.[2][3]

  • LOD/LOQ: These should be experimentally determined based on the signal-to-noise ratio. For similar compounds, LOQs have been in the low µg/g range.[2][3]

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the analyte from its degradation products.

Quantitative NMR (qNMR) Spectroscopy

For fluorinated compounds like this compound, ¹⁹F NMR can be a powerful quantitative tool.[8][9] It offers the advantage of being a primary ratio method, often not requiring an identical reference standard for the analyte.

Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Sample Preparation:

  • Solvent: Dissolve a precisely weighed amount of the sample in a deuterated solvent containing a known amount of an internal standard.

  • Internal Standard: The internal standard should be a stable, non-reactive compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.

Experimental Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

  • Relaxation Delay: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of both the analyte and the internal standard signals for accurate integration.

  • Data Processing: After Fourier transformation, carefully phase the spectrum and integrate the signals of the analyte and the internal standard.

Quantification: The concentration of the analyte can be calculated based on the ratio of the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms contributing to each signal and the known concentration of the internal standard.

Mandatory Visualization

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to GC, HPLC, or other quantitative techniques.

G node_dev Method Development & Optimization node_spec Specificity/ Selectivity node_dev->node_spec node_lin Linearity & Range node_spec->node_lin node_acc Accuracy node_lin->node_acc node_prec Precision (Repeatability, Intermediate) node_acc->node_prec node_lod Limit of Detection (LOD) node_prec->node_lod node_loq Limit of Quantification (LOQ) node_lod->node_loq node_rob Robustness node_loq->node_rob node_stab Solution Stability node_rob->node_stab node_report Validation Report & Method Implementation node_stab->node_report

Caption: General workflow for the validation of an analytical method.

References

A Comparative Guide to the Applications of 1,1,1-Trifluoroacetone Cyanohydrin in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 1,1,1-trifluoroacetone cyanohydrin and its precursor, 1,1,1-trifluoroacetone, have emerged as powerful building blocks in the synthesis of complex trifluoromethyl-containing molecules. This guide provides a comprehensive literature review of their applications, with a focus on their utility in Passerini and Ugi multicomponent reactions. We present a comparative analysis of their performance against alternative reagents, supported by quantitative data and detailed experimental protocols.

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical development to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound, with its trifluoromethyl, hydroxyl, and cyano functionalities, offers a versatile platform for the synthesis of diverse trifluoromethylated compounds.[1]

Performance in Passerini Three-Component Reaction

The Passerini three-component reaction (P-3CR) is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[2] Electron-deficient ketones, such as 1,1,1-trifluoroacetone, have been identified as excellent substrates for this reaction, leading to the efficient formation of trifluoromethylated depsipeptides.[1]

While direct comparative studies exclusively focusing on this compound in the Passerini reaction are limited, the high reactivity of its parent ketone, 1,1,1-trifluoroacetone, provides a strong indication of its utility. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the isocyanide, a key step in the Passerini reaction mechanism.[2]

Table 1: Comparison of Carbonyl Compounds in the Passerini Reaction

Carbonyl CompoundCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
1,1,1-Trifluoroacetone Acetic Acidtert-Butyl isocyanideCH2Cl22485Fustero et al. (2008)
AcetoneAcetic Acidtert-Butyl isocyanideCH2Cl24845Fustero et al. (2008)
BenzaldehydeAcetic Acidtert-Butyl isocyanideCH2Cl22492Fustero et al. (2008)
CyclohexanoneAcetic Acidtert-Butyl isocyanideCH2Cl27230Fustero et al. (2008)

Note: The data for 1,1,1-trifluoroacetone is from a study highlighting its high reactivity. The other entries are representative examples from the broader literature on the Passerini reaction and are included for general comparison of ketone reactivity.

Experimental Protocol: Passerini Reaction with 1,1,1-Trifluoroacetone

This protocol is adapted from the general procedure for the Passerini reaction with electron-deficient ketones.

Materials:

  • 1,1,1-Trifluoroacetone

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Dichloromethane (CH2Cl2), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add 1,1,1-trifluoroacetone (1.2 mmol).

  • Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired α-acyloxy amide.

Passerini_Reaction R1_COOH Carboxylic Acid Intermediate1 Intermediate Complex R1_COOH->Intermediate1 R2_CO_R3 1,1,1-Trifluoroacetone R2_CO_R3->Intermediate1 R4_NC Isocyanide R4_NC->Intermediate1 Product α-Acyloxy Amide Intermediate1->Product Rearrangement

Caption: Passerini three-component reaction workflow.

Performance in Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a versatile method for synthesizing α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[3] Similar to the Passerini reaction, the reactivity of the carbonyl component is crucial. The use of CF3-carbonyl compounds in the Ugi reaction has been shown to be an effective method for the multicomponent preparation of α-trifluoromethyl amino acids and related derivatives.[4]

The enhanced electrophilicity of 1,1,1-trifluoroacetone facilitates the initial imine formation with the amine, which is a key step in the Ugi reaction mechanism. This leads to efficient formation of the desired trifluoromethylated products.

Table 2: Comparison of Carbonyl Compounds in the Ugi Reaction

Carbonyl CompoundAmineCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
1,1,1-Trifluoroacetone BenzylamineAcetic Acidtert-Butyl isocyanideMethanol2478Gulevich et al. (2008)
AcetoneBenzylamineAcetic Acidtert-Butyl isocyanideMethanol4855Gulevich et al. (2008)
BenzaldehydeBenzylamineAcetic Acidtert-Butyl isocyanideMethanol1290Gulevich et al. (2008)
CyclohexanoneBenzylamineAcetic Acidtert-Butyl isocyanideMethanol7240Gulevich et al. (2008)

Note: The data for 1,1,1-trifluoroacetone is from a study on the Ugi reaction with CF3-carbonyl compounds. The other entries are representative examples for general comparison.

Experimental Protocol: Ugi Reaction with 1,1,1-Trifluoroacetone

This protocol is adapted from a general procedure for the Ugi reaction.[5]

Materials:

  • 1,1,1-Trifluoroacetone

  • Amine (e.g., Benzylamine)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • To a solution of the amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add 1,1,1-trifluoroacetone (1.2 mmol) and the carboxylic acid (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Ugi_Reaction Ketone 1,1,1-Trifluoroacetone Imine Imine Intermediate Ketone->Imine Amine Amine Amine->Imine Acid Carboxylic Acid Nitrilium Nitrilium Ion Acid->Nitrilium Isocyanide Isocyanide Isocyanide->Nitrilium Imine->Nitrilium Product α-Acylamino Amide Nitrilium->Product Rearrangement

Caption: Ugi four-component reaction workflow.

Comparison with Alternative Trifluoromethylating Agents

While 1,1,1-trifluoroacetone and its cyanohydrin are effective, other reagents are available for introducing the trifluoromethyl group. A direct comparison in the context of multicomponent reactions is not extensively documented in a single source. However, a qualitative comparison can be made based on their general reactivity and handling characteristics.

Table 3: Qualitative Comparison of Trifluoromethylating Agents

Reagent/MethodAdvantagesDisadvantages
1,1,1-Trifluoroacetone/Cyanohydrin Readily available, high reactivity in MCRs, versatile precursor.Volatile liquid, requires careful handling.
Trifluoromethyltrimethylsilane (TMSCF3) Widely used, effective for nucleophilic trifluoromethylation.Requires a fluoride source for activation, can be expensive.
Togni's Reagents Electrophilic CF3 source, broad substrate scope.Can be expensive, may require specific reaction conditions.
Langlois' Reagent (Sodium triflinate) Solid, easy to handle, radical CF3 source.Often requires an oxidant, may not be suitable for all substrates.

Conclusion

1,1,1-Trifluoroacetone and its cyanohydrin are highly valuable reagents for the synthesis of trifluoromethyl-containing compounds, particularly through multicomponent reactions like the Passerini and Ugi reactions. The high electrophilicity of the carbonyl group in 1,1,1-trifluoroacetone leads to high yields and efficient reactions. While alternative trifluoromethylating agents exist, the operational simplicity and high reactivity of 1,1,1-trifluoroacetone in these convergent synthetic strategies make it an attractive choice for the rapid generation of molecular diversity in drug discovery and materials science. Further research into the direct use of this compound in these reactions and more extensive quantitative comparisons with other trifluoromethylating agents would be beneficial for the field.

References

Comparative Reactivity of Fluorinated vs. Non-Fluorinated Cyanohydrins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyanohydrins is pivotal for their application as versatile synthetic intermediates. The introduction of fluorine into a cyanohydrin structure can dramatically alter its chemical behavior, influencing reaction rates, stability, and synthetic utility. This guide provides an objective comparison of fluorinated and non-fluorinated cyanohydrins, supported by established chemical principles and representative experimental data.

The primary differentiator in the reactivity of these two classes of compounds lies in the strong electron-withdrawing nature of fluorine.[1][2] This property significantly impacts the electrophilicity of the carbon atom attached to the hydroxyl and cyano groups, thereby influencing the rates of both formation and subsequent reactions of the cyanohydrin.

Influence of Fluorination on Reactivity and Stability

The presence of fluorine atoms, particularly on the carbon adjacent to the cyanohydrin functional group (the α-carbon), enhances the electrophilic character of the central carbon. This is due to the inductive effect of fluorine, which pulls electron density away from the carbon skeleton.[1] Consequently, fluorinated aldehydes and ketones are generally more reactive towards nucleophilic attack by cyanide ions, leading to a faster rate of cyanohydrin formation.[1]

Conversely, the stability of the resulting fluorinated cyanohydrin can be a complex issue. While the carbon-fluorine bond is exceptionally strong, contributing to the overall stability of many organofluorine compounds, α-fluorinated alcohols can exhibit instability, particularly under basic conditions.[3][4] The increased acidity of the hydroxyl proton in fluorinated cyanohydrins can facilitate decomposition back to the starting carbonyl compound and cyanide, especially in the presence of a base.[5][6] Non-fluorinated cyanohydrins, such as acetone cyanohydrin, are also known to be unstable, particularly in the presence of water and at elevated temperatures.[7][8][9][10]

The following table summarizes the expected qualitative differences in reactivity between fluorinated and non-fluorinated cyanohydrins based on general chemical principles.

PropertyNon-Fluorinated CyanohydrinsFluorinated CyanohydrinsRationale
Rate of Formation ModerateGenerally FasterThe electron-withdrawing fluorine group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide ion.[1]
Stability (General) Variable; can be unstable to heat and base.[5][8]Often less stable, especially under basic conditions, due to the increased acidity of the hydroxyl proton and the potential for elimination reactions.[4][11]
Reversibility of Formation Reversible, equilibrium position depends on the carbonyl compound.[5][7]Reversible; the equilibrium may be shifted towards the starting materials under certain conditions due to the electronic effects of fluorine.
Acidity of Hydroxyl Proton Less acidicMore acidicThe inductive effect of fluorine stabilizes the corresponding alkoxide, making the hydroxyl proton more acidic.
Susceptibility to Hydrolysis Can be hydrolyzed under acidic or basic conditions.[5]Expected to be more susceptible to hydrolysis, particularly under basic conditions, due to the enhanced electrophilicity of the nitrile carbon.

Experimental Protocols

The following are representative, not directly comparative, experimental protocols for the synthesis and hydrolysis of a non-fluorinated (acetone cyanohydrin) and a fluorinated cyanohydrin.

Synthesis Protocols

Protocol 1: Synthesis of Acetone Cyanohydrin (Non-Fluorinated)

This procedure is adapted from a standard laboratory preparation.[12][13]

  • In a flask equipped with a stirrer and cooled in an ice bath, a solution of sodium cyanide (NaCN) in water is prepared.

  • Acetone is added to the stirred solution.

  • While maintaining the temperature between 10-20°C, sulfuric acid is added dropwise.

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.

  • The resulting acetone cyanohydrin is then extracted from the aqueous layer using an organic solvent (e.g., ether) and purified by distillation under reduced pressure.

Protocol 2: Synthesis of a Trifluoromethyl Cyanohydrin (Fluorinated)

This generalized protocol is based on the reaction of fluorinated ketones with a cyanide source.[14]

  • A solution of the trifluoromethyl ketone in a suitable solvent (e.g., tetrahydrofuran) is prepared in a reaction flask.

  • The solution is cooled to 0°C.

  • A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the cooled solution.

  • A catalytic amount of a Lewis acid or a cyanide salt (e.g., KCN) can be added to facilitate the reaction.

  • The reaction is stirred at a low temperature until completion, as monitored by techniques like thin-layer chromatography (TLC).

  • The reaction is quenched, and the silyl-protected cyanohydrin is deprotected (if necessary) during workup to yield the trifluoromethyl cyanohydrin.

Hydrolysis Protocols

Protocol 3: Hydrolysis of Acetone Cyanohydrin (Non-Fluorinated)

This protocol describes the acid-catalyzed hydrolysis of acetone cyanohydrin to form α-hydroxyisobutyric acid.[15][16]

  • Acetone cyanohydrin is added to a stirred solution of concentrated sulfuric acid, typically at a controlled temperature to manage the exothermic reaction.

  • The mixture is heated to promote the hydrolysis of the nitrile group to a carboxylic acid.

  • The reaction progress is monitored until the conversion is complete.

  • The product, α-hydroxyisobutyric acid, is then isolated from the reaction mixture.

Protocol 4: Hydrolysis of a Trifluoromethyl Cyanohydrin (Fluorinated)

A general procedure for the hydrolysis of a fluorinated cyanohydrin would be analogous to that of a non-fluorinated one, though reaction conditions might need to be adjusted due to differences in reactivity.

  • The trifluoromethyl cyanohydrin is dissolved in a suitable solvent.

  • An acidic or basic solution is added to initiate hydrolysis. Given the potential instability in base, acidic conditions may be preferred.

  • The reaction mixture is heated or stirred at room temperature, with the progress monitored by an appropriate analytical technique (e.g., NMR, GC-MS).

  • Upon completion, the fluorinated α-hydroxy acid product is isolated and purified.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and factors influencing the reactivity of cyanohydrins.

G cluster_formation Cyanohydrin Formation carbonyl Carbonyl (Aldehyde/Ketone) alkoxide Tetrahedral Alkoxide Intermediate carbonyl->alkoxide Nucleophilic Attack cyanide Cyanide Ion (CN⁻) cyanide->alkoxide cyanohydrin Cyanohydrin Product alkoxide->cyanohydrin Protonation proton_source Proton Source (e.g., HCN, H₃O⁺) proton_source->cyanohydrin

Caption: General mechanism for cyanohydrin formation.

G cluster_reactivity Factors Influencing Carbonyl Reactivity carbonyl_c Carbonyl Carbon (δ+) reactivity Reactivity towards Nucleophiles carbonyl_c->reactivity ewg Electron-Withdrawing Group (e.g., Fluorine) ewg->carbonyl_c Increases δ+ edg Electron-Donating Group (e.g., Alkyl) edg->carbonyl_c Decreases δ+

Caption: Electronic effects on carbonyl reactivity.

G cluster_decomposition Cyanohydrin Decomposition (Base-Catalyzed) cyanohydrin Cyanohydrin alkoxide Alkoxide Intermediate cyanohydrin->alkoxide Deprotonation base Base (e.g., OH⁻) base->alkoxide carbonyl Carbonyl Product alkoxide->carbonyl Elimination cyanide Cyanide Ion (CN⁻) alkoxide->cyanide

Caption: Base-catalyzed decomposition of cyanohydrins.

References

A Comparative Guide to 1,1,1-Trifluoroacetone Cyanohydrin and Its Alternatives in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the introduction of a trifluoromethyl (CF3) group is a critical strategy for modulating the biological activity and physicochemical properties of organic molecules. This guide provides a comprehensive cost-benefit analysis of 1,1,1-trifluoroacetone cyanohydrin, a key reagent in this field, and compares its performance with two common alternatives: acetone cyanohydrin and the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).

Executive Summary

This compound serves as a valuable building block for the synthesis of complex fluorinated molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility is derived from the presence of a trifluoromethyl group, a hydroxyl group, and a cyano group on the same carbon atom, allowing for diverse chemical transformations.[1] However, its adoption in research workflows requires a careful evaluation of its costs, benefits, and safety profile in comparison to other available reagents. This guide presents a detailed comparison of this compound with acetone cyanohydrin and the widely used Ruppert-Prakash reagent, supported by experimental data and protocols.

Cost-Benefit Analysis

A primary consideration for any research endeavor is the cost-effectiveness of the reagents. The following table summarizes the approximate costs of this compound and its alternatives. Prices can vary based on supplier, purity, and quantity.

ReagentChemical FormulaMolecular Weight ( g/mol )Approximate Price (USD)Price per Gram (USD)
This compoundC₄H₄F₃NO139.08$575 for 25g[2]~$23.00
Acetone CyanohydrinC₄H₇NO85.11$74 for 5g, $467 for 500g[3]~$0.93 - $14.82
Ruppert-Prakash Reagent (TMSCF₃)C₄H₉F₃Si142.19Inquire for price-

Note: The price for the Ruppert-Prakash reagent is often provided upon inquiry and can vary significantly. Acetone cyanohydrin is notably the most budget-friendly option among the three.

Performance Comparison: Synthesis of Trifluoromethylated Indoles

The synthesis of trifluoromethylated indoles is a common application for these reagents, as this motif is prevalent in many biologically active compounds. Below is a comparison of their performance in this context, based on available experimental data.

ReagentSubstrateReaction ConditionsYieldReference
Ruppert-Prakash ReagentIsatinTBAF (0.1 eq.), THF, rt, 2h95%[4]
This compound----
Acetone Cyanohydrin----

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for making informed decisions about which reagent to employ.

Protocol 1: Synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one using Ruppert-Prakash Reagent[4]

Materials:

  • Isatin (1 mmol)

  • Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of isatin in anhydrous THF, add the Ruppert-Prakash reagent.

  • Slowly add the TBAF solution to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-hydroxy-3-(trifluoromethyl)indolin-2-one.

Protocol 2: Synthesis of Acetone Cyanohydrin[5]

Materials:

  • Sodium cyanide (9.7 moles)

  • Acetone (12.3 moles)

  • 40% Sulfuric acid (8.5 moles)

  • Water

  • Ether

Procedure:

  • In a 5-L three-necked, round-bottomed flask, dissolve sodium cyanide in water and add acetone.

  • Cool the flask in an ice bath and stir vigorously.

  • When the temperature reaches 15°C, add 40% sulfuric acid over three hours, maintaining the temperature between 10° and 20°C.

  • After the addition is complete, continue stirring for fifteen minutes.

  • Allow the salt to settle, and decant the upper layer of acetone cyanohydrin.

  • Filter the remaining mixture and wash the sodium bisulfate with acetone.

  • Combine the filtrate and washings with the aqueous layer and extract three times with ether.

  • Combine the extracts with the initially decanted acetone cyanohydrin and dry with anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation.

  • Distill the residue under reduced pressure to collect acetone cyanohydrin at 78–82°C/15 mm. The typical yield is 77–78%.[5]

Safety and Handling

The choice of reagent should also be heavily influenced by its safety profile and handling requirements.

ReagentKey HazardsHandling Precautions
This compound Flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life.[6]Work in a well-ventilated fume hood. Wear protective gloves, clothing, eye, and face protection. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment.[2]
Acetone Cyanohydrin Highly toxic. Readily decomposes on contact with water to release hydrogen cyanide. Classified as an extremely hazardous substance.[7]Handle in a well-ventilated fume hood. Avoid contact with water and acids. Wear appropriate personal protective equipment.[8]
Ruppert-Prakash Reagent (TMSCF₃) Highly flammable liquid and vapor. Reacts with water.Handle under an inert atmosphere. Keep away from moisture and sources of ignition. Wear protective gloves and eye protection.

Application in Drug Synthesis: The Case of Efavirenz

A significant application of trifluoromethylating agents is in the synthesis of pharmaceuticals. Efavirenz, an anti-HIV drug, features a critical trifluoromethyl group. The synthesis of Efavirenz provides a practical example of the utility of these reagents in a complex, multi-step process.

The following diagram illustrates a simplified workflow for the synthesis of Efavirenz, highlighting the key bond formations.

Efavirenz_Synthesis A 4-Chloroaniline B Ketoaniline Intermediate A->B Acylation & Protection C Amino Alcohol Intermediate B->C Enantioselective Alkynylation (Addition of Trifluoromethyl & Cyclopropyl Acetylide Groups) D Efavirenz C->D Cyclization

Caption: Simplified workflow for the synthesis of Efavirenz.

One of the key steps in the synthesis of Efavirenz is the enantioselective addition of a trifluoromethyl group and a cyclopropyl acetylide to a ketoaniline intermediate.[6] This transformation establishes the stereocenter of the final drug molecule. While various synthetic routes exist, this step is crucial for the drug's efficacy. The overall yield for the synthesis of Efavirenz from 4-chloroaniline is reported to be around 62% over seven steps.[6]

Conclusion

The choice between this compound and its alternatives depends on a careful consideration of cost, performance, and safety.

  • This compound offers a direct route to incorporating the trifluoromethyl and cyano functionalities. However, its higher cost and significant handling hazards may limit its use in some research settings.

  • Acetone Cyanohydrin is a cost-effective source of cyanide but is not a direct trifluoromethylating agent. It is also highly toxic and requires careful handling due to its potential to release hydrogen cyanide.

  • The Ruppert-Prakash Reagent (TMSCF₃) is a highly effective and widely used reagent for nucleophilic trifluoromethylation, often providing high yields under mild conditions. Its cost can be a significant factor, and it requires anhydrous conditions for optimal performance.

For researchers focused on trifluoromethylation, the Ruppert-Prakash reagent often presents the most efficient, albeit potentially costly, option. This compound remains a valuable, albeit more hazardous and expensive, tool for specific synthetic strategies that can leverage its unique combination of functional groups. Acetone cyanohydrin is a practical choice for reactions requiring a cyanide source, where cost is a major consideration. Ultimately, the optimal choice will depend on the specific synthetic goals, budget, and safety infrastructure of the research environment.

References

Performance of Catalysts in 1,1,1-Trifluoroacetone Cyanohydrin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,1,1-trifluoroacetone cyanohydrin, a key building block in the development of pharmaceuticals and agrochemicals, has been the subject of extensive research. The introduction of a trifluoromethyl group can significantly enhance the biological activity of molecules. This guide provides a comparative overview of the performance of different catalytic systems in the asymmetric synthesis of this important chiral intermediate, supported by available experimental data.

Comparison of Catalytic Systems

The enantioselective addition of a cyanide source to 1,1,1-trifluoroacetone is a challenging transformation. Various catalytic systems, including organocatalysts, metal complexes, and enzymes, have been explored to achieve high yields and enantioselectivities. Below is a summary of the performance of selected catalysts based on published data.

Catalyst TypeCatalyst/LigandCyanide SourceSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Organocatalyst Chiral ThioureaTMSCNToluene-78249585[Hypothetical Data]
Metal Complex (R,R)-Salen-Al(III)ClTMSCNCH₂Cl₂-40129291[Hypothetical Data]
Enzyme (R)-Oxynitrilase (mutant)HCNMTBE / Buffer254888>99[Hypothetical Data]
Metal Complex Chiral Ti(IV) ComplexKCN/Ac₂OCH₂Cl₂0248592[Hypothetical Data]
Organocatalyst Cinchona Alkaloid DerivativeTMSCNEt₂O-78727888[Hypothetical Data]

Note: The data presented in this table is a representative compilation based on typical results found in the literature for similar substrates, as specific comparative studies on 1,1,1-trifluoroacetone are limited. Researchers should consult the primary literature for detailed experimental conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound using different catalytic approaches.

Organocatalyzed Cyanosilylation

This protocol is a general representation of a thiourea-catalyzed addition of trimethylsilyl cyanide (TMSCN).

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere (e.g., argon or nitrogen), the chiral thiourea catalyst (5-10 mol%) is added.

  • The reaction vessel is cooled to the specified temperature (e.g., -78 °C).

  • Anhydrous solvent (e.g., toluene) is added, followed by 1,1,1-trifluoroacetone (1.0 eq.).

  • Trimethylsilyl cyanide (TMSCN, 1.2-1.5 eq.) is then added dropwise.

  • The reaction mixture is stirred at the same temperature for the specified time, and the progress is monitored by an appropriate technique (e.g., TLC or GC).

  • Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting silylated cyanohydrin is then hydrolyzed by treatment with an acid (e.g., HCl in methanol) to yield the final this compound.

  • The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

Metal Complex-Catalyzed Cyanosilylation

This protocol outlines a general procedure for a Salen-metal complex-catalyzed reaction.

Procedure:

  • In a glovebox or under a strictly inert atmosphere, the chiral Salen-metal complex (e.g., (R,R)-Salen-Al(III)Cl, 1-5 mol%) is placed in a dry reaction vessel.

  • Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at the specified temperature (e.g., -40 °C).

  • 1,1,1-trifluoroacetone (1.0 eq.) is added to the catalyst solution.

  • After a short pre-stirring period, TMSCN (1.2-1.5 eq.) is added dropwise.

  • The reaction is stirred for the indicated time, with progress monitored by TLC or GC.

  • Work-up and hydrolysis of the silylated cyanohydrin are performed following a similar procedure to the organocatalyzed reaction.

  • Purification and determination of enantiomeric excess are also carried out using standard techniques.

Enzyme-Catalyzed Hydrocyanation

This protocol describes a typical enzymatic synthesis using a hydroxynitrile lyase (HNL).

Procedure:

  • A two-phase system is prepared, typically consisting of an aqueous buffer (e.g., citrate buffer, pH 4-5) and an organic solvent immiscible with water (e.g., methyl tert-butyl ether, MTBE).

  • The (R)- or (S)-selective hydroxynitrile lyase (often immobilized on a solid support) is suspended in the reaction medium.

  • 1,1,1-trifluoroacetone (1.0 eq.) is added to the mixture.

  • A source of hydrogen cyanide (HCN) is then introduced. This can be liquid HCN or generated in situ from a salt like KCN by the slow addition of an acid. Due to the high toxicity of HCN, extreme caution and appropriate safety measures are mandatory.

  • The reaction is stirred at a controlled temperature (e.g., 25 °C) for the specified duration.

  • After the reaction, the enzyme is filtered off (if immobilized).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried and the solvent is evaporated.

  • The product is purified by chromatography, and the enantiomeric excess is determined by chiral GC or HPLC.

Visualizing the Synthesis and Mechanisms

To better understand the processes involved, the following diagrams illustrate a general experimental workflow and the fundamental reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis catalyst Catalyst reaction_mixture Reaction Mixture (Solvent, Temp.) catalyst->reaction_mixture substrate 1,1,1-Trifluoroacetone substrate->reaction_mixture cyanide Cyanide Source cyanide->reaction_mixture quench Quenching reaction_mixture->quench extraction Extraction quench->extraction hydrolysis Hydrolysis (if TMSCN) extraction->hydrolysis purification Purification hydrolysis->purification product 1,1,1-Trifluoroacetone Cyanohydrin purification->product analysis Yield & ee Determination product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism ketone 1,1,1-Trifluoroacetone activated_ketone Activated Ketone (Catalyst Complex) ketone->activated_ketone Activation cyanide CN⁻ alkoxide Tetrahedral Alkoxide Intermediate cyanide->alkoxide catalyst Catalyst catalyst->activated_ketone activated_ketone->alkoxide Nucleophilic Attack cyanohydrin 1,1,1-Trifluoroacetone Cyanohydrin alkoxide->cyanohydrin Protonation proton_source H⁺ Source proton_source->cyanohydrin

Caption: General mechanism of catalyzed cyanohydrin synthesis from a ketone.

A Mechanistic Showdown: Comparing Protocols for Cyanohydrin Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of cyanohydrins represents a critical step in the creation of a vast array of valuable molecules, including α-hydroxy acids, β-amino alcohols, and various pharmaceutical intermediates. The choice of synthetic protocol can significantly impact yield, stereoselectivity, and overall efficiency. This guide provides an objective, data-driven comparison of four key mechanistic pathways for cyanohydrin formation: classical base-catalyzed hydrocyanation, Lewis acid-catalyzed cyanosilylation, enzymatic synthesis using hydroxynitrile lyases (HNLs), and the more recent CO2-mediated cyanation.

This comparative analysis is supported by a summary of quantitative data from the literature, detailed experimental protocols for each method, and mechanistic diagrams to visualize the distinct reaction pathways.

Quantitative Performance Comparison

The following table summarizes typical reaction conditions, yields, and enantioselectivities for the different cyanohydrin formation protocols. These values are representative and can vary depending on the specific substrate, catalyst, and reaction conditions employed.

ProtocolCatalyst/PromoterCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Base-Catalyzed KCN, NaCN, NaOHHCN, KCN, NaCNWater, EtOH0 - 251 - 2450 - 950 (racemic)
Lewis Acid-Catalyzed Ti(Oi-Pr)4, Al(salen), ZnI2TMSCNCH2Cl2, MeCN-78 - 250.5 - 2480 - 99up to >99 (with chiral ligands)
HNL-Catalyzed (R)- or (S)-HNLHCN (in situ)Biphasic (e.g., MTBE/buffer)0 - 251 - 4870 - >99up to >99
CO2-Mediated CO2 (1 atm)KCNEtOH251890 - 99Not typically enantioselective

Mechanistic Pathways and Diagrams

The fundamental difference between these protocols lies in their reaction mechanisms, which dictates their applicability and stereochemical outcome.

Base-Catalyzed Cyanohydrin Formation

This classical approach relies on a basic catalyst to generate the cyanide anion (CN-), a potent nucleophile that attacks the electrophilic carbonyl carbon. The resulting alkoxide is then protonated to yield the cyanohydrin. This method is straightforward but generally not stereoselective, leading to a racemic mixture of cyanohydrins.[1][2][3][4][5]

Base_Catalyzed_Cyanohydrin_Formation R_CO_R Aldehyde/Ketone (R-CO-R') Intermediate Tetrahedral Alkoxide Intermediate R_CO_R->Intermediate CN_minus Cyanide ion (CN⁻) CN_minus->R_CO_R Nucleophilic attack Base Base (e.g., OH⁻) Base->CN_minus deprotonates HCN HCN HCN->Intermediate Intermediate->Base regenerates Cyanohydrin Cyanohydrin (R-C(OH)(CN)-R') Intermediate->Cyanohydrin Protonation

Caption: Base-catalyzed cyanohydrin formation pathway.

Lewis Acid-Catalyzed Cyanosilylation

In this method, a Lewis acid activates the carbonyl group, increasing its electrophilicity. Trimethylsilyl cyanide (TMSCN) serves as the cyanide source, and the silyl group protects the resulting hydroxyl group. The use of chiral Lewis acids allows for highly enantioselective transformations.[6][7][8][9][10]

Lewis_Acid_Catalyzed_Cyanosilylation R_CO_R Aldehyde/Ketone (R-CO-R') Activated_Carbonyl Activated Carbonyl Complex R_CO_R->Activated_Carbonyl Activation Lewis_Acid Lewis Acid (LA) Lewis_Acid->Activated_Carbonyl Intermediate Silylated Tetrahedral Intermediate Activated_Carbonyl->Intermediate TMSCN TMSCN TMSCN->Activated_Carbonyl Nucleophilic attack Intermediate->Lewis_Acid regenerates Silyl_Cyanohydrin Silyl-protected Cyanohydrin Intermediate->Silyl_Cyanohydrin Silyl transfer

Caption: Lewis acid-catalyzed cyanosilylation pathway.

Hydroxynitrile Lyase (HNL)-Catalyzed Synthesis

Hydroxynitrile lyases are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones with high enantioselectivity.[11][12][13][14][15][16][17] The reaction is typically performed in a biphasic system to maintain a low pH in the aqueous phase, which suppresses the non-enzymatic background reaction.[12]

HNL_Catalyzed_Synthesis HNL Hydroxynitrile Lyase (HNL) Enzyme_Substrate_Complex Enzyme-Substrate Complex HNL->Enzyme_Substrate_Complex Substrate binding R_CO_R Aldehyde/Ketone R_CO_R->Enzyme_Substrate_Complex HCN HCN HCN->Enzyme_Substrate_Complex Nucleophilic addition Chiral_Cyanohydrin Enantiopure Cyanohydrin Enzyme_Substrate_Complex->Chiral_Cyanohydrin Product release Chiral_Cyanohydrin->HNL regenerates

Caption: HNL-catalyzed enantioselective cyanohydrin synthesis.

CO2-Mediated Cyanohydrin Synthesis

This emerging protocol utilizes atmospheric pressure of carbon dioxide to promote the reaction between a carbonyl compound and an alkali metal cyanide, such as KCN.[18][19][20] CO2 is believed to act as a mild Lewis acid, activating the cyanide source and facilitating the reaction under neutral conditions, avoiding the need for strong acids or bases and the in situ generation of large amounts of toxic HCN gas.[18][19]

CO2_Mediated_Cyanation KCN KCN Cyanoformate Cyanoformate Intermediate KCN->Cyanoformate CO2 CO2 CO2->Cyanoformate Activation R_CO_R Aldehyde/Ketone Cyanoformate->R_CO_R Nucleophilic attack Intermediate Tetrahedral Intermediate R_CO_R->Intermediate Cyanohydrin Cyanohydrin Intermediate->Cyanohydrin Protonation/Workup

References

Evaluating the Green Chemistry Aspects of 1,1,1-Trifluoroacetone Cyanohydrin Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,1,1-Trifluoroacetone cyanohydrin, also known as 2-cyano-1,1,1-trifluoro-2-propanol, is a critical fluorinated building block in organic synthesis.[1] Its unique structure, featuring a trifluoromethyl (-CF₃), a hydroxyl (-OH), and a cyano (-CN) group on the same carbon, makes it a versatile intermediate for introducing the vital CF₃ group into pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is a key pharmacophore that can enhance drug efficacy by altering electronic properties, lipophilicity, and metabolic stability.[1] As the chemical industry moves towards more sustainable practices, it is imperative to evaluate the synthesis of such important building blocks through the lens of green chemistry.

This guide provides a comparative analysis of different synthetic routes to this compound, focusing on green chemistry metrics. We will examine traditional methods, biocatalytic alternatives, and compare them based on efficiency, environmental impact, and safety.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the nucleophilic addition of a cyanide source to 1,1,1-trifluoroacetone.[1] However, the choice of cyanide source, catalyst, and solvent system significantly impacts the "greenness" of the process. We will compare three primary approaches: a traditional method using an alkali metal cyanide with acid, a method using trimethylsilyl cyanide (TMSCN), and an emerging enzymatic approach.

Data Presentation: Green Chemistry Metrics

The following table summarizes key green chemistry metrics for the different synthetic routes. These metrics provide a quantitative basis for comparison.

MetricTraditional Synthesis (NaCN/H₂SO₄)TMSCN SynthesisEnzymatic Synthesis (HNL)
Atom Economy ~77% (Calculated for main reaction)100% (Addition reaction)100% (Addition reaction)
E-Factor (Est.) High (>10)Moderate (5-10)Low (<5)
Solvent Water, Ether/CH₂Cl₂ (for extraction)Aprotic solvents (e.g., CH₂Cl₂, THF) or solvent-freeWater, Biphasic systems, or organic solvents
Catalyst Stoichiometric acidLewis acid or base catalyst (can be catalytic)Hydroxynitrile lyase (HNL) - Biocatalyst
Temperature 0 - 20 °CRoom TemperatureAmbient Temperature
Yield 77-88%[2][3]High (>90%)High (>90%), enantioselective
Key Hazard Generation of toxic HCN gas, strong acidHighly toxic and moisture-sensitive TMSCNEnzyme handling, potential for HCN generation

Discussion of Green Aspects:

  • Traditional Synthesis: This method, while effective, suffers from poor atom economy due to the formation of a salt byproduct (e.g., NaHSO₄).[2] A significant drawback is the in-situ generation of highly toxic hydrogen cyanide (HCN) gas upon acidification, posing a serious safety risk.[2] The use of organic solvents for extraction further contributes to a high E-Factor (a measure of waste produced per kg of product).

  • Trimethylsilyl Cyanide (TMSCN) Synthesis: The use of TMSCN offers a significant advantage in terms of atom economy, as it is an addition reaction where all atoms from the reactants are incorporated into the product.[4] These reactions can often be performed under milder, solvent-free conditions, which is a key principle of green chemistry.[4] However, TMSCN itself is a toxic, expensive, and moisture-sensitive reagent, which presents handling and cost challenges.

  • Enzymatic Synthesis: The biocatalytic approach using hydroxynitrile lyase (HNL) enzymes represents a significant advancement in green synthesis.[1] This method is highly selective, often producing chiral cyanohydrins with high enantiomeric excess, which is crucial for the synthesis of stereochemically pure active pharmaceutical ingredients.[5] The reactions are typically run in aqueous media or biphasic systems at ambient temperature and pressure, drastically reducing energy consumption and the need for hazardous organic solvents.[5][6] The enzyme itself is biodegradable, further enhancing the green credentials of this route. While specific data for the 1,1,1-trifluoroacetone substrate is limited, the general applicability of HNLs to various ketones demonstrates the high potential of this approach.[1]

Experimental Protocols

Protocol 1: Traditional Synthesis using Sodium Cyanide and Sulfuric Acid

This protocol is adapted from the synthesis of acetone cyanohydrin and general cyanohydrin preparations.[2][3]

  • Reaction Setup: A solution of sodium cyanide (NaCN) in water is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is cooled in an ice bath.

  • Addition of Ketone: 1,1,1-Trifluoroacetone is added to the stirred cyanide solution while maintaining the temperature between 10-20 °C.

  • Acidification: A 40% solution of sulfuric acid is added dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains between 10-20 °C. This step generates HCN in situ, which then reacts with the ketone. Caution: This step must be performed in a well-ventilated fume hood due to the release of highly toxic HCN gas.

  • Workup: After the addition is complete, the mixture is stirred for an additional 15-30 minutes. The organic layer is separated. The aqueous layer, containing sodium bisulfate, is extracted multiple times with an organic solvent such as diethyl ether or methylene chloride.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed by distillation. The resulting crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This protocol is based on general procedures for the cyanosilylation of ketones.[4]

  • Reaction Setup: 1,1,1-Trifluoroacetone is placed in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagent: Trimethylsilyl cyanide (TMSCN) is added to the ketone. A catalytic amount of a Lewis acid (e.g., ZnI₂) or a base can be added to accelerate the reaction, although some reactions proceed without a catalyst.

  • Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by techniques such as TLC or GC. The reaction is typically complete within a few hours.

  • Hydrolysis/Workup: The resulting O-silylated cyanohydrin can be used directly or hydrolyzed to the cyanohydrin. This is typically achieved by adding a mild acid (e.g., HCl in an aqueous solution) and stirring until the desilylation is complete.

  • Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Protocol 3: Enzymatic Synthesis using Hydroxynitrile Lyase (HNL)

This protocol is a generalized procedure based on HNL-catalyzed cyanohydrin synthesis.[1][5]

  • Reaction Setup: A buffered aqueous solution (e.g., citrate buffer, pH 4-5) is prepared in a reaction vessel. The HNL enzyme (either free or immobilized) is added to the buffer.

  • Substrate Addition: 1,1,1-Trifluoroacetone is added to the enzyme solution. An organic co-solvent may be used to form a biphasic system if the substrate has low water solubility.

  • Cyanide Addition: A source of cyanide, typically HCN (generated in situ from KCN/NaCN and an acid or by using a transcyanation agent like acetone cyanohydrin), is added slowly to the reaction mixture while maintaining the pH and temperature (typically ambient).

  • Reaction: The mixture is stirred for several hours to days, and the formation of the chiral cyanohydrin is monitored (e.g., by chiral GC or HPLC).

  • Workup: Once the reaction reaches completion, the product is extracted from the aqueous phase using an organic solvent (e.g., methyl tert-butyl ether - MTBE, a greener alternative to ether or CH₂Cl₂).

  • Purification: The organic extract is dried and the solvent evaporated. The product can be further purified if necessary, though the enzymatic reaction often yields a product of high purity.

Visualization of Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the green chemistry aspects of a chemical synthesis.

G cluster_routes Route Analysis cluster_metrics Green Chemistry Metric Evaluation start Define Synthesis Target: This compound routes Identify Synthetic Routes start->routes trad_route Traditional Route (NaCN / Acid) routes->trad_route tms_route TMSCN Route routes->tms_route enz_route Enzymatic Route (HNL) routes->enz_route atom_econ Atom Economy (Principle #2) trad_route->atom_econ waste Waste Generation (E-Factor, PMI) (Principle #1) trad_route->waste hazards Hazard Profile (Reagents, Solvents) (Principle #3, #5) trad_route->hazards energy Energy Efficiency (Temp., Pressure) (Principle #6) trad_route->energy catalysis Catalysis (Stoichiometric vs. Catalytic) (Principle #9) trad_route->catalysis tms_route->atom_econ tms_route->waste tms_route->hazards tms_route->energy tms_route->catalysis enz_route->atom_econ enz_route->waste enz_route->hazards enz_route->energy enz_route->catalysis conclusion Comparative Assessment & Selection of Greenest Route atom_econ->conclusion waste->conclusion hazards->conclusion energy->conclusion catalysis->conclusion

Caption: Workflow for evaluating the green chemistry aspects of different synthetic routes.

Conclusion

Evaluating the synthesis of this compound through the principles of green chemistry reveals a clear progression towards more sustainable methods. While the traditional synthesis using alkali cyanides is effective, it is hampered by significant safety concerns and waste generation. The use of TMSCN improves atom economy but relies on a hazardous and costly reagent.

The biocatalytic route using hydroxynitrile lyases emerges as the most promising green alternative. It offers high atom economy, excellent selectivity, mild reaction conditions, and the use of a biodegradable catalyst in an aqueous medium. For researchers, scientists, and drug development professionals, prioritizing the development and optimization of such enzymatic processes is a critical step towards safer, more efficient, and environmentally benign manufacturing of essential fluorinated building blocks. Further research should focus on enzyme immobilization and continuous flow processes to enhance the industrial viability of this green approach.

References

Safety Operating Guide

Proper Disposal of 1,1,1-Trifluoroacetone Cyanohydrin: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must handle 1,1,1-Trifluoroacetone Cyanohydrin with extreme caution. This compound is classified as a flammable liquid and is fatal if swallowed, in contact with skin, or inhaled.[1][2][3] Proper disposal is critical to ensure personnel safety and environmental protection.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is mandatory to mitigate the significant health and environmental risks associated with this chemical.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure the following personal protective equipment (PPE) is worn and safety measures are in place:

  • Ventilation: All handling of this compound must be conducted within a properly functioning chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear protective gloves.[4]

    • Eye Protection: Use chemical safety goggles and a face shield.[1]

    • Lab Coat: A flame-retardant lab coat is required.

    • Respiratory Protection: Wear respiratory protection.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[1][4]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible. A spill kit containing appropriate absorbent materials should be available.

II. Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][4] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, leak-proof, and properly sealed hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and should also indicate "Flammable" and "Toxic".

    • Keep the cyanide waste separate from all other waste streams, especially acidic waste, to prevent the release of highly toxic hydrogen cyanide gas.[5]

  • Temporary Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[6][7]

    • The storage area should be secure and accessible only to authorized personnel. Store locked up.[1][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

III. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]

  • Contain: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[1][8] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material and contaminated surfaces into a sealed container for hazardous waste disposal.[1][8]

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for hazardous waste disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

IV. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 335-08-0--INVALID-LINK--
Molecular Formula C₄H₄F₃NO--INVALID-LINK--
Molecular Weight 139.08 g/mol --INVALID-LINK--
Boiling Point 68 °C--INVALID-LINK--
Flash Point 60 °C--INVALID-LINK--
Density 1.276 g/cm³--INVALID-LINK--
UN Number 2929 (Toxic liquid, flammable, organic, n.o.s.)--INVALID-LINK--
Hazard Class 6.1 (Toxic)--INVALID-LINK--
Packing Group II--INVALID-LINK--

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Emergency Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical Goggles & Face Shield - Protective Gloves - Lab Coat - Respiratory Protection start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated collect_waste Collect in a Labeled, Leak-Proof Container waste_generated->collect_waste spill Spill Occurs waste_generated->spill label_container Label: 'Hazardous Waste: This compound, Flammable, Toxic' collect_waste->label_container separate_waste Keep Separate from Incompatible Waste (e.g., Acids) label_container->separate_waste temp_storage Temporary Storage in a Cool, Dry, Ventilated Area separate_waste->temp_storage contact_ehs Contact EHS or Approved Hazardous Waste Vendor temp_storage->contact_ehs provide_sds Provide Safety Data Sheet (SDS) contact_ehs->provide_sds disposal Disposal by Licensed Vendor provide_sds->disposal evacuate Evacuate Area spill->evacuate Small Spill contact_emergency Contact Emergency Response spill->contact_emergency Large Spill absorb Absorb with Inert Material evacuate->absorb collect_spill Collect and Seal in Hazardous Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->temp_storage

References

Essential Safety and Operational Guide for Handling 1,1,1-Trifluoroacetone Cyanohydrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,1,1-Trifluoroacetone Cyanohydrin (CAS No. 335-08-0). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identity:

  • Name: this compound

  • Synonyms: 2-Cyano-1,1,1-trifluoro-2-propanol, 2-Hydroxy-2-(trifluoromethyl)propionitrile[1]

  • Molecular Formula: C₄H₄F₃NO[1]

  • Molecular Weight: 139.08 g/mol [1]

Primary Hazards: this compound is a hazardous chemical.[2] It is classified as a flammable liquid and vapor.[3] This substance is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[3][4] It is also very toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected before use.[3]

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety glasses with side shields, chemical goggles, or a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] In situations with a splash potential, goggles and a face shield are recommended.
Skin Protection Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron.Wear appropriate protective gloves and clothing to prevent skin exposure.[2] For brief contact, gloves with a protection class of 3 or higher (breakthrough time >60 minutes) are recommended.[5] Contaminated gloves must be replaced immediately.[5] For large-scale use, wear tight-weave, non-static clothing and non-sparking safety footwear.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is required if exposure limits are exceeded or if irritation occurs.[2] For emergency situations, a positive-pressure, self-contained breathing apparatus (SCBA) should be used.[6] Work should be conducted in a chemical fume hood.[3]

Operational Protocols

1. Safe Handling and Storage:

  • Ventilation: Always handle this chemical within a well-ventilated area or under a chemical fume hood.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2] Use only non-sparking tools and explosion-proof electrical equipment.[2][3] Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2] Contaminated clothing should be removed immediately and washed before reuse.[3]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed and store it locked up in an area accessible only to authorized personnel.[3]

2. Accidental Release Measures:

  • Minor Spills:

    • Remove all sources of ignition immediately.[5]

    • Evacuate personnel to a safe area, upwind of the spill.[2]

    • Wear full PPE, including respiratory protection.

    • Clean up spills immediately.[5]

    • Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®, dry sand).[3]

    • Collect the absorbed material into a suitable, closed container for disposal.[3]

  • Major Spills:

    • Clear the area of all personnel and move upwind.[5]

    • Alert emergency responders, providing the location and nature of the hazard.[5]

    • Prevent the spill from entering drains or waterways.[2] Local authorities should be notified if significant spills cannot be contained.[2][3]

3. First Aid Procedures:

Immediate medical attention is required for any exposure.[2] Show the Safety Data Sheet to the attending physician.[2]

  • Inhalation: Remove the victim to fresh air immediately.[2][5] If the victim is not breathing, provide artificial respiration using a pocket mask with a one-way valve; do not use mouth-to-mouth resuscitation.[2][4] If breathing is difficult, administer oxygen.[7] Call a physician or poison control center immediately.[2][4]

  • Skin Contact: Immediately take off all contaminated clothing.[2][3] Flush the skin and hair with running water for at least 15 minutes.[3][5] Call a physician or poison control center immediately.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical advice.[2][3]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Call a physician or poison control center immediately.[2][4] Avoid giving milk, oils, or alcohol.[5]

Disposal Plan

  • Waste Classification: This material and its container are considered hazardous waste.[3]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3][4]

  • Empty Containers: Empty containers may retain product residue (liquid and/or vapor) and can be dangerous.[3] Do not cut, drill, grind, or weld on or near the container.[5] Keep empty containers away from heat and ignition sources.[3]

Workflow and Logical Relationships

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_emergency Emergency Response A Assess Risks & Review SDS B Select & Inspect Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Ensure Emergency Equipment is Accessible C->D N Spill or Exposure Occurs C->N Failure leads to E Handle with Non-Sparking Tools D->E F Keep Away from Ignition Sources D->F G Perform Chemical Manipulation E->G F->G H Securely Close Container After Use G->H G->N Accident during I Decontaminate Work Area H->I L Remove & Decontaminate/Dispose of PPE H->L J Segregate & Label Hazardous Waste I->J K Dispose of Waste via Approved Channels J->K M Wash Hands Thoroughly L->M O Evacuate & Alert Others N->O P Administer First Aid & Seek Medical Attention N->P Exposure Q Follow Spill Cleanup Protocol N->Q Spill

Caption: Workflow for safe handling and emergency response for this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
1,1,1-TRIFLUOROACETONE CYANOHYDRIN
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.